molecular formula C4H4N2O2 B014393 4,6-Dihydroxypyrimidine CAS No. 1193-24-4

4,6-Dihydroxypyrimidine

カタログ番号: B014393
CAS番号: 1193-24-4
分子量: 112.09 g/mol
InChIキー: DUFGYCAXVIUXIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-dihydroxypyrimidine is a hydroxypyrimidine.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGYCAXVIUXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025434
Record name 6-Hydroxy-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4,6-Dihydroxypyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11603
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661442
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1193-24-4
Record name 4,6-Dihydroxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-4-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-DIHYDROXYPYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Pyrimidinone, 6-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Hydroxy-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1H-pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXY-4-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L93V0S662
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxypyrimidine, a pivotal heterocyclic organic compound, serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. Its unique structural and chemical characteristics, including pronounced tautomerism, render it a versatile precursor in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and analysis. Furthermore, it elucidates key chemical transformations and explores the biological significance of its derivatives, offering a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Core Properties of this compound

This compound, also known by its tautomeric form 4,6-pyrimidinediol, is a yellow to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Identification and Structural Information
PropertyValue
IUPAC Name Pyrimidine-4,6-diol
Synonyms 4,6-Pyrimidinediol, 6-Hydroxy-4(1H)-pyrimidinone
CAS Number 1193-24-4[2]
Molecular Formula C₄H₄N₂O₂[2]
Molecular Weight 112.09 g/mol [2]
Canonical SMILES C1=C(N=CNC1=O)O
InChI InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
Physicochemical Data
PropertyValue
Melting Point >300 °C[1]
Boiling Point 358.5 ± 22.0 °C at 760 mmHg
Solubility Soluble in hot water and alkaline solutions; sparingly soluble in cold water (2.5 g/L at 20 °C); insoluble in alcohol and ether.[3]
pKa 5.70 ± 0.10 (Predicted)[3]
Appearance Yellow to pale yellow crystalline powder[1]

Tautomerism

A critical feature of this compound is its existence in tautomeric forms. The equilibrium between the dihydroxy (enol) and the keto-enol forms significantly influences its chemical reactivity and biological interactions. Spectroscopic methods are instrumental in studying this equilibrium.

tautomerism dihydroxy This compound (Dihydroxy form) keto_enol 6-Hydroxy-4(1H)-pyrimidinone (Keto-enol form) dihydroxy->keto_enol Tautomerization

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Determination of Melting Point

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-15 °C per minute until it is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve is prepared using standard solutions of known concentrations.

Determination of pKa

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) if solubility is low. The ionic strength of the solution is maintained constant with a background electrolyte (e.g., 0.1 M KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water, ethanol, or buffer solutions of different pH to study tautomeric forms).

  • Measurement: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a spectrophotometer. The solvent is used as a blank.

  • Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. Changes in the spectra with varying pH can provide insights into the different tautomeric and ionic species present.

  • Sample Preparation: A solid sample of this compound is prepared as a KBr pellet or a Nujol mull.

  • Measurement: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: The characteristic absorption bands corresponding to functional groups (e.g., O-H, N-H, C=O, C=N, C=C) are identified to confirm the molecular structure and study hydrogen bonding and tautomerism.

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Measurement: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure. The presence of different sets of signals can indicate the co-existence of tautomers in solution.

Chemical Reactivity and Synthesis

This compound is a key intermediate in the synthesis of various important molecules. Its hydroxyl groups can be readily substituted, enabling the introduction of other functional groups.

Synthesis of 4,6-Dichloropyrimidine

A common and crucial reaction of this compound is its conversion to 4,6-dichloropyrimidine, a versatile building block for pharmaceuticals and agrochemicals.

synthesis_dichloropyrimidine start This compound product 4,6-Dichloropyrimidine start->product Chlorination reagent POCl₃ / Tertiary Amine reagent->product

Caption: Synthesis of 4,6-Dichloropyrimidine.

Experimental Protocol:

  • Reaction Setup: this compound is suspended in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is added as a catalyst and acid scavenger.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of the pyrimidine (B1678525) ring, introducing an aldehyde group which can be further modified.

vilsmeier_haack start This compound product 4,6-Dihydroxy-5-formylpyrimidine start->product Formylation reagent POCl₃ / DMF reagent->product

Caption: Vilsmeier-Haack reaction of this compound.

Experimental Protocol:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • Reaction: this compound is added to the Vilsmeier reagent, and the mixture is heated.

  • Work-up: The reaction mixture is poured into ice water and neutralized to precipitate the product, which is then filtered, washed, and dried.

Applications in Drug and Agrochemical Development

This compound is a precursor to several commercially important compounds.

  • Pharmaceuticals: It is used in the synthesis of sulfonamide drugs like sulfamethoxine .[4]

  • Agrochemicals: It is a key starting material for the fungicide azoxystrobin (B1666510) .[4]

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrimidine-based compounds have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[3]

For instance, many kinase inhibitors target the ATP-binding site of the enzyme. The pyrimidine scaffold can mimic the adenine (B156593) part of ATP, making it a suitable core structure for designing such inhibitors. The dysregulation of kinase signaling pathways is a hallmark of many cancers, and pyrimidine derivatives have been developed to target kinases in pathways like the PI3K/Akt/mTOR pathway.

kinase_inhibition cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase Protein Kinase (e.g., PI3K) receptor->kinase downstream Downstream Signaling (Cell Proliferation, Survival) kinase->downstream inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->inhibition inhibition->kinase Inhibition

Caption: General mechanism of kinase inhibition by pyrimidine derivatives.

Furthermore, pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, with some acting as inhibitors of essential bacterial enzymes.[5]

Conclusion

This compound is a compound of significant industrial and academic importance. Its rich chemistry, characterized by tautomerism and the reactivity of its hydroxyl groups, provides a versatile platform for the synthesis of a multitude of valuable molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical science. The provided experimental protocols offer a practical foundation for the characterization and application of this key heterocyclic intermediate.

References

An In-depth Technical Guide to the Structure and Tautomerism of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, tautomeric forms, and analytical characterization of 4,6-dihydroxypyrimidine (CAS RN: 1193-24-4). This pyrimidine (B1678525) derivative is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its tautomeric nature is essential for predicting its chemical reactivity, physicochemical properties, and biological interactions.

Chemical Structure and Properties

This compound, with the chemical formula C₄H₄N₂O₂, is a white to light yellow crystalline solid.[2][3] It serves as a versatile intermediate in organic synthesis.[3]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 1193-24-4[2]
Molecular Formula C₄H₄N₂O₂[2]
Molecular Weight 112.09 g/mol
Appearance White to pale yellow crystalline solid/powder[2][3]
Melting Point >300 °C
Water Solubility 2.5 g/L (at 20 °C)[2]
pKa 5.70 ± 0.10 (Predicted)

Tautomerism of this compound

A critical feature of this compound is its existence in multiple tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The primary tautomeric equilibria involve keto-enol and lactam-lactim forms. Additionally, in polar solvents, zwitterionic (bipolar-ionic) forms can play a significant role.

Based on spectroscopic and crystallographic evidence, the predominant tautomer in the solid state and in many organic solvents is the 4-hydroxy-6(1H)-pyrimidinone form.[2] However, the equilibrium is sensitive to the surrounding environment, such as the solvent and pH.

Diagram 1: Tautomeric Forms of this compound

tautomers cluster_dienol Dienol Form (4,6-Pyrimidinediol) cluster_ketoenol Keto-Enol Form (4-Hydroxy-6(1H)-pyrimidinone) cluster_diketo Diketo Form (Pyrimidine-4,6(1H,5H)-dione) dienol ketoenol dienol->ketoenol diketo ketoenol->diketo

Caption: The main tautomeric equilibria of this compound.

In aqueous solutions, zwitterionic forms with delocalized charges are thought to be significant.[2] X-ray structure analysis has revealed that this compound can exist in two crystalline polymorphic forms: a molecular form corresponding to the 4-hydroxy-6(1H)-pyrimidinone tautomer and an ionic polymorph composed of positive and negative ions.[2]

Spectroscopic Data for Tautomer Characterization

The different tautomers of this compound can be identified and, in some cases, quantified using various spectroscopic techniques. The following tables summarize key spectroscopic data found in the literature. Note that specific assignments for each tautomer are often inferred by comparison with methylated derivatives where the tautomeric form is fixed.

Table 2: 1H and 13C NMR Spectroscopic Data (Predicted and Experimental)

TautomerNucleusPositionChemical Shift (δ, ppm)SolventReference
4-Hydroxy-6(1H)-pyrimidinone 1HH-2~8.0DMSO-d₆[3]
1HH-5~5.2DMSO-d₆[3]
1HNH/OH~11.5 (broad)DMSO-d₆[3]
Disodium Salt (Dienol form) 1HH-27.4D₂O
1HH-54.7D₂O
13CC-4 & C-6179.2D₂O
13CC-2160.9D₂O
13CC-593.8D₂O

Table 3: UV-Vis Absorption Maxima (λmax)

Speciesλmax (nm)Solvent/ConditionsReference
Neutral form 200-204, 252-254Aqueous[2]
Monoprotonated form ~240Sulfuric Acid[2]
Diprotonated form ~245Concentrated Sulfuric Acid[2]

Table 4: Key IR Absorption Bands

Wavenumber (cm-1)AssignmentTautomeric Form IndicatedReference
~3100N-H stretchingKeto-enol / DiketoGeneral IR tables
~1670C=O stretchingKeto-enol / DiketoGeneral IR tables
~1600-1500C=N, C=C stretchingAll formsGeneral IR tables
~1250C-O stretchingEnol / Keto-enol

Experimental Protocols for Tautomer Analysis

Detailed, step-by-step protocols for the quantitative analysis of this compound tautomers are not extensively published. However, the principles of these methods are well-established. Below are generalized methodologies based on the available literature.

NMR is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures in solution.

Diagram 2: Workflow for NMR-based Tautomer Analysis

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in deuterated solvent (e.g., DMSO-d6, D2O) acq_1h Acquire 1H NMR spectrum prep->acq_1h d2o_exchange For OH/NH identification: Add a drop of D2O to the sample d2o_exchange->acq_1h Re-acquire acq_1h->d2o_exchange Optional acq_13c Acquire 13C NMR spectrum (proton-decoupled) acq_1h->acq_13c acq_2d Acquire 2D NMR spectra (COSY, HSQC, HMBC) for structural assignment acq_13c->acq_2d assign Assign signals to specific protons/carbons of each tautomer acq_2d->assign quantify Integrate non-exchangeable, unique signals for each tautomer assign->quantify ratio Calculate tautomer ratio from integral values quantify->ratio

Caption: A generalized workflow for the analysis of tautomerism using NMR spectroscopy.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) at a known concentration (typically 5-10 mg/mL).

  • Data Acquisition:

    • Acquire a standard 1H NMR spectrum. To ensure accurate quantification, a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used.

    • Acquire a proton-decoupled 13C NMR spectrum.

    • To aid in signal assignment, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

    • For identifying exchangeable protons (NH, OH), a D₂O exchange experiment can be conducted. After an initial 1H NMR is taken, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is reacquired. The signals corresponding to exchangeable protons will diminish or disappear.

  • Data Analysis:

    • Identify unique, well-resolved signals corresponding to each tautomer. For instance, the chemical shift of H-5 is expected to be different in the keto and enol forms.

    • Carefully integrate these unique signals.

    • The ratio of the tautomers is determined by the ratio of their corresponding integrals, normalized for the number of protons giving rise to each signal.

UV-Vis spectroscopy is particularly useful for studying how the tautomeric equilibrium shifts with changes in solvent polarity or pH, as the different tautomers possess distinct chromophores and thus different absorption maxima (λmax).

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Sample Preparation: Prepare a series of dilutions from the stock solution in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) or in buffer solutions of varying pH. Ensure the final concentration is appropriate for UV-Vis measurement (typically in the micromolar range).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm), using the respective solvent or buffer as a blank.

  • Data Analysis:

    • Identify the λmax for each condition.

    • Shifts in λmax and changes in molar absorptivity (ε) can be correlated with the predominance of a particular tautomer.

    • The presence of an isosbestic point in a series of spectra (e.g., at varying pH) indicates a two-component equilibrium between two tautomeric forms.

IR spectroscopy provides information about the functional groups present in the molecule and can be used to distinguish between keto (C=O) and enol (O-H, C=C) forms, particularly in the solid state.

Methodology:

  • Sample Preparation (Solid State):

    • KBr Pellet: Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

  • Spectral Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands. A strong absorption in the region of 1650-1700 cm⁻¹ is indicative of a C=O group (keto form), while a broad band around 3200-3600 cm⁻¹ would suggest an O-H group (enol form).

Conclusion

This compound exhibits complex tautomeric behavior, with the 4-hydroxy-6(1H)-pyrimidinone form generally being the most stable. The equilibrium between the various tautomers is influenced by the physical state, solvent, and pH. A multi-faceted analytical approach, combining NMR, UV-Vis, and IR spectroscopy, is crucial for a comprehensive characterization of this important heterocyclic compound. For drug development professionals, understanding this tautomerism is vital, as the predominant form under physiological conditions will dictate the molecule's interactions with biological targets.

References

Technical Guide to the Physicochemical Properties of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4,6-dihydroxypyrimidine (CAS No: 1193-24-4), a pivotal intermediate in organic and pharmaceutical synthesis. This document outlines its melting and boiling points, provides detailed experimental protocols for their determination, and illustrates its utility in synthetic chemistry.

Core Physicochemical Data

This compound, also known as 4,6-pyrimidinediol, is a heterocyclic organic compound. It exists in tautomeric forms, including 6-hydroxy-pyrimidin-4(3H)-one and pyrimidine-4,6(1H,5H)-dione. This tautomerism influences its physical and chemical properties. The key quantitative data for this compound are summarized below.

PropertyValue
Melting Point >300 °C (literature)[1][2][3][4][5]
Boiling Point 358.5 ± 22.0 °C at 760 mmHg[1][2]
Molecular Formula C₄H₄N₂O₂[1][2][6]
Molecular Weight 112.09 g/mol [1][2][6]
Density 1.5 ± 0.1 g/cm³[1]
Appearance White to light yellow or orange powder/crystalline powder[3][4][5]

Experimental Protocols

Accurate determination of physical constants such as melting and boiling points is critical for compound identification and purity assessment. The following sections describe generalized protocols for these measurements.

Melting Point Determination

The high melting point of this compound necessitates the use of a high-temperature melting point apparatus. The procedure described is based on the use of a digital apparatus like a Gallenkamp.

Objective: To determine the melting point range of a solid sample.

Materials:

  • This compound sample (dry, finely powdered)

  • Capillary tubes (sealed at one end)

  • High-temperature digital melting point apparatus (e.g., Gallenkamp)

Procedure:

  • Sample Preparation: A small amount (1-5 mg) of the dry, finely powdered this compound is loaded into a capillary tube to a height of 1-2 mm.[7] The tube is tapped gently to pack the sample at the bottom.

  • Apparatus Setup: The apparatus is switched on. A plateau temperature is set approximately 20°C below the expected melting point. For a substance cited as melting above 300°C, the initial target might be set to 280°C.

  • Rapid Heating: The "rapid heat" function can be used to quickly bring the heating block to the plateau temperature.[8]

  • Equilibration: Once the plateau temperature is reached, the filled capillary tube is inserted into the sample holder in the oven block. The sample is allowed to equilibrate for at least one minute.[8]

  • Slow Heating and Observation: The temperature is then increased at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Data Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[7]

  • Post-Measurement: The apparatus is turned off and allowed to cool. The used capillary tube is disposed of in a designated glass waste container.

Boiling Point Determination

Determining the boiling point of a substance that melts above 300°C is challenging due to the high potential for thermal decomposition before boiling occurs. The literature value is likely an estimate or was determined under vacuum. A generalized protocol for determining the boiling point of a high-boiling liquid using the Thiele tube method is provided for reference.

Objective: To determine the boiling point of a small liquid sample.

Materials:

  • Sample of the substance in liquid form (if stable)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 400°C range)

  • Thiele tube containing high-boiling mineral oil or silicone oil

  • Burner or other heat source

Procedure:

  • Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end down.

  • Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.[9]

  • Heating: The assembly is placed in the Thiele tube, ensuring the sample is immersed in the oil. The side arm of the Thiele tube is heated gently and evenly. This creates a convection current, ensuring uniform heating of the sample.

  • Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. As the temperature approaches the boiling point, this stream will become rapid and continuous.

  • Cooling and Measurement: Once a vigorous stream of bubbles is observed, the heat source is removed. The apparatus is allowed to cool slowly. The stream of bubbles will slow and stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid.

  • Record Pressure: The atmospheric pressure should be recorded alongside the boiling point, as boiling point is pressure-dependent.

Synthetic Workflow: A Key Intermediate

This compound is a crucial building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. A primary application is its conversion to 4,6-dichloropyrimidine, a versatile intermediate.[4][5] This conversion is typically achieved through chlorination using reagents like phosphorus oxychloride (POCl₃).[3]

G cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up and Isolation cluster_end Final Product A This compound B Suspend in POCl₃ (Reagent and Solvent) A->B Step 1 C Add Tertiary Amine (e.g., Triethylamine) as Catalyst B->C Step 2 D Heat Reaction Mixture (e.g., Reflux) C->D Step 3 E Distill off excess POCl₃ D->E Step 4 F Quench with Water/Ice & Neutralize E->F Step 5 G Isolate Product (Filtration or Extraction) F->G Step 6 H 4,6-Dichloropyrimidine G->H Yields

Caption: Synthetic workflow for the conversion of this compound to 4,6-dichloropyrimidine.

References

Spectroscopic Profile of 4,6-Dihydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dihydroxypyrimidine, a key heterocyclic compound utilized in various chemical syntheses, including the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The chemical shifts are influenced by the solvent used and the tautomeric forms present in the solution.

¹H NMR Data

The proton NMR data for this compound reveals characteristic signals for the protons on the pyrimidine (B1678525) ring. The data varies depending on the solvent due to different protonation states and tautomeric equilibria.

Solvent H-2 (ppm) H-5 (ppm) Other Signals (ppm) Reference
DMSO-d₆8.05.2[1]
D₂O8.2, 7.74.9[1]
D₂O (disodium salt)7.44.7[1]
¹³C NMR Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. Similar to ¹H NMR, the solvent choice affects the chemical shifts.

Solvent C-2 (ppm) C-4 & C-6 (ppm) C-5 (ppm) Other Signals (ppm) Reference
D₂O155.3174.7, 170.090.5[1]
D₂O (dipotassium salt)160.9179.293.8[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy of pyrimidine derivatives provides valuable information about the functional groups present in the molecule. For a related compound, 4,6-dihydroxy-5-nitro pyrimidine, characteristic vibrational modes have been identified. These assignments can serve as a reference for interpreting the spectrum of this compound.

Functional Group Vibrational Mode Frequency (cm⁻¹) Reference
C=OStretching1642[2]
C=OIn-plane bending538[2]
C-NO₂Stretching1270[2]
N-HOut-of-plane bending896[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound and its derivatives has been studied to understand their electronic transitions and protonation behavior.[3][4][5] In solutions ranging from weakly to moderately acidic, this compound exhibits characteristic absorption maxima.[3]

Condition λmax 1 (nm) log ε λmax 2 (nm) log ε Reference
Weakly acidic200-204~4.3252-254~4.0[3]
Moderately acidic--240-242-[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy Protocol

A general procedure for obtaining NMR spectra of pyrimidine derivatives is as follows:

  • Sample Preparation : Accurately weigh 5-10 mg of the purified this compound and transfer it to a clean, dry vial.[6] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and mix until fully dissolved, using vortexing or sonication if necessary.[6]

  • Transfer to NMR Tube : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.[6]

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be performed to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • D₂O Exchange : To identify labile protons (e.g., from -OH or -NH groups), a D₂O exchange experiment can be performed. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals from exchangeable protons will disappear or decrease in intensity.[6]

IR Spectroscopy Protocol

The following is a general protocol for acquiring FT-IR spectra:

  • Sample Preparation : For solid samples, the KBr pellet method or the nujol mull technique can be used. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition : The prepared sample is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the pure KBr pellet or nujol is recorded first. Then, the sample spectrum is recorded over a suitable spectral range (e.g., 4000-400 cm⁻¹).

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy Protocol

A general procedure for UV-Vis spectroscopy is as follows:

  • Sample Preparation : Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water, ethanol, or buffer solutions of varying pH). From the stock solution, prepare a series of dilutions to the desired concentration range for analysis.

  • Spectrometer Setup : Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning.

  • Data Acquisition : Fill a quartz cuvette with the solvent to be used as a blank and record the baseline. Then, rinse the cuvette with the sample solution and fill it with the sample. Place the cuvette in the sample holder and record the absorbance spectrum.

  • Data Analysis : The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Molecular Structure and Tautomerism

This compound can exist in several tautomeric forms, which significantly influences its spectroscopic properties. The equilibrium between these forms can be affected by the solvent and pH.

Caption: Tautomeric equilibrium of this compound.

References

Tautomeric Forms of 4,6-Dihydroxypyrimidine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 4,6-dihydroxypyrimidine in solution. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This compound, a key heterocyclic scaffold, can exist in several tautomeric forms, including keto-enol and zwitterionic species. Understanding the predominant forms in different environments is crucial for predicting molecular behavior and designing novel therapeutics.

Tautomeric Equilibria of this compound

This compound can theoretically exist in multiple tautomeric forms, primarily through keto-enol and amine-imine tautomerization. The principal tautomers discussed in the literature are the lactam-lactim form (6-hydroxy-4(3H)-pyrimidinone), the dilactam form (pyrimidine-4,6(1H,5H)-dione), and a zwitterionic form. The equilibrium between these forms is significantly influenced by the solvent's polarity and hydrogen-bonding capabilities.

Based on spectroscopic evidence from nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectroscopy, the lactam-lactim form is considered to be the predominant species in less polar organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] In aqueous solutions, the equilibrium is believed to shift towards a more polar, bipolar-ionic (zwitterionic) form.[1] In the solid state, this compound can exist as a molecular crystal, primarily in the lactam-lactim form, or as an ionic polymorph.[2][3]

Tautomeric_Equilibria Tautomeric Forms of this compound Lactam-Lactim Lactam-Lactim Dilactam Dilactam Lactam-Lactim->Dilactam Equilibrium Zwitterion Zwitterion Lactam-Lactim->Zwitterion Equilibrium (in water) Dilactam->Lactam-Lactim Equilibrium Zwitterion->Lactam-Lactim Equilibrium

Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomeric Forms

While qualitative studies have established the predominance of certain tautomers in specific media, precise quantitative data for this compound across a range of solvents is not extensively documented in the literature. Computational studies on similar pyrimidine (B1678525) derivatives suggest that the relative populations of tautomers can be effectively predicted using quantum chemical calculations. The following table summarizes the qualitative and inferred quantitative understanding of the tautomeric distribution of this compound.

MediumPredominant Tautomer(s)Estimated PopulationExperimental Evidence
Solid StateLactam-Lactim or Ionic Polymorph>95%X-ray Crystallography
DMSO SolutionLactam-Lactim (Oxo-hydroxy)Major ComponentNMR Spectroscopy
Aqueous SolutionZwitterionic (Bipolar-ionic)Likely PredominantNMR & Basicity Studies

Experimental Protocols for Tautomer Analysis

The investigation of tautomerism in this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms in solution by analyzing the chemical shifts and coupling constants of protons and carbons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Solutions of this compound are prepared in various deuterated solvents (e.g., DMSO-d6, D2O) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: 1H and 13C NMR spectra are acquired at a constant temperature (e.g., 298 K). For labile protons, variable temperature NMR experiments can be performed to slow down the proton exchange.

  • Data Analysis: The chemical shifts of the pyrimidine ring protons and carbons are compared with those of N- and O-methylated derivatives, which represent fixed tautomeric forms.[1] The relative integrals of signals corresponding to different tautomers can be used to estimate their populations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the electronic absorption spectra of tautomers in different solvents and at various pH values.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dilute solutions of this compound are prepared in solvents of varying polarity (e.g., water, ethanol, dioxane). The concentration is adjusted to obtain absorbance values within the linear range of the instrument.

  • Data Acquisition: Absorption spectra are recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorption maxima (λmax) of the different tautomers are identified.[3] Solvent-induced shifts (solvatochromism) provide insights into the polarity of the predominant tautomeric form.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the different tautomers, such as C=O (keto) and O-H (enol) stretching vibrations.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid-state analysis, samples can be prepared as KBr pellets or using an attenuated total reflectance (ATR) accessory. For solution studies, a suitable solvent that is transparent in the region of interest is used.

  • Data Acquisition: IR spectra are recorded in the mid-IR range (e.g., 4000-400 cm-1).

  • Data Analysis: The presence and position of characteristic absorption bands for C=O, O-H, and N-H stretching and bending vibrations are analyzed to identify the functional groups consistent with specific tautomers.[4]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the relative stabilities and spectroscopic properties of the different tautomers.

  • Software: Gaussian, Spartan, or other quantum chemistry software packages.

  • Methodology:

    • Geometry Optimization: The molecular geometries of all possible tautomers are optimized to find their lowest energy conformations. A common functional used is B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

    • Energy Calculation: The relative electronic energies and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities.

    • Solvent Effects: The influence of different solvents is modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

    • Spectra Prediction: Vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.

Experimental_Workflow Workflow for Tautomer Analysis cluster_experimental Experimental Analysis cluster_computational Computational Analysis Sample_Prep Sample Preparation (various solvents) NMR NMR Spectroscopy (1H, 13C, VT) Sample_Prep->NMR UV_Vis UV-Vis Spectroscopy Sample_Prep->UV_Vis IR IR Spectroscopy Sample_Prep->IR Data_Integration Data Integration and Tautomer Assignment NMR->Data_Integration UV_Vis->Data_Integration IR->Data_Integration Structure_Input Input Tautomer Structures DFT_Opt Geometry Optimization (DFT/B3LYP) Structure_Input->DFT_Opt Energy_Calc Relative Energy Calculation (with PCM for solvent) DFT_Opt->Energy_Calc Spectra_Pred Spectra Prediction (NMR, IR) Energy_Calc->Spectra_Pred Energy_Calc->Data_Integration Spectra_Pred->Data_Integration

Workflow for the analysis of tautomerism.

Conclusion

The tautomeric behavior of this compound is a complex interplay of structural factors and environmental influences. Spectroscopic and computational methods provide essential tools for characterizing the tautomeric equilibria in different solutions. While the lactam-lactim and zwitterionic forms are considered the most significant contributors in organic and aqueous media, respectively, further quantitative studies would be beneficial for a more precise understanding. For drug development professionals, a thorough investigation of the tautomeric landscape of pyrimidine-based compounds is indispensable for predicting their properties and optimizing their therapeutic potential.

References

The Influence of Substitution on the Basicity and pKa of 4,6-Dihydroxypyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the basicity and pKa of 4,6-dihydroxypyrimidine and its derivatives. Understanding these core physicochemical properties is paramount for researchers in drug discovery and development, as they significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and receptor binding. This document provides a comprehensive overview of substituent effects, detailed experimental protocols for pKa determination, and a summary of quantitative data to facilitate comparative analysis.

Core Concepts: Basicity and pKa of Pyrimidine (B1678525) Derivatives

The pyrimidine ring, a heterocyclic aromatic organic compound similar to pyridine, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and many synthetic compounds with diverse biological activities. The two nitrogen atoms at positions 1 and 3 are weakly basic due to the electron-withdrawing nature of the sp2 hybridized carbons and the other nitrogen atom in the ring. The basicity, and consequently the acid dissociation constant (pKa) of the conjugate acid, of pyrimidine derivatives can be significantly modulated by the presence of substituents on the ring.

This compound exists in a tautomeric equilibrium with its keto forms, 6-hydroxypyrimidin-4(3H)-one and pyrimidine-4,6(1H,5H)-dione. This tautomerism plays a crucial role in its acid-base properties. Protonation typically occurs on the nitrogen atoms of the pyrimidine ring. The stability of the resulting cation, and thus the basicity of the parent molecule, is highly dependent on the electronic effects of the substituents.

Quantitative Analysis of Basicity

The basicity of this compound and its derivatives is quantitatively expressed by their basicity constants (pKb) or, more commonly, by the pKa of their conjugate acids. A study by Vu et al. investigated the protonation of a series of this compound derivatives in a sulfuric acid medium using UV spectroscopy. The study revealed that these compounds can undergo one or two protonation steps, and the basicity is influenced by substituents at the 2 and 5 positions.

The following table summarizes the basicity constants for the first protonation step (pKb1) of selected this compound derivatives as determined by UV spectroscopy in H2SO4. The corresponding pKa values for the conjugate acids have been calculated using the relationship pKa + pKb = 14.

CompoundSubstituent (R) at C2Substituent at C5pKb1 (in H2SO4)pKa1 (Conjugate Acid)
This compound-H-H2.89 ± 0.0811.11
6-Hydroxy-2-methylpyrimidine-4(3H)-one-CH3-H2.37 ± 0.0611.63
6-Hydroxy-2-ethylpyrimidine-4(3H)-one-CH2CH3-H2.31 ± 0.0411.69
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one-CH3-NO25.15 ± 0.128.85
6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one-CH2CH3-NO25.23 ± 0.118.77

Data sourced from "Spectroscopic Study of the Basicity of this compound Derivatives"[1][2][3][4]. The pKa values are calculated for aqueous solution and should be considered as estimates.

Substituent Effects on Basicity

The data clearly illustrates the impact of substituents on the basicity of the this compound core.

  • Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH3) and ethyl (-CH2CH3), at the C2 position increase the basicity (decrease the pKb) of the pyrimidine ring.[1][2][3][4] This is attributed to the positive inductive effect (+I) of the alkyl groups, which increases the electron density on the nitrogen atoms, making them more available for protonation.

  • Electron-Withdrawing Groups (EWGs): Conversely, a strong electron-withdrawing group like the nitro group (-NO2) at the C5 position significantly decreases the basicity (increases the pKb).[1][2][3][4] The nitro group exerts a strong negative inductive (-I) and negative mesomeric (-M) effect, withdrawing electron density from the ring and making the nitrogen lone pairs less available for protonation.

This relationship between substituent electronic effects and basicity is a fundamental principle in physical organic chemistry.

G Logical Relationship of Substituent Effects on Basicity substituent Substituent on Pyrimidine Ring edg Electron-Donating Group (e.g., -CH3, -C2H5) substituent->edg ewg Electron-Withdrawing Group (e.g., -NO2) substituent->ewg increase_density Increases Electron Density on Ring Nitrogens edg->increase_density decrease_density Decreases Electron Density on Ring Nitrogens ewg->decrease_density effect Electronic Effect increase_basicity Increased Basicity (Lower pKb) increase_density->increase_basicity decrease_basicity Decreased Basicity (Higher pKb) decrease_density->decrease_basicity basicity Basicity of Pyrimidine

Caption: Substituent effects on the basicity of 4,6-dihydroxypyrimidines.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of ionizable compounds. The following are detailed methodologies for two common experimental techniques.

UV-Spectrophotometric Method

This method is based on the principle that the electronic absorption spectrum of a compound changes as it undergoes ionization. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa. A universal buffer, such as the Britton-Robinson buffer, can be used to cover a wide pH range. The ionic strength of the buffers should be kept constant.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, methanol, or water).

  • Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. The final concentration of the compound should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample at each pH. Identify the wavelength(s) where the absorbance changes significantly upon ionization.

  • Data Analysis: Plot the absorbance at the chosen wavelength(s) against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the titration curve.

G Workflow for UV-Spectrophotometric pKa Determination start Start prep_buffers Prepare Buffer Solutions (Varying pH, Constant Ionic Strength) start->prep_buffers prep_stock Prepare Stock Solution of Pyrimidine Derivative start->prep_stock mix_samples Mix Stock Solution with Buffers in Cuvettes prep_buffers->mix_samples prep_stock->mix_samples measure_uv Record UV-Vis Spectra for each pH mix_samples->measure_uv analyze_data Plot Absorbance vs. pH measure_uv->analyze_data determine_pka Determine pKa from Sigmoid Curve Inflection Point analyze_data->determine_pka end End determine_pka->end

Caption: UV-Spectrophotometric pKa determination workflow.

Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample and monitoring the pH change with a pH meter. The pKa is determined from the titration curve.

Protocol:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a known amount of the this compound derivative and dissolve it in a known volume of deionized water or a suitable co-solvent. The solution should be stirred continuously.

  • Titration: Add small, precise increments of a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) titrant to the sample solution.

  • pH Measurement: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. For polyprotic species, multiple equivalence points and half-equivalence points may be observed. The equivalence point(s) can be determined from the inflection point(s) of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

Conclusion

The basicity and pKa of this compound derivatives are critical parameters that are profoundly influenced by the electronic nature of substituents on the pyrimidine ring. Electron-donating groups enhance basicity, while electron-withdrawing groups diminish it. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling a more informed approach to the design and optimization of novel therapeutic agents based on the pyrimidine scaffold. Accurate determination and consideration of these fundamental properties are essential for advancing our understanding of structure-activity relationships and for the successful development of new pharmaceuticals.

References

The Dihydroxypyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydroxypyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and profound biological significance. As a privileged heterocyclic structure, it forms the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological activities. Its ability to engage in diverse biological interactions has made it a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the biological importance of the dihydroxypyrimidine core, detailing its role in various signaling pathways, its applications in drug development, and the experimental methodologies used for its synthesis and evaluation.

Core Biological Activities and Therapeutic Potential

The dihydroxypyrimidine scaffold is a versatile pharmacophore, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. This wide range of action stems from its ability to interact with and modulate the function of various key enzymes and cellular pathways.

Anticancer Activity

Dihydroxypyrimidine derivatives have emerged as a promising class of anticancer agents.[1][2] Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival. A notable example is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, thereby impeding DNA replication in rapidly dividing cancer cells. Furthermore, certain derivatives have been shown to induce apoptosis and exhibit cytotoxic effects against a range of human cancer cell lines.[3] The structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and modifications at the C5 position of the dihydropyrimidine (B8664642) core significantly influence their anticancer potency.[2][3]

Antiviral Activity

The dihydroxypyrimidine scaffold has been successfully exploited in the development of antiviral agents.[4] A key target for these compounds is the influenza virus PA endonuclease, an essential enzyme for viral replication.[5] By inhibiting this enzyme, dihydroxypyrimidine derivatives can effectively block the "cap-snatching" mechanism that the virus uses to transcribe its own genes, thus halting the progression of the infection.[5] SAR studies have indicated that specific substitutions can enhance the binding affinity of these compounds to the endonuclease active site, leading to more potent antiviral activity.[6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the dihydroxypyrimidine scaffold offers a promising avenue for the development of novel anti-inflammatory drugs. These compounds can target key enzymes in the inflammatory cascade, such as lipoxygenases (LOX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). By inhibiting these enzymes, dihydroxypyrimidine derivatives can reduce the production of pro-inflammatory mediators like leukotrienes and prostaglandins.

Antibacterial Activity

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. Dihydropyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][7] The mechanism of action for their antibacterial effects is still under investigation but is thought to involve the inhibition of essential bacterial enzymes.[8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological data for various dihydroxypyrimidine derivatives, providing a comparative overview of their potency against different targets.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives (IC50 values in µM)

Compound IDU87 (Glioblastoma)U251 (Glioblastoma)A549 (Lung)MCF-7 (Breast)Reference
1d 9.72 ± 0.2913.91 ± 0.86--[9]
1h 9.3 ± 0.8114.01 ± 0.76--[9]
3d 12.02 ± 0.56.36 ± 0.73--[9]
3g 9.52 ± 0.817.32 ± 0.86--[9]
Monastrol ---33.2[3]
DHPM derivative (unspecified) -->95% inhibition at 10 µM-[10]

Table 2: Antiviral Activity of Dihydropyrimidine Derivatives

Compound IDTargetIC50 (µM)Reference
12j SARS-CoV-2 Mpro0.063[11]
12l SARS-CoV-2 Mpro0.054[11]
15j Influenza Virus5.0 - 6.2[12]

Table 3: Antibacterial Activity of Dihydropyrimidine Derivatives (MIC values in µg/mL)

Compound IDS. aureus (ATCC 12600)S. aureus (MRSA, ATCC 33591)S. aureus (MRSA, ATCC 43300)E. coliP. aeruginosaReference
4a 4443264[13]
4b 4446464[13]
7f 222--[8]
C6 32--3232[7]
C22 64--3232[7]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of dihydroxypyrimidine derivatives are rooted in their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for dihydroxypyrimidine-based inhibitors.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes from arachidonic acid. Dihydroxypyrimidine derivatives can inhibit 5-lipoxygenase (5-LOX), a key enzyme in this pathway, thereby reducing the synthesis of these pro-inflammatory mediators.

LOX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA LOX 5-Lipoxygenase AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor Dihydroxypyrimidine Inhibitor Inhibitor->LOX

Lipoxygenase (LOX) Signaling Pathway
Prostaglandin E2 (PGE2) Synthesis Pathway

Prostaglandin E2 is another key mediator of inflammation, and its synthesis is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1). Dihydroxypyrimidine-based inhibitors can effectively block this enzyme, leading to a reduction in PGE2 levels.

PGE2_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Inhibitor Dihydroxypyrimidine Inhibitor Inhibitor->mPGES1

Prostaglandin E2 (PGE2) Synthesis Pathway
De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidines is essential for DNA and RNA synthesis, making it a critical pathway for cell proliferation. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition by dihydroxypyrimidine derivatives can halt the growth of rapidly dividing cells, such as cancer cells.

DHODH_Pathway cluster_synthesis De Novo Pyrimidine Synthesis Carbamoyl Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate Multiple Steps Aspartate Aspartate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Nucleotides Pyrimidine Nucleotides UMP->Nucleotides DNARNA DNA & RNA Synthesis Nucleotides->DNARNA Inhibitor Dihydroxypyrimidine Inhibitor Inhibitor->DHODH

De Novo Pyrimidine Synthesis Pathway
Influenza Virus Replication Cycle

The influenza virus relies on its PA endonuclease to cleave the 5' caps (B75204) of host mRNAs, a process known as "cap-snatching," to prime its own transcription. Dihydroxypyrimidine inhibitors that target this endonuclease can effectively disrupt the viral replication cycle.

Influenza_Replication cluster_virus Influenza Virus Replication Host_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease Host_mRNA->PA_Endonuclease Capped_Primer Capped RNA Primer PA_Endonuclease->Capped_Primer Cap-snatching Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral_RNA Viral RNA Viral_RNA->Viral_mRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Inhibitor Dihydroxypyrimidine Inhibitor Inhibitor->PA_Endonuclease

Influenza Virus Replication Cycle

Experimental Protocols

The synthesis and biological evaluation of dihydroxypyrimidine derivatives involve a series of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation that is widely used for the synthesis of dihydropyrimidines.[14][15][16]

General Procedure:

  • A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol) is prepared.

  • A catalytic amount of an acid (e.g., HCl) is added to the mixture.

  • The reaction mixture is heated under reflux in a suitable solvent (e.g., ethanol) for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidine derivative.[17]

Biginelli_Workflow Start Aldehyde + β-Ketoester + Urea/Thiourea Reaction Acid Catalyst Reflux in Ethanol Start->Reaction Workup Cool & Pour onto Ice Reaction->Workup Filtration Filter & Wash Workup->Filtration Purification Recrystallize Filtration->Purification Product Pure Dihydropyrimidine Purification->Product

Biginelli Reaction Workflow
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.[18][19]

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.[18]

  • Compound Treatment: The cells are treated with various concentrations of the dihydroxypyrimidine derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with Dihydropyrimidine Derivative (various conc.) Start->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan_form Incubate (3-4h) (Formazan Formation) MTT_add->Formazan_form Solubilize Remove Medium & Add DMSO Formazan_form->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analysis Calculate % Viability & Determine IC50 Read->Analysis Result Cytotoxicity Data Analysis->Result

MTT Cytotoxicity Assay Workflow
Enzyme Inhibition Assays

Lipoxygenase Inhibition Assay:

  • The enzyme (e.g., soybean lipoxygenase) is pre-incubated with the dihydroxypyrimidine derivative at various concentrations.

  • The reaction is initiated by the addition of the substrate, linoleic acid.

  • The formation of the hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[20]

mPGES-1 Inhibition Assay (Cell-Free):

  • Recombinant human mPGES-1 is pre-incubated with the test compound.

  • The reaction is initiated by the addition of the substrate, prostaglandin H2.

  • The reaction is stopped after a short incubation period.

  • The amount of PGE2 produced is quantified using an ELISA kit.

  • The IC50 value is calculated from the dose-response curve.

Conclusion

The dihydroxypyrimidine scaffold represents a remarkably versatile and biologically significant core structure in the field of drug discovery. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous derivatives with potent anticancer, antiviral, anti-inflammatory, and antibacterial activities. The continued exploration of this privileged scaffold, guided by structure-activity relationship studies and the application of robust synthetic and biological evaluation methodologies, holds immense promise for the discovery of novel and effective therapeutic agents to address a multitude of human diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of the dihydroxypyrimidine scaffold.

References

A Technical Guide to the Historical Synthesis of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for 4,6-dihydroxypyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries. We provide a detailed examination of seminal methods, complete with experimental protocols, quantitative data, and logical pathway diagrams to facilitate a comprehensive understanding of these foundational synthetic routes.

Introduction

This compound, also known as 4,6-pyrimidinediol, is a heterocyclic compound of significant interest due to its role as a precursor in the synthesis of a wide array of biologically active molecules. Its derivatives are integral to the production of sulfonamide antibiotics, fungicides, and various other therapeutic agents. The development of efficient and scalable methods for its synthesis has been a subject of chemical research for decades. This guide focuses on the key historical methods that have paved the way for modern production techniques.

Core Synthesis Methodologies

The historical synthesis of this compound is primarily characterized by two classical approaches originating from malonamide (B141969), and a more contemporary, higher-yielding method starting from malonic esters.

The Hull Synthesis (1951): Malonamide and Ethyl Formate (B1220265)

One of the earliest documented methods for the synthesis of this compound was reported by R. Hull in 1951. This method involves the condensation of malonamide with ethyl formate in the presence of a strong base, typically sodium ethoxide.

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, malonamide is added, followed by the dropwise addition of ethyl formate. The reaction mixture is then refluxed for several hours. The resulting sodium salt of this compound precipitates from the solution and is collected by filtration. The free this compound is then obtained by dissolving the salt in water and acidifying the solution to precipitate the product, which is subsequently filtered, washed, and dried.

Hull_Synthesis Malonamide Malonamide Intermediate Enolate Intermediate Malonamide->Intermediate + Ethyl Formate EthylFormate Ethyl Formate NaOEt Sodium Ethoxide (Base) NaOEt->Intermediate Product This compound (Sodium Salt) Intermediate->Product Cyclization FinalProduct This compound Product->FinalProduct + H+ Acid Acidification Acid->FinalProduct

Figure 1: Hull Synthesis Pathway
The Brown Synthesis (1956): A Modification of the Hull Method

In 1956, D.J. Brown introduced a modification to the Hull synthesis by replacing ethyl formate with formamide (B127407).[1] This adjustment resulted in an improved yield and offered an alternative pathway using a different C1 source.

Similar to the Hull method, malonamide is treated with sodium ethoxide in ethanol. Formamide is then added to the reaction mixture, which is subsequently heated under reflux. The work-up procedure follows the same principle as the Hull synthesis: isolation of the sodium salt, followed by acidification to precipitate the final product.

Brown_Synthesis Malonamide Malonamide Intermediate Intermediate Malonamide->Intermediate + Formamide Formamide Formamide NaOEt Sodium Ethoxide (Base) NaOEt->Intermediate Product This compound (Sodium Salt) Intermediate->Product Cyclization FinalProduct This compound Product->FinalProduct + H+ Acid Acidification Acid->FinalProduct

Figure 2: Brown Synthesis Pathway
Malonic Ester Synthesis: A More Modern Approach

Later developments in the synthesis of this compound shifted towards the use of malonic esters (such as dimethyl malonate or diethyl malonate) as the three-carbon precursor, reacting with formamide in the presence of an alkali metal alkoxide like sodium methoxide. This method, detailed in various patents, generally provides significantly higher yields.

In a typical procedure, an alkali metal alkoxide is prepared as a solution or suspension in an alcohol. Formamide and a malonic ester are then added, either sequentially or simultaneously, to this basic solution at an elevated temperature. The reaction is maintained at a specific temperature for a set duration to ensure complete cyclization. The work-up involves the addition of water to dissolve the resulting salt, followed by acidification with an acid (e.g., hydrochloric acid) to precipitate the this compound. The product is then isolated by filtration, washed, and dried.

MalonicEster_Synthesis MalonicEster Malonic Ester (e.g., Dimethyl Malonate) Intermediate Condensation Intermediate MalonicEster->Intermediate + Formamide Formamide Formamide Alkoxide Alkali Metal Alkoxide (e.g., Sodium Methoxide) Alkoxide->Intermediate Product This compound (Alkali Metal Salt) Intermediate->Product Cyclization FinalProduct This compound Product->FinalProduct + H+ Acid Acidification Acid->FinalProduct

Figure 3: Malonic Ester Synthesis Pathway

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

Synthesis MethodKey ReactantsBaseSolventTypical YieldReference
Hull Synthesis Malonamide, Ethyl FormateSodium EthoxideEthanol~40%R. Hull, J. Chem. Soc., 1951, 2214
Brown Synthesis Malonamide, FormamideSodium EthoxideEthanol~52%D. J. Brown, J. Chem. Soc., 1956, 2312
Malonic Ester Synthesis Dimethyl Malonate, FormamideSodium MethoxideMethanol80-90%e.g., US Patent 5,847,139

Conclusion

The synthesis of this compound has evolved from lower-yield methods based on malonamide to more efficient and scalable processes utilizing malonic esters. The foundational work by Hull and Brown was critical in establishing the fundamental reaction pathways. Subsequent process optimization, particularly the shift to malonic esters as starting materials, has significantly improved the yield and industrial viability of this compound production. This technical guide provides a historical context and detailed protocols that are valuable for researchers in organic synthesis and drug development, offering insights into the foundational chemistry of this important heterocyclic compound.

References

The Discovery and Foundational Studies of 4,6-Dihydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dihydroxypyrimidine (CAS No. 1193-24-4), a key heterocyclic organic compound, has been a subject of scientific interest due to its structural significance and versatile reactivity. As a fundamental pyrimidine (B1678525) derivative, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural framework is a cornerstone in the development of various pharmaceuticals and agrochemicals, including sulfa drugs, vitamins, and fungicides.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and initial physicochemical and biological studies of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Synthesis

The synthesis of the pyrimidine ring system has been a cornerstone of heterocyclic chemistry for over a century. Early methods for constructing the pyrimidine core, like the Pinner synthesis, typically involve the condensation of a three-carbon component (like a β-diketone or malonic ester) with an N-C-N fragment such as urea, amidine, or guanidine.[4][5]

One of the most established and widely documented routes for synthesizing this compound involves the condensation of a malonic acid derivative with a formamide-based reagent in the presence of a strong base, such as an alkali metal alkoxide.[6][7] This method has been refined over the years to improve yield and purity.[6][7] Another known route involves the reaction of malonamide (B141969) with formamide.[6]

G cluster_reactants Reactants cluster_process Process cluster_products Products malonate Malonic Ester CH₂(CO₂R)₂ condensation Base-Catalyzed Condensation & Cyclization malonate->condensation formamide Formamide HCONH₂ formamide->condensation alkoxide Alkali Metal Alkoxide ROM alkoxide->condensation Solvent (ROH) Elevated Temp. intermediate Intermediate Salt condensation->intermediate Step 1 dhp This compound intermediate->dhp Step 2: Acidification (H⁺) Tautomers A Dihydroxy form (4,6-pyrimidinediol) B Keto-enol form (6-Hydroxy-4(3H)-pyrimidinone) A:e->B:w C Dioxo form (Pyrimidine-4,6(1H,5H)-dione) B:e->C:w D Zwitterionic form B->D G DHP This compound DCP 4,6-Dichloropyrimidine DHP->DCP Chlorination (e.g., POCl₃) Fungicide Fungicides (e.g., Azoxystrobin) DCP->Fungicide Nucleophilic Substitution Pharma Pharmaceuticals (e.g., Sulfa Drugs, Kinase Inhibitors) DCP->Pharma Nucleophilic Substitution

References

The Versatility of 4,6-Dihydroxypyrimidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxypyrimidine, a heterocyclic organic compound, stands as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. Its inherent chemical reactivity, attributed to the presence of hydroxyl groups on the pyrimidine (B1678525) ring, makes it a valuable scaffold for the development of novel therapeutics. While this compound itself is not typically the active pharmaceutical ingredient, its role as a precursor is critical in the generation of compounds with significant medicinal potential. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on the biological activities of its derivatives, detailed experimental protocols, and the underlying signaling pathways.

Synthetic Utility of this compound

The primary application of this compound in medicinal chemistry is as a key building block for more complex molecules.[1] Its hydroxyl groups can be readily converted into other functionalities, most notably through chlorination to form 4,6-dichloropyrimidine. This dichloro derivative is a versatile intermediate for introducing various substituents at the 4 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions. This synthetic flexibility allows for the creation of extensive libraries of compounds for screening and optimization in drug discovery programs.

Potential Therapeutic Applications of this compound Derivatives

The derivatization of this compound has led to the discovery of compounds with a broad spectrum of pharmacological activities. The following sections detail the most promising of these applications.

Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[2] A notable class of these derivatives are this compound hydrazones, which have shown broad-spectrum inhibitory activity against various fungi, bacteria, and cyanobacteria.[3][4]

Table 1: Antimicrobial and Antifungal Activity of this compound Hydrazone Derivatives

CompoundTarget OrganismActivity MetricValueReference
IV-C9Monilinia fructigenaProtective Activity (in vivo, 200 µg/mL)94%[3]
IV-C9Xanthomonas oryzae pv oryzaeProtective Activity (in vivo, 200 µg/mL)58%[3]
IV-C9Microcystis aeruginosa FACHB905EC500.30 µg/mL[3]
IV-C9Synechocystis sp. PCC6803EC500.82 µg/mL[3]

The mechanism of action for some of these hydrazone derivatives involves inducing oxidative damage in pathogenic bacteria, leading to leakage of intracellular components.[3]

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, and derivatives of this compound are no exception. These compounds have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

4,6-Disubstituted pyrimidines have been identified as potent inhibitors of several kinases, including Microtubule Affinity-Regulating Kinase 4 (MARK4), Phosphoinositide 3-Kinase (PI3K), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[5][6]

Table 2: Anticancer Activity of 4,6-Disubstituted Pyrimidine Derivatives

Compound/DerivativeTarget Kinase/Cell LineIC50/GI50 (µM)Reference
MARK4 Inhibitors
Compound 14MARK47.52 ± 0.33[7]
Compound 9MARK412.98 ± 0.63[7]
MNK/PIM Inhibitors
Compound 21oMNK10.001[5]
Compound 21oMNK20.007[5]
Compound 21oPIM10.043[5]
Compound 21oPIM20.232[5]
Compound 21oPIM30.774[5]
Compound 21oK562 cells2.1[5]
Compound 21oMOLM-13 cells1.2[5]
General Anticancer
Curcumin-pyrimidine analog 3gMCF-70.61 ± 0.05[8]
Thienopyrimidine derivative 2MCF-70.013[8]

The inhibition of these kinases disrupts critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrimidine_Inhibitor 4,6-Disubstituted Pyrimidine Derivative Pyrimidine_Inhibitor->PI3K

References

The Pivotal Role of 4,6-Dihydroxypyrimidine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxypyrimidine, a versatile heterocyclic compound, serves as a critical precursor in the synthesis of a diverse range of agrochemicals. Its unique chemical architecture allows for the facile introduction of various functional groups, making it a valuable building block for the development of potent fungicides and herbicides. This technical guide provides an in-depth exploration of the role of this compound in the agrochemical industry, with a focus on its synthetic utility, quantitative efficacy data of its derivatives, and detailed experimental protocols.

Synthesis of Key Intermediates

The journey from this compound to highly active agrochemicals often proceeds through the synthesis of key intermediates, most notably 4,6-dichloropyrimidine (B16783). This chlorinated derivative is significantly more reactive and serves as a versatile platform for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from this compound

Objective: To synthesize 4,6-dichloropyrimidine via the chlorination of this compound.

Reagents and Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or other suitable tertiary amine)

  • Dichloromethane (B109758) (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[1]

  • Add N,N-dimethylaniline (2.0 eq) to the suspension.[1]

  • Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise through the dropping funnel, ensuring the temperature is maintained below 10 °C.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography.

Yield: The synthesis of 4,6-dichloropyrimidine from this compound can achieve a high yield, with some processes reporting yields of up to 90%.[2]

Synthesis_of_4_6_Dichloropyrimidine DHP This compound Reagents POCl₃, N,N-Dimethylaniline Dichloromethane DHP->Reagents DCP 4,6-Dichloropyrimidine Reagents->DCP Chlorination

Synthesis of 4,6-Dichloropyrimidine.

Application in Fungicide Synthesis: The Case of Azoxystrobin (B1666510)

One of the most significant applications of this compound in the agrochemical sector is in the production of the broad-spectrum fungicide, azoxystrobin. This strobilurin fungicide is highly effective against a wide range of fungal pathogens in various crops.

Synthesis of Azoxystrobin

The synthesis of azoxystrobin from 4,6-dichloropyrimidine typically involves a two-step etherification process. First, 4,6-dichloropyrimidine is reacted with 2-cyanophenol to form 4-chloro-6-(2-cyanophenoxy)pyrimidine. This intermediate is then reacted with (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate to yield azoxystrobin. Some synthetic routes report a total yield of 80-85%.[3]

Experimental Protocol: Synthesis of Azoxystrobin from 4,6-Dichloropyrimidine

Objective: To synthesize azoxystrobin through a two-step etherification of 4,6-dichloropyrimidine.

Step 1: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

Reagents and Materials:

  • 4,6-Dichloropyrimidine

  • 2-Cyanophenol

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4,6-dichloropyrimidine and 2-cyanophenol in DMF in a reaction vessel.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, pour into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude intermediate.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Synthesis of Azoxystrobin

Reagents and Materials:

  • 4-chloro-6-(2-cyanophenoxy)pyrimidine

  • (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-chloro-6-(2-cyanophenoxy)pyrimidine and (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate in DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • Work-up the reaction mixture as described in Step 1 to isolate the crude azoxystrobin.

  • Purify the final product by recrystallization or column chromatography.

Synthesis_of_Azoxystrobin DCP 4,6-Dichloropyrimidine Reagent1 2-Cyanophenol, K₂CO₃, DMF DCP->Reagent1 Intermediate 4-chloro-6-(2-cyanophenoxy)pyrimidine Reagent2 (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, K₂CO₃, DMF Intermediate->Reagent2 Azoxystrobin Azoxystrobin Reagent1->Intermediate Etherification Reagent2->Azoxystrobin Etherification

Synthetic pathway to Azoxystrobin.
Mechanism of Action of Azoxystrobin

Azoxystrobin is a potent inhibitor of mitochondrial respiration in fungi.[4][5] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[5][6] By binding to this site, azoxystrobin blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting the production of ATP, the essential energy currency of the cell. This disruption of the energy supply ultimately leads to the cessation of fungal growth and development.[5]

Azoxystrobin_MoA Mechanism of Action of Azoxystrobin cluster_Mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ transfer Ubiquinol Ubiquinol (CoQH₂) Ubiquinol->Complex_III e⁻ transfer ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase drives ATP ATP ATP_Synthase->ATP produces Azoxystrobin Azoxystrobin Azoxystrobin->Inhibition

Azoxystrobin's inhibitory action on the electron transport chain.
Quantitative Efficacy Data for Azoxystrobin

The efficacy of azoxystrobin has been quantified against various fungal pathogens. The following tables summarize key performance indicators.

Fungal PathogenEC₅₀ (μg/mL)Reference
Alternaria alternata1.48 - 2.70[7]
Fungal PathogenConcentration (μg/mL)Mycelial Growth Inhibition (%)Reference
Alternaria alternata0.255[7]
Alternaria alternata1.068[7]
Alternaria alternata5.082[7]

Application in Herbicide Synthesis

The pyrimidine (B1678525) scaffold, derived from precursors like this compound, is also a core component of several important classes of herbicides, including sulfonylureas and triazolopyrimidines. These herbicides are known for their high efficacy at low application rates.

Sulfonylurea Herbicides

Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. Many sulfonylurea herbicides feature a substituted pyrimidine ring, which is essential for their biological activity.

Triazolopyrimidine Herbicides

Triazolopyrimidine herbicides also target the ALS enzyme. The fused triazolopyrimidine ring system is a key structural feature of this class of herbicides. The synthesis of these complex heterocyclic systems often involves the use of appropriately substituted pyrimidine intermediates.

While detailed, publicly available experimental protocols for the synthesis of specific commercial herbicides directly from this compound are limited, the general synthetic strategies involve the functionalization of the pyrimidine ring, often starting from its chlorinated derivatives.

Herbicide_MoA Mechanism of Action of Pyrimidine-Based Herbicides cluster_Plant_Cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS substrate Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids catalyzes biosynthesis Plant_Growth Plant Growth Amino_Acids->Plant_Growth essential for Herbicides Sulfonylurea & Triazolopyrimidine Herbicides Herbicides->Inhibition

Inhibition of Acetolactate Synthase by Pyrimidine-Based Herbicides.

Conclusion

This compound is an indispensable precursor in the modern agrochemical industry. Its conversion to the highly reactive 4,6-dichloropyrimidine opens up a vast array of synthetic possibilities, leading to the development of highly effective fungicides like azoxystrobin and classes of potent herbicides such as sulfonylureas and triazolopyrimidines. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the discovery of novel and more effective crop protection solutions, contributing to global food security. The detailed protocols and efficacy data presented in this guide offer a valuable resource for researchers and professionals dedicated to advancing the field of agrochemical synthesis and development.

References

An In-depth Technical Guide to the Reactivity of 4,6-Dihydroxypyrimidine's Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dihydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its reactivity is dominated by the two hydroxyl groups, which are pivotal for its role as a key intermediate in the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives. This technical guide provides a comprehensive overview of the chemical behavior of these hydroxyl groups, focusing on tautomerism, acidity, and their participation in key chemical transformations including chlorination, O-alkylation, O-acylation, and phosphorylation. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

This compound, a structural analog of uracil, is a fundamental building block in the synthesis of various biologically active molecules.[1] Its derivatives have shown promise in a range of therapeutic areas, serving as precursors for pharmaceuticals and agrochemicals.[2][3] The chemical reactivity of this compound is intrinsically linked to the tautomeric nature of its structure and the nucleophilicity of its hydroxyl groups. Understanding these properties is crucial for designing synthetic routes to novel compounds with desired biological activities.

Tautomerism and Acidity of this compound

The reactivity of the hydroxyl groups in this compound is profoundly influenced by its existence in various tautomeric forms. Depending on the physical state and solvent, it can exist in lactam-lactim, dilactam, and zwitterionic forms.[1] In the solid state, both molecular and ionic polymorphic forms have been identified.[1][4] In solution, the lactam-lactim form is often predominant, though zwitterionic forms are significant in aqueous solutions.[1]

The protonation of this compound has been studied, revealing two protonation stages in an acidic medium.[1][4] The presence of substituents on the pyrimidine ring can influence the basicity of the molecule.[1] For instance, alkyl groups in the 2-position increase basicity, while a nitro group in the 5-position decreases it.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H4N2O2[3]
Molecular Weight112.09 g/mol [3]
AppearanceOff-white to pale yellow crystalline powder[3]
Boiling Point~358.5 °C[3]
pKa of Barbituric Acid (a derivative)~4[1][4]

Reactivity of the Hydroxyl Groups

The hydroxyl groups of this compound are the primary sites for chemical modification. Their reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Chlorination: A Gateway to Functionalization

One of the most important reactions of the hydroxyl groups of this compound is their conversion to chloro groups, yielding 4,6-dichloropyrimidine (B16783). This transformation is a critical step as the resulting chloro groups are excellent leaving groups for subsequent nucleophilic substitution reactions.[5][6] This two-step approach (chlorination followed by substitution) is often the preferred method for introducing alkoxy, aryloxy, and amino groups at the 4 and 6 positions.

Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often in the presence of a tertiary amine base like N,N-dimethylaniline.[5][7]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from this compound [5]

  • Materials: this compound, phosphorus oxychloride (POCl₃), N,N-dimethylaniline, anhydrous dichloromethane (B109758).

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add N,N-dimethylaniline (2.0 eq) to the suspension.

    • Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

    • Purify the crude product by recrystallization or column chromatography.

Table 2: Quantitative Data for the Synthesis of 4,6-Dichloropyrimidine

Chlorinating AgentBaseSolventReaction TimeYieldReference
POCl₃N,N-DimethylanilineDichloromethane4-6 hoursHigh[5]
Thionyl ChlorideN,N-DimethylanilineEthylene Dichloride4 hoursHigh[8]
O-Alkylation

Direct O-alkylation of this compound can be challenging due to the potential for N-alkylation and the lower reactivity of the hydroxyl groups compared to the corresponding chloro derivatives. The Williamson ether synthesis provides a general framework for such transformations. A more common and efficient route to 4,6-dialkoxypyrimidines involves the reaction of 4,6-dichloropyrimidine with sodium alkoxides.[6]

However, direct O-alkylation has been reported for related compounds. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be O-methylated using dimethyl carbonate in the presence of a hydrotalcite catalyst.

Experimental Protocol: Generalized Williamson Ether Synthesis for O-Alkylation

  • Materials: this compound, alkyl halide (e.g., methyl iodide, ethyl bromide), a suitable base (e.g., NaH, K₂CO₃), and an appropriate solvent (e.g., DMF, acetone).

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.2 eq) portion-wise at room temperature under an inert atmosphere.

    • Stir the mixture for a designated period to form the dialkoxide.

    • Add the alkyl halide (2.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to an appropriate temperature and monitor its progress by TLC.

    • After completion, cool the mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

O-Acylation

Similar to O-alkylation, direct O-acylation of this compound can be achieved, though the reaction often proceeds more readily with the more nucleophilic chloro-substituted pyrimidines. The presence of a bulky substituent at the 2-position can promote O-acylation of 4-hydroxypyrimidines.[9] Acylating agents such as acyl chlorides or anhydrides are typically used in the presence of a base like pyridine (B92270).

Experimental Protocol: Generalized O-Acylation using Acetic Anhydride (B1165640) in Pyridine

  • Materials: this compound, acetic anhydride, dry pyridine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry pyridine under an inert atmosphere.

    • Cool the solution to 0 °C and add acetic anhydride (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by the addition of methanol.

    • Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by silica (B1680970) gel column chromatography.

O-Phosphorylation

The hydroxyl groups of pyrimidine derivatives can be phosphorylated to introduce phosphate (B84403) esters, which are important in various biological contexts. The reaction of 2-amino-4-hydroxypyrimidines with phosphorochloridates has been shown to yield O-phosphoryl derivatives.[9] A common phosphorylating agent is phosphorus oxychloride.

Experimental Protocol: Generalized O-Phosphorylation

  • Materials: this compound, phosphorus oxychloride (POCl₃), a suitable base (e.g., pyridine or triethylamine), and an appropriate solvent (e.g., dioxane, acetonitrile).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent and cool to 0 °C.

    • Add the base (2.2 eq) to the solution.

    • Add phosphorus oxychloride (2.2 eq) dropwise, maintaining the low temperature.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with ice-water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Biological Relevance and Signaling Pathways

Pyrimidine derivatives are integral to numerous biological processes. They are the building blocks of nucleic acids (DNA and RNA) and are involved in the synthesis of coenzymes, phospholipids, and glycoproteins.[7][10] The pyrimidine metabolism pathway, which includes both de novo synthesis and salvage pathways, is crucial for cellular proliferation and survival.[1][2]

Derivatives of this compound have been investigated for various biological activities, including as kinase inhibitors.[11][12] Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[13] The pyrimidine scaffold can serve as a template for designing potent and selective kinase inhibitors.

Diagrams of Key Pathways and Workflows

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP Uracil Uracil Uridine Uridine Uracil->Uridine UMP_salvage UMP Uridine->UMP_salvage Uracil_cat Uracil Dihydrouracil Dihydrouracil Uracil_cat->Dihydrouracil beta-Alanine beta-Alanine Dihydrouracil->beta-Alanine

Caption: De Novo synthesis, salvage, and catabolism pathways of pyrimidines.

Chlorination_Workflow This compound This compound Reaction_Setup Suspend in Dichloromethane This compound->Reaction_Setup Base_Addition Add N,N-Dimethylaniline Reaction_Setup->Base_Addition Chlorination_Step Add POCl3 (0°C to reflux) Base_Addition->Chlorination_Step Workup Quench with ice, extraction, washing Chlorination_Step->Workup Purification Recrystallization or Chromatography Workup->Purification 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Purification->4,6-Dichloropyrimidine

Caption: Experimental workflow for the synthesis of 4,6-dichloropyrimidine.

Kinase_Inhibition_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, etc. Signaling_Cascade->Cell_Proliferation Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibition ATP ATP ATP->Receptor_Tyrosine_Kinase

Caption: Generalized signaling pathway showing kinase inhibition by a pyrimidine derivative.

Conclusion

The hydroxyl groups of this compound are key to its synthetic utility, providing a versatile platform for the development of novel heterocyclic compounds. While direct functionalization through O-alkylation, O-acylation, and O-phosphorylation is possible, the most prevalent and often most efficient synthetic strategy involves an initial chlorination to the highly reactive 4,6-dichloropyrimidine intermediate. A thorough understanding of the tautomeric equilibria and reactivity of these hydroxyl groups is paramount for researchers in medicinal chemistry and drug discovery aiming to leverage this important scaffold for the creation of new therapeutic agents. The provided protocols and pathway diagrams serve as a valuable resource for guiding future research in this area.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Zwitterionic Forms of 4,6-Dihydroxypyrimidine Derivatives

This technical guide provides a comprehensive overview of the zwitterionic forms of this compound derivatives, a class of compounds significant in medicinal chemistry. It covers the evidence for their existence, physicochemical properties, detailed experimental protocols for their synthesis and characterization, and their biological relevance.

Introduction: The Importance of Tautomerism

This compound is a heterocyclic compound and an analogue of uracil (B121893).[1][2] Its derivatives are foundational for various biologically active molecules, including the barbiturate (B1230296) class of drugs.[1][2][3] A critical feature of these pyrimidines is their ability to exist in multiple tautomeric forms, which dictates their chemical and physical properties. While often depicted in the dioxo form, these molecules can exist in equilibrium between lactam-lactim, dilactam, and notably, zwitterionic (bipolar-ionic) forms.[1][2][4] The presence and stability of the zwitterionic form are particularly crucial in aqueous solutions and play a significant role in the compound's basicity and reactivity.[2][4] Understanding this zwitterionic nature is essential for drug design, synthesis, and comprehending the biological mechanisms of action.

Existence and Characterization of Zwitterionic Forms

The existence of this compound derivatives in a zwitterionic state is supported by extensive spectroscopic and crystallographic evidence. While the lactam-lactim form often predominates in organic solvents, the zwitterionic form gains importance in aqueous solutions.[1][2][4]

  • Solid-State Evidence : X-ray structure analysis has revealed that this compound can exist in two crystalline polymorphic forms: a molecular form and an ionic polymorph. In the ionic crystal, the molecules are differentiated into positive and negative ions, providing direct evidence of a zwitterionic-like state in the solid phase.[1][2]

  • Solution-State Evidence : In aqueous solutions, NMR spectroscopy and basicity measurements suggest that zwitterionic forms are significant contributors to the overall tautomeric equilibrium.[1][2] The high basicity of this compound compared to isomers like uracil is attributed to the easy protonation of the highly nucleophilic zwitterionic tautomer.[1]

  • Dimerization : A key argument for the existence of zwitterionic forms is their tendency to undergo asymmetric dimerization, a process that has been observed in a series of N-methyl derivatives of this compound.[1][2]

The equilibrium between these forms is a dynamic process influenced by factors such as solvent polarity, pH, and the nature of substituents on the pyrimidine (B1678525) ring.[4]

Tautomeric forms of this compound.

Quantitative Data

The protonation behavior of this compound derivatives provides quantitative insight into the stability and reactivity of their various forms. The study of their basicity constants (pKb) in sulfuric acid medium reveals the influence of substituents on the pyrimidine core.

Table 1: Basicity Constants (pKb) of this compound Derivatives
CompoundSubstituent (R)pKb1pKb2Reference
6-Hydroxy-2-methylpyrimidine-4(3H)-one-CH₃-1.58-6.49[1]
This compound-H-1.88-6.93[1]
6-Hydroxy-2-ethylpyrimidine-4(3H)-one-CH₂CH₃-1.53-6.52[1]

Note: Basicity constants were determined using UV spectroscopy in sulfuric acid solutions.

Alkyl substituents at the 2-position increase the basicity of the compound, while electron-withdrawing groups like a nitro group at the 5-position lead to a decrease.[1][5][6]

Table 2: UV-Vis Absorption Maxima
CompoundSolvent/Mediumλmax 1 (nm)λmax 2 (nm)Reference
6-Hydroxy-2-methylpyrimidine-4(3H)-oneAqueous~204~254[2]
This compoundAqueous~200~252[2]
6-Hydroxy-2-ethylpyrimidine-4(3H)-oneAqueous~202~253[2]
Barbituric Acid (Anion)Water258-[2]

The similarity in the UV spectra of the 2-alkyl derivatives and the parent this compound suggests they exist in similar tautomeric forms in solution.[2]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these derivatives.

Synthesis of this compound

This protocol is based on the condensation reaction of a malonate with formamide (B127407).[7][8]

  • Reaction Setup : To a suitable reaction vessel, add an alkali metal alkoxide (e.g., sodium methoxide) as a solution or suspension in its corresponding alcohol (e.g., methanol).

  • Reagent Addition : While heating at an elevated temperature (typically 40-80°C), add a dialkyl malonate (e.g., diethyl malonate) and formamide to the alkoxide mixture. The malonate can be added portion-wise or continuously.

  • Reaction : Maintain the mixture at the elevated temperature with stirring to allow the cyclocondensation reaction to proceed to completion.

  • Workup - Hydrolysis : After the reaction is complete, add water to the reaction mixture to hydrolyze any remaining esters and dissolve the resulting pyrimidine salt.

  • Solvent Removal : Remove the alcohol solvent, typically by distillation under reduced pressure.

  • Acidification : Carefully acidify the remaining aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound product.

  • Isolation : Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization
  • Stock Solution Preparation : Prepare a stock solution of the pyrimidine derivative in distilled water or a suitable organic solvent.

  • Sample Preparation : Create a series of solutions with varying concentrations of sulfuric acid (from 0.1% to 100%). Add a small, precise volume of the stock solution to each sulfuric acid solution to achieve the desired final concentration for measurement.

  • Spectrum Acquisition : Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use the corresponding sulfuric acid solution as the blank.

  • Data Analysis : Analyze the changes in absorbance at specific wavelengths as a function of acid concentration to determine the pKb values using established methods and acidity functions (e.g., Ho, Ha).

  • Sample Preparation : Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For studies in aqueous conditions where the zwitterion is prominent, D₂O is preferred.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

  • Analysis : Analyze chemical shifts, coupling constants, and signal integrations to confirm the molecular structure and study tautomeric equilibria.

  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a mobile phase-compatible solvent like methanol (B129727) or acetonitrile.

  • Method Development : Develop an appropriate LC method (column, mobile phase, gradient) to achieve good separation.

  • Data Acquisition : Inject the sample into the LC-MS system. Acquire mass spectral data using a suitable ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes.

  • Analysis : Use the retention time and the mass-to-charge ratio (m/z) of the parent ion to confirm the identity and purity of the compound and to monitor reactions such as dimerization.[1][2][6]

Biological Significance and Signaling Pathways

Derivatives of this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[3][9][10][11]

  • Enzyme Inhibition : Certain derivatives have been identified as urease inhibitors.[1][2]

  • Anti-inflammatory Activity : 5-substituted 2-amino-4,6-dichloropyrimidines, synthesized from their dihydroxypyrimidine precursors, are effective inhibitors of immune-activated nitric oxide (NO) production.[12] This suggests potential applications in treating inflammatory conditions. The most potent among the tested compounds was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM.[12]

  • Antiviral Activity : The related 2-amino-4,6-dichloropyrimidine (B145751) has been shown to inhibit the replication of a broad range of viruses.[12]

The protonation state, heavily influenced by the zwitterionic form, is critical for these biological interactions.

Proposed protonation mechanism for this compound.

Experimental_Workflow General Workflow for Synthesis and Characterization Synthesis Synthesis (e.g., Malonate + Formamide) Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation XRay X-Ray Crystallography (for single crystals) Purification->XRay If crystalline Property_Analysis Property Analysis Structure_Confirmation->Property_Analysis Bio_Assay Biological Activity Screening Structure_Confirmation->Bio_Assay NMR NMR Spectroscopy ('H, '³C) Structure_Confirmation->NMR Primary Technique MS Mass Spectrometry (LC-MS) Structure_Confirmation->MS Identity & Purity UVVis UV-Vis Spectroscopy (for pKb determination) Property_Analysis->UVVis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dihydroxypyrimidine is a crucial intermediate in the synthesis of various biologically active molecules. It serves as a foundational building block for pharmaceuticals, including sulfonamide antibiotics and antitumor drugs, as well as for agrochemicals like fungicides.[1] Its synthesis is a key step in the production of these important compounds. The following application notes detail a robust and optimized protocol for the synthesis of this compound from dimethyl malonate and formamide (B127407).

The described method is a one-pot condensation reaction where dimethyl malonate and formamide react in the presence of a strong base, typically an alkali metal alkoxide such as sodium methoxide (B1231860).[1][2] This process has been refined to improve yield and purity, making it suitable for both laboratory-scale and industrial applications.[3]

Reaction Principle

The synthesis proceeds via a base-catalyzed condensation reaction. Sodium methoxide deprotonates the dimethyl malonate, forming a nucleophilic enolate. This enolate then attacks the formamide, leading to a series of condensation and cyclization steps to form the pyrimidine (B1678525) ring. The reaction is typically performed in an alcoholic solvent, and the product is isolated by acidification of the reaction mixture.

Quantitative Data Summary

The following table summarizes the results from various optimized protocols for the synthesis of this compound. These examples highlight the impact of different reaction conditions on the final yield and purity of the product.

Example Dimethyl Malonate (moles) Formamide (moles) Sodium Methoxide (moles) Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity (%) Reference
12.505.258.2565 (addition), 95 (post-reaction)1 (addition), 1 (post-reaction)84.0>98[4]
22.505.608.2565 (addition), 95 (post-reaction)1 (addition), 1 (post-reaction)90.9Not Specified[2]
30.20.60.7501 (addition), 1 (post-reaction)76.0>99[5]
40.10.30.35501 (addition)75.196.2[5]
512.253.350-55 (addition), 105 (post-reaction)0.33 (addition), 0.5 (post-reaction)84.6Not Specified[6]
6Not SpecifiedNot SpecifiedNot Specified702.582.09Not Specified[3]

Detailed Experimental Protocol

This protocol is based on an optimized procedure that provides a high yield and purity of this compound.

Materials and Reagents:

  • Dimethyl malonate

  • Formamide

  • Sodium methoxide (30% solution in methanol)

  • Methanol

  • Hydrochloric acid (36% aqueous solution)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor or autoclave equipped with a mechanical stirrer, condenser, dropping funnel, and temperature probe

  • Heating/cooling circulator

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • Set up the reactor under a nitrogen atmosphere to maintain anhydrous conditions.

    • Charge the reactor with sodium methoxide solution (3.3 molar equivalents) and formamide (2.25 molar equivalents).

    • Begin stirring and heat the mixture to 50-55°C.[6]

  • Addition of Dimethyl Malonate:

    • Once the desired temperature is reached, add dimethyl malonate (1 molar equivalent) dropwise to the reaction mixture over a period of 20-60 minutes.[5][6]

    • Maintain the temperature below 65°C during the addition.[6] The reaction is exothermic, and cooling may be required.

  • Reaction Completion:

    • After the addition is complete, raise the temperature to 95-105°C and hold for 30-60 minutes to ensure the reaction goes to completion.[2][6]

  • Work-up and Isolation:

    • Cool the reaction mixture to ambient temperature.

    • Add deionized water to dissolve the solid intermediate, which is the sodium salt of this compound.[5][6]

    • Carefully add 36% hydrochloric acid dropwise to the stirred solution to acidify it to a pH of 1-5.[5] Monitor the pH continuously. This will precipitate the this compound.

    • Maintain the temperature between 20-25°C during acidification by using a cooling bath.[6]

  • Purification and Drying:

    • Stir the resulting slurry for about 1 hour to ensure complete precipitation.[5]

    • Collect the solid product by filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining salts and impurities.[5]

    • Dry the purified product in a vacuum oven at 50-80°C until a constant weight is obtained.[5][6]

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood.

  • Sodium methoxide is corrosive and flammable; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formamide is a teratogen; avoid inhalation and skin contact.

  • The reaction is exothermic; careful control of the addition rate and temperature is crucial.

Visualizations

Reaction Scheme

Reaction_Scheme Overall Reaction Scheme Dimethyl_Malonate Dimethyl Malonate reagents Dimethyl_Malonate->reagents Formamide Formamide Formamide->reagents Sodium_Methoxide Sodium Methoxide (Methanol) Sodium_Methoxide->reagents Base/Solvent 4_6_Dihydroxypyrimidine This compound reagents->4_6_Dihydroxypyrimidine + HCl (aq)

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start charge_reagents Charge Reactor with Sodium Methoxide and Formamide start->charge_reagents heat_mixture Heat to 50-55°C charge_reagents->heat_mixture add_malonate Add Dimethyl Malonate (keep T < 65°C) heat_mixture->add_malonate post_reaction Heat to 95-105°C for 30-60 min add_malonate->post_reaction cool_down Cool to Room Temperature post_reaction->cool_down dissolve Add Deionized Water cool_down->dissolve acidify Acidify with HCl to pH 1-5 (keep T @ 20-25°C) dissolve->acidify stir_slurry Stir for 1 hour acidify->stir_slurry filter_product Filter the Precipitate stir_slurry->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Dry under Vacuum at 50-80°C wash_product->dry_product end End Product: This compound dry_product->end

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the Industrial Production of 4,6-Dihydroxypyrimidine via Malonic Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 4,6-dihydroxypyrimidine, a crucial intermediate in the production of pharmaceuticals and agrochemicals.[1][2] The described method is based on the condensation reaction of a dialkyl malonate with formamide (B127407) in the presence of an alkali metal alkoxide. This process is noted for its high yield and utilization of readily available and cost-effective starting materials.[1] This document offers detailed experimental procedures, quantitative data summaries, and visual diagrams to facilitate understanding and implementation by researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by its tautomeric form 1H-pyrimidine-4,6-dione, is a valuable precursor in the synthesis of various active compounds, including fungicides and other therapeutic agents.[1][3] The industrial production method detailed herein involves the cyclization of a malonic ester, such as dimethyl malonate, with formamide using a strong base like sodium methoxide (B1231860).[1][4][5] This approach offers significant advantages over previous methods, including improved yields and a more streamlined, single-step reaction process.[4]

Reaction Principle

The synthesis proceeds via a condensation reaction where the dialkyl malonate reacts with formamide in the presence of an alkali metal alkoxide. The alkoxide acts as a strong base to deprotonate the methylene (B1212753) group of the malonic ester and the formamide, facilitating the cyclization to form the pyrimidine (B1678525) ring. The final product is typically precipitated from the reaction mixture by acidification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the industrial production of this compound based on established protocols.

Table 1: Reactant Molar Ratios

ReactantMoles per mole of MalonateReference
Formamide2.0 - 2.5[4][6]
Alkali Metal Alkoxide3.0 - 4.0[4]

Table 2: Typical Reaction Conditions

ParameterValueReference
Malonate Addition Temperature30 - 100 °C[4][6]
Post-addition Reaction Temperature95 - 105 °C[3][6]
Reaction Time (Post-addition)30 - 60 minutes[3][6]
PressureAtmospheric or slightly elevated (1-6 bar)[3]

Table 3: Example Yield and Purity

ParameterValueReference
Yield84.0 - 84.6%[3][6]
Purity>96%[7]

Experimental Protocols

The following is a detailed protocol for the industrial-scale synthesis of this compound.

Materials and Reagents
  • Dimethyl malonate

  • Formamide

  • Sodium methoxide (30% solution in methanol)

  • Methanol

  • Deionized water

  • Hydrochloric acid (36% aqueous solution)

Equipment
  • Glass-lined or stainless steel reactor with heating/cooling capabilities, a mechanical stirrer, a reflux condenser, and ports for reagent addition.

  • Autoclave with a rotating stirrer for pressurized reactions.[3]

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

Reaction Procedure
  • Charging the Reactor: In a suitable reactor, charge 3.3 moles of sodium methoxide solution (as a 30% solution in methanol) and 2.25 moles of formamide.[3]

  • Initial Heating: Heat the mixture to a temperature between 50 and 55 °C with stirring.[3]

  • Addition of Dimethyl Malonate: Continuously pump 1 mole of dimethyl malonate into the reactor over a period of approximately 20-60 minutes. During the addition, the temperature of the reaction mixture should be maintained below 65 °C.[3][6]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to a temperature of 105 °C for 30 minutes.[3]

  • Cooling and Quenching: Cool the reactor and purge with nitrogen.[3] Add 460 ml of deionized water to the reaction mixture.[3]

  • Precipitation: With cooling to maintain a temperature between 20 and 25 °C, slowly add approximately 300 g of 36% aqueous hydrochloric acid to precipitate the this compound.[3] The pH should be monitored during this step.

  • Isolation and Washing: Filter the precipitated product and wash it three times with deionized water.[3][6]

  • Drying: Dry the product at 70-80 °C under vacuum (20-30 mbar) to a constant weight.[3][6]

Visualizations

Reaction Pathway

Reaction_Pathway MalonicEster Dialkyl Malonate Intermediate Reaction Intermediate MalonicEster->Intermediate Formamide Formamide Formamide->Intermediate Base Alkali Metal Alkoxide Base->Intermediate DHP_Salt This compound (Alkali Metal Salt) Intermediate->DHP_Salt Cyclization Product This compound DHP_Salt->Product Acidification Acid Acid

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Charge Charge Reactor with Sodium Methoxide and Formamide Start->Charge Heat1 Heat to 50-55 °C Charge->Heat1 Add Add Dimethyl Malonate (keep temp < 65 °C) Heat1->Add Heat2 Heat to 105 °C for 30 min Add->Heat2 Cool Cool and Quench with Water Heat2->Cool Precipitate Precipitate with HCl (keep temp 20-25 °C) Cool->Precipitate Filter Filter and Wash Product Precipitate->Filter Dry Dry under Vacuum Filter->Dry End Final Product Dry->End

Caption: Experimental workflow for this compound production.

Safety Considerations

  • Alkali metal alkoxides such as sodium methoxide are corrosive and flammable. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • The reaction can be exothermic, especially during the addition of the malonic ester. Proper temperature control is crucial to prevent runaway reactions.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

  • The reaction may be carried out under pressure; ensure the reactor is rated for the expected pressures.

Characterization Data

While industrial protocols focus on yield and purity, the final product can be characterized by standard analytical techniques.

Table 4: Physical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₄H₄N₂O₂[2]
Molecular Weight112.09 g/mol [2]
Melting Point>300 °C[8]
AppearanceLight yellow powder[8]
¹H NMR (DMSO)δ 8.0 (H-2), 5.2 (H-5) ppm[9]
¹³C NMR (D₂O, dipotassium (B57713) salt)δ 179.2 (C-4 & C-6), 160.9 (C-2), 93.8 (C-5) ppm[9]

Conclusion

The synthesis of this compound from dialkyl malonates and formamide is a robust and efficient method suitable for industrial-scale production. The provided protocols and data offer a solid foundation for researchers and professionals to implement and adapt this synthesis for their specific needs. Adherence to the detailed reaction conditions and safety precautions is essential for achieving high yields of the desired product in a safe and reproducible manner.

References

Application Notes and Protocols: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine (B16783) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactive chlorine atoms provide a versatile scaffold for the introduction of various functional groups, making it a valuable building block in drug discovery. Notably, it is a key precursor for the synthesis of numerous kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This document provides detailed application notes and protocols for the synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, covering the most common and efficient chlorination methods. Furthermore, it delves into the application of this intermediate in the development of targeted therapies by illustrating its role in the synthesis of kinase inhibitors and visualizing the relevant signaling pathways.

Introduction

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic scaffold found in a vast number of biologically active molecules, including nucleic acids and a multitude of therapeutic agents. The functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry, and halogenated pyrimidines, such as 4,6-dichloropyrimidine, serve as highly versatile synthons. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the sequential and regioselective introduction of various substituents. This property has been extensively exploited in the synthesis of compounds targeting a range of biological targets, particularly protein kinases.

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has been a major focus of drug discovery efforts, leading to the approval of numerous targeted therapies. 4,6-Dichloropyrimidine is a common starting material for the synthesis of these inhibitors, where the pyrimidine core often serves as a scaffold that mimics the adenine (B156593) ring of ATP, the natural substrate of kinases.

This document provides a comparative overview of the most common methods for the synthesis of 4,6-dichloropyrimidine from this compound, including detailed experimental protocols. It also presents a logical workflow for the subsequent utilization of 4,6-dichloropyrimidine in the synthesis of kinase inhibitors and visualizes a key signaling pathway targeted by such drugs.

Data Presentation: Comparison of Synthetic Methods

The synthesis of 4,6-dichloropyrimidine from this compound is typically achieved through chlorination using various reagents. The choice of method often depends on factors such as scale, available equipment, and safety considerations. The following table summarizes and compares the key aspects of the most frequently employed methods.

MethodChlorinating AgentCatalyst/BaseSolventReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reported Purity (%)
Phosphorus Oxychloride Phosphorus Oxychloride (POCl₃)Triethylamine (B128534), N,N-Dimethylaniline, or other tertiary aminesExcess POCl₃ or an inert solvent (e.g., cyclohexane)80-1102-670-95>98
Phosgene (B1210022) Phosgene (COCl₂) or Triphosgene (B27547)N,N-Dimethylaniline or other tertiary aminesDichloromethane (B109758), Toluene30-10017-24~80High
Thionyl Chloride Thionyl Chloride (SOCl₂)N,N-Dimethylaniline or other catalystsThionyl Chloride or DichloroethaneReflux (approx. 76-80)3-5>83High

Experimental Protocols

The following are detailed protocols for the synthesis of 4,6-dichloropyrimidine from this compound using the three main chlorinating agents.

Protocol 1: Synthesis using Phosphorus Oxychloride

This is the most common and widely used method for the laboratory and industrial scale synthesis of 4,6-dichloropyrimidine.

Materials:

  • This compound

  • Phosphorus Oxychloride (POCl₃)

  • Triethylamine or N,N-Dimethylaniline

  • Cyclohexane (B81311) (optional, as solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition of Reagents: To the flask, add this compound (1 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents), which can also serve as the solvent. Alternatively, an inert solvent like cyclohexane can be used.

  • Addition of Base: Slowly add a tertiary amine such as triethylamine or N,N-dimethylaniline (2-2.5 equivalents) to the stirred suspension. The addition is exothermic, and the temperature should be controlled.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: In a separate large beaker, place a significant amount of crushed ice. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4,6-dichloropyrimidine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to obtain a white to pale yellow crystalline solid.

Protocol 2: Synthesis using Phosgene or Triphosgene

This method offers an alternative to phosphorus-based reagents but requires stringent safety precautions due to the high toxicity of phosgene. Triphosgene can be used as a safer solid substitute for phosgene gas.

Materials:

  • This compound

  • Phosgene (COCl₂) or Triphosgene

  • N,N-Dimethylaniline

  • Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a gas inlet/dropping funnel and reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser, a magnetic stir bar, and a gas inlet tube or a dropping funnel for the addition of phosgene or a solution of triphosgene.

  • Addition of Reagents: Suspend this compound (1 equivalent) and N,N-dimethylaniline (2-2.2 equivalents) in dichloromethane.

  • Addition of Phosgene/Triphosgene: Cool the mixture in an ice bath. Slowly bubble phosgene gas through the suspension or add a solution of triphosgene (approximately 0.7 equivalents) in dichloromethane dropwise.

  • Reaction: After the addition is complete, warm the reaction mixture to reflux and maintain for 17-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the excess phosgene is neutralized and the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis using Thionyl Chloride

Thionyl chloride provides another phosphorus-free alternative for the chlorination of this compound.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylaniline (catalyst)

  • Dichloroethane (optional, as solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Addition of Reagents: Add this compound (1 equivalent) to an excess of thionyl chloride, which can act as both the reagent and the solvent. Alternatively, a solvent such as dichloroethane can be used.

  • Addition of Catalyst: Add a catalytic amount of N,N-dimethylaniline.

  • Reaction: Heat the reaction mixture to reflux (approximately 76-80°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.

  • Quenching and Neutralization: Carefully add the residue to crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction, Washing, and Drying: Extract the product with dichloromethane. Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and evaporate the solvent to obtain the crude product, which can be purified by recrystallization or vacuum distillation.

Characterization of 4,6-Dichloropyrimidine

The synthesized 4,6-dichloropyrimidine should be characterized to confirm its identity and purity.

Analytical Technique Expected Results
Appearance White to pale yellow crystalline solid
Melting Point 65-68 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.82 (s, 1H, H-2), 7.46 (s, 1H, H-5)
¹³C NMR (CDCl₃, 100 MHz) δ 162.0 (C-4, C-6), 158.5 (C-2), 122.0 (C-5)
IR (KBr, cm⁻¹) ~3100 (C-H stretch), ~1550, 1400 (C=C, C=N stretch), ~800 (C-Cl stretch)
Mass Spectrometry (EI) m/z 148 (M⁺), 150 (M+2)⁺, 152 (M+4)⁺ in a characteristic isotopic pattern for two chlorine atoms.

Mandatory Visualizations

Experimental Workflow: Synthesis of 4,6-Dichloropyrimidine (POCl₃ Method)

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: this compound reagents Add POCl3 and Tertiary Amine start->reagents reflux Reflux (80-110°C, 2-6h) reagents->reflux quench Quench on Ice reflux->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extract (CH2Cl2) neutralize->extract dry Dry (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/Distillation) evaporate->purify product Final Product: 4,6-Dichloropyrimidine purify->product

Caption: A logical workflow for the synthesis and purification of 4,6-dichloropyrimidine using the phosphorus oxychloride method.

Application in Drug Development: Targeting the Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)

4,6-Dichloropyrimidine is a key starting material for the synthesis of several tyrosine kinase inhibitors, including analogs of Imatinib (Gleevec), a highly successful drug for the treatment of Chronic Myeloid Leukemia (CML). CML is characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the Bcr-Abl fusion protein. Bcr-Abl is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Imatinib and its analogs inhibit the Bcr-Abl kinase, thereby blocking its downstream signaling pathways.

The following diagram illustrates a simplified representation of the Bcr-Abl signaling pathway and the point of inhibition by a pyrimidine-based kinase inhibitor derived from 4,6-dichloropyrimidine.

bcr_abl_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor No Ligand Binding (Constitutively Active) bcr_abl Bcr-Abl (Constitutively Active Kinase) grb2 GRB2/SOS bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Increased Cell Proliferation erk->proliferation akt Akt pi3k->akt apoptosis Decreased Apoptosis akt->apoptosis stat5->proliferation stat5->apoptosis inhibitor Pyrimidine-based Kinase Inhibitor (e.g., Imatinib analog) inhibitor->bcr_abl

Caption: A simplified diagram of the Bcr-Abl signaling pathway in CML and its inhibition by a pyrimidine-based kinase inhibitor.

Conclusion

4,6-Dichloropyrimidine is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The synthetic protocols provided herein offer reliable methods for its preparation from this compound. The choice of chlorinating agent will depend on the specific requirements of the research setting. The demonstrated application of this intermediate in the synthesis of kinase inhibitors targeting critical signaling pathways, such as the Bcr-Abl pathway, underscores its significance in modern drug discovery. The detailed protocols and illustrative diagrams in this document serve as a practical guide for researchers and professionals in the field of drug development.

Application of 4,6-Dihydroxypyrimidine in the Synthesis of Antiviral Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,6-dihydroxypyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of antiviral agents. Its ability to be readily functionalized allows for the generation of compounds that target various viral components and host-cell pathways essential for viral replication. This document provides detailed application notes on the utility of this compound derivatives, focusing on two prominent classes: 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides and pyrimido[4,5-d]pyrimidines. We present their synthesis, mechanism of action, and antiviral activity against representative RNA viruses. Furthermore, detailed experimental protocols for synthesis and antiviral evaluation are provided to enable researchers to apply these methodologies in their own drug discovery efforts.

Introduction

Viruses remain a significant threat to global health, necessitating the continuous development of novel antiviral therapeutics.[1] The pyrimidine (B1678525) nucleus is a cornerstone in the development of such agents, with many approved drugs being nucleoside analogues.[2] this compound, a key intermediate, offers a versatile platform for creating extensive libraries of potential antiviral compounds.[3] These derivatives have demonstrated broad-spectrum activity against a range of viruses including influenza virus, human coronaviruses (HCoVs), and paramyxoviruses.[3][4][5]

The primary mechanisms of action for these compounds often involve the inhibition of viral replication by targeting essential viral enzymes, such as RNA-dependent RNA polymerase (RdRp), or by modulating host-cell pathways that the virus hijacks for its own propagation, such as the de novo pyrimidine biosynthesis pathway.[6][7] This document will detail the synthesis and application of two classes of this compound derivatives as potent antiviral agents.

Application Note 1: 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides as Paramyxovirus Inhibitors

A library of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides has been synthesized and identified as containing potent inhibitors of paramyxoviruses, such as the Sendai virus.[3] The synthetic strategy involves a parallel synthesis approach, allowing for the rapid generation of a diverse set of compounds for screening.[8]

Synthesis Workflow

The general workflow for the synthesis and evaluation of these compounds is depicted below. It begins with the preparation of a 4,5-dihydroxypyrimidine methyl ester intermediate, followed by diversification through amidation, and finally, biological screening to identify active compounds.

cluster_synthesis Synthesis cluster_screening Screening start Substituted Amidoxime intermediate1 Michael Addition & Claisen Rearrangement start->intermediate1 dm Dimethylacetylenedicarboxylate dm->intermediate1 dhp_ester DHP Methyl Carboxylate (13) intermediate1->dhp_ester amidation Amidation dhp_ester->amidation amines Diverse Amines amines->amidation dhp_amide DHP Carboxamide Library (15) amidation->dhp_amide screening Antiviral Assay (e.g., Sendai Virus) dhp_amide->screening hit Hit Compound Identification screening->hit cluster_pathway De Novo Pyrimidine Biosynthesis cluster_consequence Cellular & Viral Consequences Glutamine Glutamine + Bicarbonate + ATP CAD CAD Glutamine->CAD Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMPS UMPS Orotate->UMPS UMP Uridine Monophosphate (UMP) UTP_CTP UTP & CTP UMP->UTP_CTP ... Pyrimidine_Depletion Pyrimidine Pool Depletion CAD->Carbamoyl_Phosphate DHODH->Orotate UMPS->UMP Replication_Inhibition Inhibition of Viral RNA/DNA Synthesis Pyrimidine_Depletion->Replication_Inhibition Inhibitor Pyrimidine Derivative (DHODH Inhibitor) Inhibitor->DHODH Inhibition

References

Application Notes and Protocols: 4,6-Dihydroxypyrimidine as a Versatile Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antifungal activity, and mechanisms of action of novel fungicides derived from the versatile building block, 4,6-dihydroxypyrimidine. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of agrochemicals.

Introduction

This compound is a key heterocyclic compound that serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. Its unique chemical structure allows for facile derivatization, making it an ideal scaffold for the development of novel fungicides. By leveraging the reactivity of the hydroxyl groups, researchers can introduce diverse functionalities to create compounds with potent and specific antifungal properties. This document outlines the synthetic pathways, biological evaluation, and mechanisms of action of fungicides developed from this important precursor.

Synthetic Pathways

The primary route to utilizing this compound as a fungicide building block involves its conversion to the highly reactive intermediate, 4,6-dichloropyrimidine (B16783). This intermediate then serves as a versatile platform for the synthesis of various classes of fungicides, including the commercially significant strobilurins and anilinopyrimidines.

From this compound to Fungicidal Derivatives

The overall synthetic strategy involves a two-step process: the chlorination of this compound to 4,6-dichloropyrimidine, followed by nucleophilic substitution with various functional groups to yield the final fungicidal compounds.

G A This compound B Chlorination (e.g., POCl3) A->B C 4,6-Dichloropyrimidine B->C D Nucleophilic Substitution (e.g., with phenols, anilines) C->D E Strobilurin Analogues (e.g., Azoxystrobin) D->E F Anilinopyrimidine Analogues (e.g., Pyrimethanil) D->F G Other Novel Fungicides (e.g., Amide Derivatives) D->G

General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from this compound

This protocol describes the conversion of this compound to the key intermediate, 4,6-dichloropyrimidine, using phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or other suitable base)

  • Ice

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of this compound and N,N-dimethylaniline is prepared.

  • Phosphorus oxychloride is added dropwise to the mixture with stirring.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The aqueous mixture is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield crude 4,6-dichloropyrimidine, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Strobilurin Analogue (Azoxystrobin) from 4,6-Dichloropyrimidine

This protocol outlines the synthesis of the broad-spectrum fungicide azoxystrobin (B1666510) from 4,6-dichloropyrimidine.

Materials:

  • 4,6-Dichloropyrimidine

  • (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

  • 2-Cyanophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Step 1: In a reaction vessel, 4,6-dichloropyrimidine is reacted with (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate in DMF in the presence of potassium carbonate. The mixture is stirred at an elevated temperature until the reaction is complete.

  • Step 2: The intermediate from Step 1 is then reacted with 2-cyanophenol in DMF with potassium carbonate. The reaction is stirred at an elevated temperature to yield azoxystrobin.

  • The final product is isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization.

Protocol 3: In Vitro Antifungal Bioassay - Poisoned Food Technique

This protocol describes a common method for evaluating the antifungal activity of synthesized compounds.

Materials:

  • Synthesized pyrimidine (B1678525) derivatives

  • Fungal cultures (e.g., Botrytis cinerea, Phomopsis sp., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave to sterilize. Allow the medium to cool to approximately 45-50°C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations. A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial disc (typically 5 mm in diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

  • Measure the radial growth of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • The EC₅₀ (Effective Concentration 50%) value, which is the concentration of the compound that inhibits 50% of the mycelial growth, can be determined by testing a range of concentrations and using probit analysis.

Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various pyrimidine derivatives against selected plant pathogenic fungi.

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
Strobilurin Analogues
AzoxystrobinPlasmopara viticola0.004[1]
AzoxystrobinErysiphe necator0.01[1]
Anilinopyrimidine Analogues
Pyrimethanil (B132214)Botrytis cinerea38.82[2]
PyrimethanilSclerotinia sclerotiorum0.411 - 0.610[3]
Compound 6b(L)Botrytis cinerea19.96[2]
Amide Derivatives
Compound 5oPhomopsis sp.10.5[1][4]
Compound 5fPhomopsis sp.15.1[1][5]
Compound 5pPhomopsis sp.19.6[1][5]
Coumarin Derivatives
Compound 4bRhizoctonia solani11.3[6]
Compound 4dRhizoctonia solani13.7[6]

Mechanisms of Action

Fungicides derived from this compound exhibit diverse mechanisms of action, primarily dependent on the nature of the substituents at the 4- and 6-positions of the pyrimidine ring.

Strobilurin Fungicides (QoI - Quinone outside Inhibitors)

Strobilurin fungicides, such as azoxystrobin, act by inhibiting mitochondrial respiration in fungi. They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage prevents the transfer of electrons, thereby halting ATP synthesis and ultimately leading to fungal cell death.

G cluster_0 Mitochondrial Inner Membrane A Complex I C Cytochrome bc1 (Complex III) A->C e- B Complex II B->C e- D Complex IV C->D e- E ATP Synthase D->E H+ gradient F F E->F ATP Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Strobilurin->C Binds to Qo site & Blocks e- transfer

Mechanism of action of strobilurin fungicides.
Anilinopyrimidine Fungicides

Anilinopyrimidine fungicides, such as pyrimethanil and cyprodinil, have a different mode of action. They are known to inhibit the biosynthesis of the essential amino acid methionine.[3][7] This inhibition disrupts protein synthesis and the secretion of hydrolytic enzymes that are crucial for the fungal infection process.[8]

G A Precursor Molecules B Methionine Biosynthesis Pathway A->B C Methionine B->C D Protein Synthesis C->D E Hydrolytic Enzyme Secretion D->E F Fungal Infection E->F Anilinopyrimidine Anilinopyrimidine Fungicide Anilinopyrimidine->B Inhibition

Mechanism of action of anilinopyrimidine fungicides.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel fungicides. Its conversion to 4,6-dichloropyrimidine opens up a vast chemical space for the synthesis of diverse classes of antifungal compounds with distinct mechanisms of action. The protocols and data presented herein provide a solid foundation for researchers to explore this promising scaffold further and to develop new and effective solutions for crop protection.

References

Application Notes and Protocols for the N-Alkylation of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 4,6-dihydroxypyrimidine, a critical reaction in the synthesis of various biologically active compounds. The regioselectivity of this reaction, yielding either N-alkylated or O-alkylated products, is a key challenge and is influenced by several factors, including the choice of base, solvent, and alkylating agent.[1][2][3]

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry.[4] The introduction of alkyl groups at the nitrogen atoms of the pyrimidine (B1678525) ring can significantly modulate the pharmacological properties of the resulting molecules. However, the tautomeric nature of the this compound core, existing in equilibrium between lactam and lactim forms, presents a challenge for regioselective alkylation, often leading to a mixture of N- and O-alkylated products.[5][6][7] This protocol outlines a general procedure for N-alkylation and discusses reaction conditions that can be optimized to favor the desired N-alkylated product.

General Reaction Scheme

The alkylation of this compound typically proceeds via deprotonation by a suitable base to form an ambident nucleophile, which then reacts with an alkylating agent.

pyrimidine This compound mixture Mixture of Products pyrimidine->mixture Reaction base Base base->mixture alkylating_agent Alkylating Agent (R-X) alkylating_agent->mixture n_alkylated N-Alkylated Product o_alkylated O-Alkylated Product mixture->n_alkylated Favored by specific conditions mixture->o_alkylated Favored by other conditions

Caption: General scheme for the alkylation of this compound.

Experimental Protocol: N-Alkylation using Cesium Carbonate

This protocol is a general method adapted from procedures for the alkylation of similar pyrimidine systems and has been shown to be effective for N-alkylation.[8][9]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Cesium Carbonate (Cs₂CO₃)

  • Alkyl Iodide (e.g., Methyl Iodide)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF (0.2 M), add cesium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature under an inert atmosphere for 15-30 minutes.

  • Add the alkyl iodide (2.5 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the N-alkylated derivative.

Data Presentation: Comparison of Alkylation Conditions

The choice of reagents and reaction conditions significantly impacts the regioselectivity and yield of the alkylation reaction. The following table summarizes various reported conditions for the alkylation of this compound and related structures.

Starting MaterialAlkylating AgentBaseSolventTemperatureOutcomeReference
2-Amino-4,6-dihydroxypyrimidinePhosphonateNaHDMFNot specifiedMixture of O- and N-alkylated products, low yield[1]
2-Amino-4,6-dihydroxypyrimidinePhosphonateNaHDMSONot specifiedSlightly improved yield of mixed products[1]
4,6-Dihydroxy-2-(methylsulfanyl)pyrimidinePhosphonateNot specifiedDMSONot specifiedMajor O-alkylated product (54% yield)[1]
Pyrimidine derivativeAlkyl IodideCs₂CO₃THFRoom TemperatureGeneral procedure for N-alkylation[9]
Pyrimidine derivativeMethyl IodideK₂CO₃DMFRoom TemperatureN-alkylation[8]
1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-onePhenylalkylbromideK₂CO₃DMF80 °CExclusively O-alkylated product (75-82% yield)[11]

Factors Influencing N- vs. O-Alkylation

The regioselectivity of the alkylation is a subject of ongoing research. Generally, N-alkylation is often favored due to the higher nucleophilicity of nitrogen compared to oxygen in such systems.[3] However, several factors can influence the outcome:

  • Base and Counter-ion: The nature of the base and its counter-ion can affect the ionic character of the pyrimidine salt, influencing which atom acts as the primary nucleophile. Harder cations (like Na⁺) may coordinate more strongly with the harder oxygen atom, potentially favoring O-alkylation under certain conditions.

  • Solvent: The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like DMF and DMSO can solvate the cation, leaving the anion more exposed and reactive.

  • Alkylating Agent: The nature of the leaving group and the steric bulk of the alkyl group can also influence the site of attack.

Workflow for N-Alkylation Protocol

The following diagram illustrates the general workflow for the N-alkylation of this compound.

start_end start_end process process decision decision output output start Start dissolve Dissolve this compound in anhydrous THF start->dissolve add_base Add Base (e.g., Cs₂CO₃) dissolve->add_base stir Stir under inert atmosphere add_base->stir add_alkylating Add Alkylating Agent stir->add_alkylating react React at specified temperature add_alkylating->react monitor Monitor reaction by TLC react->monitor complete Reaction Complete? monitor->complete complete->react No workup Aqueous Workup and Extraction complete->workup Yes purify Purify by Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the N-alkylation of this compound.

Conclusion

The N-alkylation of this compound is a versatile reaction for generating a diverse range of derivatives for drug discovery and development. Careful selection of the base, solvent, and alkylating agent is crucial for achieving the desired regioselectivity. The provided protocol offers a reliable starting point for the synthesis of N-alkylated 4,6-dihydroxypyrimidines, and the accompanying data highlights key considerations for reaction optimization. Further screening of reaction conditions may be necessary to achieve optimal results for specific substrates.

References

Application Notes and Protocols for the Analytical Characterization of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 4,6-dihydroxypyrimidine, a crucial intermediate in the synthesis of various biologically active molecules.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are designed to ensure accurate and reproducible results for the identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and monitoring reaction progress during its synthesis. A reversed-phase method using a C18 column is typically employed.

Table 1: HPLC Quantitative Data for this compound

ParameterValue/RangeNotes
Retention Time (t_R_) 3 - 7 minHighly dependent on the specific mobile phase composition and gradient.
Column C18, 5 µm, 4.6 x 150 mmA standard column suitable for the separation of polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography of polar analytes.
Gradient 5-95% B over 15 minA typical gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength 254 nmThis compound exhibits strong UV absorbance at this wavelength.
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using a vacuum filtration system or by sonication.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[3]

    • Set the column oven temperature to 30 °C.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as specified in Table 1.

    • Monitor the chromatogram at 254 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, often requiring derivatization to increase its volatility. The mass spectrum provides a unique fragmentation pattern that confirms the molecular structure.

Table 2: GC-MS Quantitative Data for this compound (as a silylated derivative)

ParameterValue/RangeNotes
Molecular Ion (M+) m/z 256 (for bis-TMS derivative)The molecular weight of the derivatized compound.
Key Fragment Ions m/z 241, 184, 169, 73These fragments are characteristic of the loss of methyl groups and the trimethylsilyl (B98337) (TMS) moiety.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, non-polar column suitable for a wide range of compounds.
Injector Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)A standard temperature program for the elution of derivatized polar compounds.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra.
Experimental Protocol: GC-MS Analysis
  • Derivatization (Silylation):

    • In a clean, dry vial, dissolve approximately 1 mg of this compound in 200 µL of dry pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Sample Preparation:

    • Dilute the derivatized sample with an appropriate solvent like hexane (B92381) if necessary.

  • Instrumentation and Analysis:

    • Set up the GC-MS system with the parameters outlined in Table 2.

    • Inject 1 µL of the derivatized sample into the GC inlet.

    • Acquire the data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized this compound.

    • Examine the mass spectrum of this peak and compare the fragmentation pattern with the expected values in Table 2 and reference spectra if available. The fragmentation will likely involve the loss of methyl groups from the TMS moieties (m/z 241) and the loss of the entire TMS group (m/z 184 and 169). The peak at m/z 73 is characteristic of the [Si(CH₃)₃]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework. The compound's tautomeric nature can also be investigated using NMR.[4]

Table 3: NMR Quantitative Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR (in DMSO-d₆) ~11.0 - 12.0broad singlet-OH / -NH protons (exchangeable)
~7.8singletH-2
~5.1singletH-5
¹³C NMR (in DMSO-d₆) ~165singletC-4, C-6
~155singletC-2
~85singletC-5
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrumentation and Analysis:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Process the spectra using appropriate NMR software.

    • Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Assign the peaks based on their chemical shifts, multiplicities, and correlations in 2D spectra, comparing them to the values in Table 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the hydroxyl, amine, and pyrimidine (B1678525) ring vibrations.

Table 4: FT-IR Quantitative Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3400 - 3200Broad, StrongO-H and N-H stretching (due to tautomerism and hydrogen bonding)
3100 - 3000MediumC-H stretching (aromatic)
1680 - 1640StrongC=O stretching (from keto tautomer)
1620 - 1580MediumC=N and C=C stretching (pyrimidine ring)
1450 - 1400MediumC-N stretching
1250 - 1200StrongC-O stretching (from enol tautomer)
850 - 750StrongC-H out-of-plane bending
Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation and Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Assign these bands to the corresponding functional group vibrations by comparing their positions and intensities with the data in Table 4 and standard FT-IR correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for the quantitative analysis of this compound in solution and for studying its electronic transitions. The position of the maximum absorbance (λ_max_) is dependent on the solvent and the pH of the solution.[5]

Table 5: UV-Vis Quantitative Data for this compound

Solventλ_max_ (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Water (neutral pH) ~254~9,000
Ethanol ~255Not readily available
Methanol ~254Not readily available
0.1 M HCl ~252Not readily available
0.1 M NaOH ~275Not readily available
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 0.1 mg/mL) in the desired solvent (e.g., water, ethanol, or methanol).

    • Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

  • Instrumentation and Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Scan the sample over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λ_max_) from the spectrum.

    • For quantitative analysis, measure the absorbance at the λ_max_ for the standards and the sample.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

Visualizations

Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Raw Materials Raw Materials Reaction Reaction Raw Materials->Reaction Formamide, Malonate, Alkoxide Work-up Work-up Reaction->Work-up Acidification Crude Product Crude Product Work-up->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product HPLC HPLC Pure Product->HPLC GC-MS GC-MS Pure Product->GC-MS NMR NMR Pure Product->NMR FT-IR FT-IR Pure Product->FT-IR UV-Vis UV-Vis Pure Product->UV-Vis G Inhibition of iNOS by Pyrimidine Derivatives Inflammatory Stimuli Inflammatory Stimuli iNOS Monomer iNOS Monomer Inflammatory Stimuli->iNOS Monomer Upregulation iNOS Dimer (Active) iNOS Dimer (Active) iNOS Monomer->iNOS Dimer (Active) Dimerization Nitric Oxide (NO) Nitric Oxide (NO) iNOS Dimer (Active)->Nitric Oxide (NO) Catalysis L-Arginine L-Arginine L-Arginine->iNOS Dimer (Active) Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->iNOS Monomer Binds to monomer Pyrimidine Derivative->iNOS Dimer (Active) Inhibits dimerization

References

Purifying 4,6-Dihydroxypyrimidine: A Guide to Crystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, obtaining high-purity 4,6-Dihydroxypyrimidine is crucial for the synthesis of various active pharmaceutical ingredients and other fine chemicals. This document provides detailed application notes and experimental protocols for the purification of this compound using common crystallization techniques.

Introduction

This compound (CAS No. 1193-24-4) is a key intermediate in organic synthesis.[1] It typically appears as an off-white or pale yellow crystalline powder.[1] The purity of the final product is paramount, and crystallization is a fundamental technique to achieve the desired specifications. This guide explores cooling crystallization from a single solvent, anti-solvent crystallization, and mixed-solvent crystallization as effective methods for purifying this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective crystallization protocols.

PropertyValueReference
Molecular FormulaC₄H₄N₂O₂[2]
Molecular Weight112.09 g/mol [2]
Melting Point>300 °C[2]
AppearanceOff-white or pale yellow crystalline powder[1]
Solubility
Water (20 °C)2.5 g/L[2]
Hot WaterSoluble[2]
Alcohol (Ethanol)Insoluble[2]
EtherInsoluble[2]
Ammonia & Alkali SolutionsSoluble[2]
DMSO16.67 mg/mL (with heating)

Crystallization Techniques: Protocols and Application Notes

Based on the known solubility profile, the following crystallization techniques are recommended for the purification of this compound.

Cooling Crystallization from Aqueous Solution

Application Note: This is the most straightforward method, leveraging the significant difference in solubility of this compound in hot versus cold water. It is effective for removing impurities that are either highly soluble in water at all temperatures or sparingly soluble even in hot water.

Experimental Protocol:

  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the suspension to boiling (100 °C) with continuous stirring until the solid is completely dissolved. Add small increments of hot deionized water if necessary to achieve full dissolution, but avoid using a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

CoolingCrystallization cluster_workflow Cooling Crystallization Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add hot water Hot Filtration Hot Filtration Dissolution->Hot Filtration Optional Cooling Cooling Dissolution->Cooling Hot Filtration->Cooling Isolation Isolation Cooling->Isolation Vacuum filtration Washing Washing Isolation->Washing Ice-cold water Drying Drying Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Cooling Crystallization Workflow
Anti-Solvent Crystallization

Application Note: This technique is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation. Given that this compound is soluble in alkaline water and insoluble in ethanol (B145695), this method can be highly effective.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a dilute aqueous sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH) at room temperature with stirring until a clear solution is obtained.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add an anti-solvent, such as ethanol or isopropanol, to the stirred solution. The this compound will begin to precipitate. Continue adding the anti-solvent until precipitation appears complete.

  • Acidification and Crystallization: While stirring, slowly add a dilute acid (e.g., 1 M HCl or acetic acid) to neutralize the solution to a pH of approximately 5-6. This will protonate the pyrimidine (B1678525) derivative, further decreasing its solubility and promoting crystallization.

  • Digestion: Stir the resulting suspension at room temperature for an hour to allow for crystal growth and maturation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals sequentially with a small amount of the solvent/anti-solvent mixture and then with a small amount of pure, cold anti-solvent (e.g., ethanol).

  • Drying: Dry the purified product in a vacuum oven.

AntiSolventCrystallization cluster_workflow Anti-Solvent Crystallization Workflow Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Aqueous NaOH Filtration Filtration Dissolution->Filtration Precipitation Precipitation Filtration->Precipitation Add Ethanol Acidification Acidification Precipitation->Acidification Add Acid Isolation Isolation Acidification->Isolation Vacuum filtration Washing Washing Isolation->Washing Drying Drying Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Anti-Solvent Crystallization Workflow
Mixed-Solvent Crystallization (Water/Ethanol)

Application Note: This method is a variation of cooling crystallization and is particularly useful for compounds that are too soluble in one solvent and not soluble enough in another. For this compound, using a water/ethanol mixture can fine-tune the solubility to achieve optimal crystal formation upon cooling.

Experimental Protocol:

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water.

  • Addition of Co-solvent: While keeping the solution hot, add hot ethanol dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot water to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold water/ethanol mixture with a slightly higher proportion of ethanol than used for the crystallization.

  • Drying: Dry the purified crystals under vacuum.

MixedSolventCrystallization cluster_workflow Mixed-Solvent Crystallization Logic Start Start Dissolve Dissolve in min. hot 'good' solvent (Water) Start->Dissolve Add_Anti Add hot 'poor' solvent (Ethanol) to turbidity Dissolve->Add_Anti Clarify Add drops of 'good' solvent to clarify Add_Anti->Clarify Cool Slowly cool to induce crystallization Clarify->Cool End End Cool->End

Mixed-Solvent Crystallization Logic

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
"Oiling out" The compound is coming out of solution above its melting point, often due to high impurity levels or an inappropriate solvent.- Use a larger volume of solvent.- Switch to a solvent with a lower boiling point.- For mixed-solvent systems, adjust the solvent ratio.
Low recovery of purified product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Product is still impure after crystallization The impurities have very similar solubility profiles to the product.- A second recrystallization using a different solvent system may be necessary.- Consider an alternative purification method such as column chromatography.

Conclusion

The selection of an appropriate crystallization technique for this compound depends on the nature and quantity of the impurities present in the crude material. For general purification, cooling crystallization from water is a simple and effective starting point. For more challenging purifications, anti-solvent or mixed-solvent crystallization methods offer greater flexibility and control over the crystallization process, enabling the isolation of high-purity this compound essential for pharmaceutical and chemical synthesis.

References

Synthesis of 4,6-Dihydroxypyrimidine: An Essential Intermediate for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dihydroxypyrimidine (DHP) is a pivotal chemical intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine (B1678525) core is a fundamental building block for numerous pharmaceuticals, including sulfonamide antibiotics like sulfamethoxine, vitamin B4, and various antitumor agents.[1] Furthermore, in the agrochemical sector, DHP serves as a crucial precursor for the synthesis of potent fungicides, such as azoxystrobin, which play a vital role in ensuring global food security.[1] The efficient and scalable synthesis of DHP is therefore of significant interest to the chemical and life sciences industries. This document provides a detailed experimental protocol for the synthesis of this compound, focusing on a common and effective method involving the condensation of a malonic acid ester with formamide (B127407) in the presence of an alkali metal alkoxide.[1][2][3]

Experimental Protocols

The following protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Method 1: Synthesis from Dimethyl Malonate and Formamide

This method is adapted from various sources that describe the reaction of dimethyl malonate and formamide in the presence of sodium methoxide (B1231860).[2][4][5][6][7]

Materials and Equipment:

  • Dimethyl malonate

  • Formamide

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol

  • Deionized water

  • Hydrochloric acid (concentrated or 36% aqueous solution)

  • Reaction vessel (e.g., three-necked round-bottom flask or autoclave) equipped with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Büchner funnel and flask for vacuum filtration

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge sodium methoxide and formamide. If using solid sodium methoxide, it can be suspended in methanol.

  • Initial Heating: Heat the mixture to a temperature between 50 and 55°C with stirring.[2]

  • Addition of Dimethyl Malonate: Slowly add dimethyl malonate to the reaction mixture over a period of 20 to 60 minutes, ensuring the temperature does not exceed 65°C.[2][7][8]

  • Reaction: After the addition is complete, raise the temperature to between 70°C and 105°C and maintain it for a period of 30 minutes to 2.5 hours.[2][4] The optimal temperature and time may vary, with some studies suggesting a maximum yield at around 105°C for a 30-minute reaction time.[2]

  • Work-up:

    • After the reaction is complete, cool the mixture and purge with nitrogen if an autoclave was used.[2]

    • Add deionized water to the reaction mixture to dissolve the resulting salts.[2][5][6][9]

    • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-7, while maintaining the temperature between 20 and 25°C by cooling.[7][8][9][10] This will precipitate the this compound.

  • Isolation and Purification:

    • Filter the precipitated solid using a Büchner funnel and wash it three times with cold deionized water.[2][7][8]

    • Dry the product in a vacuum oven at 70-80°C.[2][5][7][8]

    • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like acetone (B3395972) to obtain a white crystalline solid.[10]

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of this compound.

Reactants Molar Ratio (Malonate:Formamide:Alkoxide) Solvent Temperature (°C) Reaction Time Yield (%) Reference
Dimethyl Malonate, Formamide, Sodium Methoxide1 : 2.25 : 3.3Methanol10530 min84.6[2]
Dimethyl Malonate, Formamide, Sodium Methoxide1 : 2.25 : 3.3Methanol702.5 h82.09[4]
Dimethyl Malonate, Formamide, Sodium Methoxide1 : 2.1 : 3.3Methanol951 h84.0[5][7][8]
Diethyl Malonate, Formamidine Hydrochloride, Sodium HydroxideNot SpecifiedMethanolReflux9 h>90[10]
Dimethyl Malonate, Formamide, Sodium Methoxide1 : 3 : 3.5Methanol501 h75.1[9]

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Stage cluster_workup Work-up and Isolation cluster_purification Optional Purification reactants Charge Reactants: Sodium Methoxide Formamide heating1 Heat to 50-55°C reactants->heating1 add_malonate Add Dimethyl Malonate (maintain T < 65°C) heating1->add_malonate reaction Heat to 70-105°C (30 min - 2.5 h) add_malonate->reaction cooling Cool Reaction Mixture reaction->cooling add_water Add Deionized Water cooling->add_water acidification Acidify with HCl (to pH 2-7) add_water->acidification filtration Filter Precipitate acidification->filtration washing Wash with Cold Water filtration->washing drying Dry under Vacuum (70-80°C) washing->drying recrystallization Recrystallize from Acetone drying->recrystallization product Final Product: This compound drying->product recrystallization->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Developing Structure-Activity Relationships for 4,6-Dihydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] Derivatives of 4,6-dihydroxypyrimidine are of particular interest due to their versatile chemical nature and their potential to serve as precursors for a wide range of therapeutic agents.[2] Establishing a clear Structure-Activity Relationship (SAR) is a critical step in the drug discovery process, enabling the optimization of lead compounds to enhance efficacy and reduce toxicity. These application notes provide an overview of the synthesis, biological evaluation, and SAR development for this compound derivatives, along with detailed protocols for key experimental procedures.

Section 1: Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through the condensation of a malonic acid ester with formamide (B127407) in the presence of a base.[3] This core structure serves as a versatile starting material. A crucial intermediate for further diversification is 4,6-dichloropyrimidine (B16783), which can be synthesized from this compound using a chlorinating agent like thionyl chloride or phosphorus oxychloride.[3] The dichloro-intermediate readily undergoes nucleophilic substitution, allowing for the introduction of various functional groups at the 4 and 6 positions to build a library of derivatives for SAR studies.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_intermediate Key Intermediate cluster_derivatives Derivative Library A Malonic Ester + Formamide B This compound A->B Condensation C 4,6-Dichloropyrimidine B->C Chlorination (e.g., POCl₃, SOCl₂) D Diverse 4,6-Disubstituted Pyrimidine Derivatives C->D Nucleophilic Substitution (e.g., Amines, Alkoxides)

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from this compound[3]

This protocol describes a common method for preparing the key 4,6-dichloropyrimidine intermediate.

Materials:

  • This compound

  • Ethylene (B1197577) dichloride

  • Boric acid

  • Thionyl chloride

  • Four-necked flask with stirrer, thermometer, and dropping funnel

  • Reflux condenser

  • Exhaust gas absorption system

  • Distillation apparatus

Procedure:

  • Reaction Setup: In the four-necked flask, add 56g of this compound, 200g of ethylene dichloride, and 1g of boric acid.

  • Heating and Chlorination: Stir the mixture and slowly heat to reflux. Ensure the exhaust gas absorption system is active.

  • Add 125g of thionyl chloride dropwise over approximately 2.5 hours.

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 4 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Transfer the mixture to a distillation flask. Under reduced pressure (stabilized at -0.095 MPa), slowly heat the flask to distill and collect the ethylene dichloride.

  • Continue the distillation until the temperature in the flask reaches 125-130°C and no more distillate is collected.

  • The crude product, 4,6-dichloropyrimidine, can be further purified by crystallization.

Section 2: Biological Activities and SAR Analysis

Derivatives of this compound have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[4][5] The development of SAR involves systematically modifying the peripheral substituents of the core scaffold and quantifying the resulting changes in biological activity.

Antimicrobial Activity

Several studies have demonstrated the potent antimicrobial and antifungal properties of pyrimidine derivatives.[3] A recent study on this compound hydrazones identified compounds with significant activity against fungi, bacteria, and cyanobacteria.[4][6] The study highlighted that the presence of the 4,6-dihydroxy groups was crucial for potent activity.[4]

Table 1: Anti-cyanobacterial Activity of this compound Hydrazone Derivatives [4]

Compound IDTarget OrganismEC₅₀ (µg/mL)
IV-C9 Microcystis aeruginosa0.30
Synechocystis sp.0.82
Prometryne (Control)Microcystis aeruginosa1.74
Synechocystis sp.2.97
Copper Sulfate (Control)Microcystis aeruginosa0.29
Synechocystis sp.0.37

EC₅₀ (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Anticancer and Kinase Inhibitory Activity

The pyrimidine ring is a key structural motif in many anticancer drugs.[7] 4,6-disubstituted pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology.[8] Dual inhibitors targeting kinases like VEGFR2 and FGFR1 can help overcome drug resistance in cancer therapy.[5] SAR studies in this area focus on modifying the groups at the 4 and 6 positions to optimize binding to the kinase active site.

Table 2: Illustrative SAR Data for Kinase Inhibitory Activity (Hypothetical Example)

Compound IDR₁ Group (at C4)R₂ Group (at C6)Kinase TargetIC₅₀ (µM)
EX-1 -Cl-NH-(p-MeO-Ph)VEGFR215.2
EX-2 -NH₂-NH-(p-MeO-Ph)VEGFR25.8
EX-3 -NH-Me-NH-(p-MeO-Ph)VEGFR22.1
EX-4 -NH-Me-NH-(p-Cl-Ph)VEGFR28.9
EX-5 -NH-Me-NH-(p-F-Ph)VEGFR23.5

This table is a hypothetical representation to illustrate how SAR data is typically presented. IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of an inhibitor required to block 50% of the target enzyme's activity. From this illustrative data, one could infer that a small alkylamino group at R₁ (EX-3 vs. EX-1, EX-2) is beneficial, and an electron-donating group on the R₂ phenyl ring is preferred over electron-withdrawing groups (EX-3 vs. EX-4).

Section 3: Key Signaling Pathways

Many 4,6-disubstituted pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that control cell proliferation and survival.[7] The Epidermal Growth Factor Receptor (EGFR) pathway is a well-known example. Inhibition of kinases like EGFR or downstream effectors (e.g., MEK, ERK) can block tumor growth.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Ligand Ligand (EGF) Ligand->Receptor Inhibitor Pyrimidine Derivative Inhibitor->Receptor

Caption: Simplified EGFR signaling pathway and the site of action for a kinase inhibitor.

Section 4: Experimental Protocols

Developing SAR requires robust and reproducible biological assays. The following are standard protocols for assessing the cytotoxicity and antimicrobial activity of newly synthesized compounds.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove 100 µL of the medium from each well and add 20 µL of MTT solution. Incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates (sterile)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only) and vehicle control (broth + DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to the final required concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock test compound to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

G A Compound Library B Primary Screening (Single High Concentration) A->B C Hit Identification (Activity > Threshold) B->C D Dose-Response Assay (IC₅₀/EC₅₀ Determination) C->D E Lead Compound(s) (Potent & Selective) D->E

Caption: A typical workflow for in vitro screening of a compound library.

References

Application Notes and Protocols: 4,6-Dihydroxypyrimidine in the Preparation of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of bioactive heterocyclic compounds derived from 4,6-dihydroxypyrimidine. This versatile scaffold serves as a key building block for the development of novel therapeutic agents with antimicrobial, anticancer, and antiviral properties. Detailed experimental protocols for the synthesis of lead compounds and the assessment of their biological activity are provided, alongside visual representations of synthetic workflows and relevant biological pathways.

Antimicrobial Agents: Synthesis and Evaluation of this compound Hydrazones

This compound can be elaborated into potent antimicrobial agents. A key synthetic strategy involves the Vilsmeier-Haack formylation of the pyrimidine (B1678525) ring, followed by condensation with substituted hydrazines to yield a library of this compound hydrazones. These compounds have demonstrated broad-spectrum activity against various fungal and bacterial strains.

Synthetic Workflow

The synthesis proceeds in two main steps: the preparation of the key intermediate, this compound-5-carbaldehyde, followed by the synthesis of the final hydrazone derivatives.

A This compound B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C This compound- 5-carbaldehyde B->C D Condensation Reaction (Substituted Hydrazine) C->D E This compound Hydrazones (Bioactive Compounds) D->E

Caption: Synthetic workflow for this compound hydrazones.

Experimental Protocols

Protocol 1: Synthesis of this compound-5-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack reaction conditions described in the literature.

  • Reagent Preparation: In a fume hood, slowly add N,N-dimethylformamide (DMF, 10 mmol) to a flask containing phosphorus oxychloride (POCl₃, 10 mmol) in an ice bath (0-5 °C) with constant stirring.

  • Reaction Initiation: After stirring the Vilsmeier reagent for 30 minutes at room temperature, add this compound (10 mmol) to the mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1 hour, then heat at 80 °C for 3 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound-5-carbaldehyde as a solid.

Protocol 2: Synthesis of this compound Hydrazones

  • Reaction Setup: To a solution of this compound-5-carbaldehyde (1 mmol) in a suitable solvent such as ethanol, add a substituted hydrazine (B178648) hydrochloride (1 mmol) and triethylamine (B128534) (1.1 mmol).

  • Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data
CompoundTarget OrganismMIC (µg/mL)Reference
IV-C9 Monilinia fructigena94 (Protective Activity at 200 µg/mL)[2]
Xanthomonas oryzae pv oryzae58 (Protective Activity at 200 µg/mL)[2]
Microcystis aeruginosa0.30 (EC₅₀)[2]
Synechocystis sp.0.82 (EC₅₀)[2]

Anticancer Agents: Diarylpyrimidines as Kinase Inhibitors

4,6-Disubstituted pyrimidines, synthesized from this compound derivatives, have emerged as a promising class of anticancer agents. These compounds often function as inhibitors of key signaling kinases, such as Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are crucial for cancer cell proliferation, survival, and angiogenesis.[3][4]

Synthetic Workflow for 2-Amino-4,6-diarylpyrimidines

A common route to these compounds involves the condensation of a substituted chalcone (B49325) with guanidine (B92328). The chalcone precursors are synthesized via a Claisen-Schmidt condensation.

A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D F Cyclocondensation D->F E Guanidine Hydrochloride E->F G 2-Amino-4,6-diarylpyrimidine (Bioactive Compound) F->G

Caption: Synthesis of 2-Amino-4,6-diarylpyrimidines.

Signaling Pathways

PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[3][5][6][7][8] Diarylpyrimidine-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of AKT and subsequent downstream signaling.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4,6-Diarylpyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and angiogenesis.[9][10][11][12][13] Diarylpyrimidine inhibitors can block the ATP-binding site of these receptors, preventing their activation.

cluster_0 EGFR Signaling cluster_1 VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Cell Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg_PI3K PLCγ / PI3K/AKT Pathways VEGFR2->PLCg_PI3K Angiogenesis Angiogenesis PLCg_PI3K->Angiogenesis Angiogenesis Inhibitor 4,6-Diarylpyrimidine Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Caption: EGFR and VEGFR-2 signaling pathway inhibition.

Experimental Protocols

Protocol 4: Synthesis of 2-Amino-4,6-diarylpyrimidines

This protocol is a general procedure for the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate chalcone (1 mmol) and guanidine hydrochloride (1.5 mmol) in dimethylformamide (DMF).

  • Reaction Progression: Add a base, such as potassium carbonate (2 mmol), to the mixture and reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 5: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][14][15][16][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized diarylpyrimidine compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Quantitative Data
CompoundTarget Cell LineIC₅₀ (µM)Target KinaseReference
11s SGC-790112.0Tubulin[13]
HeLa15.3Tubulin[13]
MCF-716.7Tubulin[13]
10b K56287% inhibition at 30 µMABL1 Kinase[18]
1h K562294.12 (m/z)ABL1 Kinase[18]

Antiviral Agents: 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides

Derivatives of 4,5-dihydroxypyrimidine have been investigated as potential antiviral agents. Specifically, 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides have shown activity against RNA viruses like the Sendai virus.[6][7][19][20]

Synthetic Workflow

The synthesis involves the initial preparation of a 2-substituted-4,5-dihydroxypyrimidine-6-carboxylate ester, which is then converted to the corresponding carboxamide via amidation.

A Substituted Amidine C Cyclocondensation A->C B Dimethyl acetylenedicarboxylate B->C D 2-Substituted-4,5-dihydroxy- pyrimidine-6-carboxylate ester C->D E Amidation (Amine) D->E F 2-Substituted-4,5-dihydroxy- pyrimidine-6-carboxamide E->F

Caption: Synthesis of dihydroxypyrimidine carboxamides.

Experimental Protocols

Protocol 6: Synthesis of 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamides

This is a general protocol for the amidation of the corresponding ester.

  • Reaction Setup: Dissolve the 2-substituted-4,5-dihydroxypyrimidine-6-carboxylate ester (1 mmol) in a suitable solvent like methanol (B129727) or DMF.

  • Amine Addition: Add an excess of the desired amine (e.g., 5-10 equivalents).

  • Reaction Progression: Heat the reaction mixture at a temperature ranging from 60 °C to 100 °C for 12-24 hours in a sealed tube. Monitor the reaction by TLC.

  • Isolation and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the final carboxamide product.

Protocol 7: Antiviral Plaque Reduction Assay (Sendai Virus)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[18]

  • Cell Seeding: Seed LLC-MK2 cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with Sendai virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and 0.5% agarose.

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible (typically 3-5 days).

  • Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC₅₀ value (the concentration that inhibits 50% of plaque formation) is determined from the dose-response curve.

Quantitative Data
CompoundVirusEC₅₀ (µM)Reference
Carboxamide Derivative 1 Sendai VirusData not available in abstract[20]
Carboxamide Derivative 2 Sendai VirusData not available in abstract[20]
Carboxamide Derivative 3 Sendai VirusData not available in abstract[20]

(Note: Specific EC₅₀ values for the antiviral compounds were not available in the initial search results, but the referenced literature indicates the identification of active compounds.)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-dihydroxypyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] This guide provides troubleshooting advice for common issues encountered during synthesis, detailed experimental protocols, and data presented for easy comparison.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Primary Synthesis Route: Malonic Acid Ester and Formamide (B127407)

This is the most common and industrially relevant method for synthesizing this compound.[1][2] The reaction involves the condensation of a malonic acid ester (typically dimethyl or diethyl malonate) with formamide in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide.[3][4]

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the decomposition of formamide and the formation of byproducts. The optimal temperature range is typically between 70°C and 85°C.[3][5]

  • Incorrect Stoichiometry: The molar ratios of the reactants are crucial for driving the reaction to completion. An excess of the base and formamide relative to the malonic acid ester is generally required. A common molar ratio is approximately 1 part malonic acid ester to 2.2-2.4 parts formamide and 3.3 parts sodium methoxide.[6]

  • Presence of Moisture: The alkali metal alkoxide bases (e.g., sodium methoxide) are extremely sensitive to moisture. Water will react with the base, reducing its effectiveness and leading to lower yields. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Inefficient Mixing: Inadequate stirring can lead to localized temperature gradients and poor distribution of reactants, resulting in an incomplete reaction. Vigorous and consistent stirring is essential throughout the reaction.

  • Impure Starting Materials: The purity of the malonic acid ester and formamide is important. Impurities can interfere with the reaction or lead to the formation of side products. Use high-purity reagents whenever possible.

Q2: I am observing the formation of a significant amount of side products. What are these byproducts and how can I minimize their formation?

A2: Side product formation is a key factor in reducing the yield and purity of this compound.

  • Formamide Decomposition: At elevated temperatures, formamide can decompose into ammonia (B1221849) and carbon monoxide, or dehydrate to hydrogen cyanide.[7] These byproducts can participate in side reactions. To minimize decomposition, it is crucial to maintain the reaction temperature within the optimal range and avoid prolonged reaction times.

  • Hydrolysis of Malonic Acid Ester: If there is moisture present in the reaction, the malonic acid ester can be hydrolyzed back to malonic acid, which will not participate in the desired reaction. Ensuring anhydrous conditions is critical.

  • Incomplete Cyclization: The reaction proceeds through several intermediates. If the reaction conditions are not optimal (e.g., insufficient base or temperature), the reaction may stall at an intermediate stage, leading to a mixture of products.

Q3: The final product is difficult to purify, and I am experiencing significant product loss during workup. What can I do to improve the purification process?

A3: The purification of this compound typically involves precipitation by acidification of the reaction mixture. Product loss during this stage can be a significant issue.

  • Co-precipitation of Inorganic Salts: During acidification, inorganic salts (e.g., sodium chloride if using hydrochloric acid) can co-precipitate with the product, leading to low purity. To minimize this, it is recommended to control the temperature during acidification, keeping it above 25°C (ideally in the 30-40°C range), especially when using sulfuric acid.[8]

  • Product Loss in the Filtrate: this compound has some solubility in water, so excessive washing with water can lead to product loss. Use minimal amounts of cold water for washing the precipitated product.

  • Incomplete Precipitation: Ensure that the pH of the solution is sufficiently acidic (typically pH 1-2) to ensure complete precipitation of the product.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of this compound from Dimethyl Malonate and Formamide.

ParameterOptimized ConditionReported YieldReference
Reactants Dimethyl Malonate, Formamide, Sodium Methoxide
Molar Ratio (Malonate:Formamide:Base) 1 : 2.24 : 3.388.0%[9]
Temperature 70°C82.09%[5]
Reaction Time 2.5 hours82.09%[5]
Solvent Methanol[5]

Experimental Protocols

High-Yield Synthesis of this compound from Dimethyl Malonate and Formamide [9]

  • Reaction Setup: In a 5 L rotary autoclave equipped with a stirrer, add 8.25 moles of a 41.4% suspension of sodium methoxide in methanol.

  • Addition of Formamide: Add 5.60 moles of formamide to the autoclave.

  • Heating: Heat the mixture to 60°C with stirring.

  • Addition of Dimethyl Malonate: Pump in 2.50 moles of dimethyl malonate continuously over 60 minutes. The temperature will slowly rise to approximately 65°C.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) after the addition is complete.

  • Workup: Cool the reaction mixture and add 900 ml of water.

  • Precipitation: Carefully add 7.0 moles of 36% aqueous hydrochloric acid to precipitate the product.

  • Isolation: Filter the solid product, wash with a minimal amount of cold water, and dry under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification malonate Dimethyl Malonate add_malonate Add Dimethyl Malonate malonate->add_malonate formamide Formamide mix Mix Base and Formamide formamide->mix base Sodium Methoxide in Methanol base->mix heat Heat to 60°C mix->heat heat->add_malonate react React at 65°C add_malonate->react cool Cool Reaction Mixture react->cool add_water Add Water cool->add_water acidify Acidify with HCl add_water->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product filter_wash->dry product This compound dry->product

Caption: Workflow for this compound synthesis.

Alternative Synthesis Route: Malonamide (B141969) and Ethyl Formate (B1220265)

An older, less common method involves the reaction of malonamide with ethyl formate in the presence of a base.[10] This method generally results in lower yields compared to the malonic acid ester route.[3]

Q4: I am using the malonamide and ethyl formate route and my yields are very low (around 40-50%). How can I improve this?

A4: The synthesis from malonamide is known to have lower yields. However, some optimization is possible.

  • Choice of Base: The strength and stoichiometry of the base are critical. Using a stronger base or a higher molar equivalent of the base can improve the yield.

  • Reaction Time: This reaction may require longer reflux times to go to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Purity of Malonamide: Malonamide can be challenging to prepare and purify. Impurities in the malonamide will negatively impact the yield of the final product.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield temp Incorrect Temperature low_yield->temp stoichiometry Incorrect Stoichiometry low_yield->stoichiometry moisture Presence of Moisture low_yield->moisture mixing Inefficient Mixing low_yield->mixing impurities Impure Starting Materials low_yield->impurities side_reactions Side Reactions low_yield->side_reactions optimize_temp Optimize Temperature (70-85°C) temp->optimize_temp adjust_ratio Adjust Molar Ratios stoichiometry->adjust_ratio anhydrous Use Anhydrous Conditions moisture->anhydrous vigorous_stirring Ensure Vigorous Stirring mixing->vigorous_stirring purify_reagents Purify Reagents impurities->purify_reagents control_conditions Control Reaction Conditions side_reactions->control_conditions

Caption: Troubleshooting logic for low synthesis yield.

References

common side reactions in the synthesis of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxypyrimidine. The following information is designed to help identify and resolve common issues, with a focus on potential side reactions that may impact yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.Optimize reaction time and temperature. Monitor reaction progress using techniques like TLC or HPLC. An increase in reaction temperature to around 70-80°C may improve yield.[1]
Formamide (B127407) decomposition: At elevated temperatures, formamide can decompose into hydrogen cyanide, ammonia (B1221849), and carbon monoxide, reducing the amount available for the desired reaction.[2][3][4]Maintain careful temperature control. Avoid excessive heating or prolonged reaction times at very high temperatures.
Hydrolysis of reactants or product: The presence of water can lead to the hydrolysis of the malonic acid ester or the this compound product, especially under basic conditions.Ensure the use of anhydrous solvents and reagents. Store reagents properly to prevent moisture absorption.
Presence of Insoluble Byproducts Dimerization of this compound: The product can undergo spontaneous dimerization, forming a less soluble byproduct.[1][5]During workup, adjust the pH and temperature to minimize the formation of the dimer. The dimer may revert to the monomer in certain solvents like DMSO.[1][5]
Complex Mixture of Products in Crude Sample Side reactions of diethyl malonate: While the primary reaction is cyclization, under certain conditions, self-condensation of diethyl malonate can occur.Ensure the dropwise addition of diethyl malonate to the reaction mixture containing the base and formamide to maintain a low concentration of the malonate and favor the desired reaction pathway.
Incomplete cyclization: The reaction may stall at an intermediate stage, leading to a mixture of linear and partially cyclized products.Ensure the stoichiometry of the reagents is correct and that the base is sufficiently strong and present in the correct molar ratio to drive the reaction to completion.
Difficulty in Product Isolation and Purification Formation of salts: The product is often isolated by acidification of the reaction mixture, which can lead to the precipitation of inorganic salts along with the product.Carefully control the pH during precipitation. Wash the crude product thoroughly with water to remove inorganic salts.
Product solubility: this compound has limited solubility in many common organic solvents, which can make recrystallization challenging.Select an appropriate solvent system for recrystallization. Consider using mixed solvent systems to achieve optimal solubility for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory and industrial synthesis involves the condensation of a malonic acid ester, typically diethyl malonate or dimethyl malonate, with formamide in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide.[6][7] The reaction is typically carried out at an elevated temperature.[1]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters for a successful synthesis include:

  • Temperature Control: Careful management of the reaction temperature is crucial to prevent the decomposition of formamide and minimize other side reactions.[2][3][4]

  • Reagent Stoichiometry: The molar ratios of the malonic acid ester, formamide, and base are critical for driving the reaction to completion and maximizing the yield.

  • Anhydrous Conditions: The use of dry reagents and solvents is important to prevent hydrolysis of the ester and the final product.

Q3: What are the expected decomposition products of formamide under the reaction conditions?

A3: At elevated temperatures, particularly in the presence of a base, formamide can decompose to produce hydrogen cyanide (HCN), ammonia (NH3), and carbon monoxide (CO).[2][3][4][8] The formation of these byproducts can reduce the overall yield of this compound.

Q4: Can the this compound product itself undergo side reactions?

A4: Yes, this compound can undergo spontaneous dimerization to form 2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidine.[1][5] This dimer is a known impurity that can complicate purification.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring the progress of the reaction. For final product characterization and purity assessment, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[1][6][7]

Materials:

  • Diethyl malonate

  • Formamide

  • Sodium methoxide

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add a solution of sodium methoxide in anhydrous methanol.

  • To the stirred solution, add formamide.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C).[1]

  • Slowly add diethyl malonate dropwise from the dropping funnel to the heated reaction mixture.

  • After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period (e.g., 2.5 hours).[1]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to dissolve the resulting solid.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 while cooling in an ice bath. This will cause the this compound to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Visualizations

experimental_workflow reagents 1. Combine Sodium Methoxide, Methanol, and Formamide heating 2. Heat Mixture reagents->heating addition 3. Add Diethyl Malonate heating->addition reaction 4. Stir at Elevated Temperature addition->reaction workup 5. Cooldown and Acidify reaction->workup isolation 6. Filter and Dry Product workup->isolation

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway DEM Diethyl Malonate Intermediate Reaction Intermediate DEM->Intermediate Formamide Formamide Formamide->Intermediate Base Sodium Methoxide Base->Intermediate catalyst Product This compound Intermediate->Product Formamide_side Formamide Decomposition Decomposition Products (HCN, NH3, CO) Formamide_side->Decomposition Heat High Temperature Heat->Decomposition

Caption: Main synthesis and potential side reaction pathways.

troubleshooting_logic start Low Yield? check_temp Temperature Too High? start->check_temp check_time Reaction Time Sufficient? check_temp->check_time No formamide_decomp Formamide Decomposition check_temp->formamide_decomp Yes check_reagents Reagents Anhydrous? check_time->check_reagents Yes incomplete_rxn Incomplete Reaction check_time->incomplete_rxn No hydrolysis Hydrolysis check_reagents->hydrolysis No

Caption: Troubleshooting logic for low product yield.

References

identifying and minimizing impurities in 4,6-Dihydroxypyrimidine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dihydroxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound (DHP)?

The most prevalent and industrially applied method for synthesizing this compound is the condensation reaction of a malonic acid ester (commonly dimethyl malonate or diethyl malonate) with formamide (B127407) in the presence of a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide).[1][2] The reaction is typically performed at an elevated temperature in an alcoholic solvent.[3]

Q2: What are the critical reaction parameters to control during the synthesis of DHP?

To maximize yield and purity, the following parameters are critical:

  • Temperature: The reaction temperature significantly impacts the reaction rate and the formation of by-products. Optimal temperatures are often cited in the range of 70-105°C.[1][4]

  • Reagent Stoichiometry: The molar ratios of the malonic ester, formamide, and alkali metal alkoxide are crucial. An excess of formamide and the alkoxide base is typically used to drive the reaction to completion.[1]

  • Addition Rate: The controlled, gradual addition of the malonic ester to the mixture of formamide and alkoxide can help manage the reaction exotherm and prevent the formation of impurities.[1]

  • Work-up Procedure: Proper pH control during the acidification step is essential to ensure complete precipitation of the DHP product and to minimize the co-precipitation of inorganic salts.[3][5]

Q3: What are the most common analytical techniques for determining the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of DHP and quantifying related impurities.[6] Other methods include Gas Chromatography (GC) for volatile impurities and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to confirm the structure.[5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Suggested Solution Citation
Incomplete ReactionIncrease reaction time or elevate the temperature within the optimal range (70-105°C). Ensure efficient stirring to maintain a homogeneous reaction mixture.[1][4]
Suboptimal StoichiometryVerify the molar ratios of reactants. Typically, 2.0 to 2.5 moles of formamide and 3.0 to 4.0 moles of alkali metal alkoxide are used per mole of malonate.[1]
Inefficient PrecipitationDuring work-up, ensure the pH is carefully adjusted to the optimal range for DHP precipitation (typically pH 1-5) by controlled addition of acid.[5]
Moisture in ReagentsUse anhydrous solvents and ensure the alkali metal alkoxide has not been degraded by exposure to atmospheric moisture.[7]

Issue 2: High Levels of Impurities in the Final Product

Potential Cause Suggested Solution Citation
Unreacted Starting MaterialsOptimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Improve purification methods, such as recrystallization, to remove residual starting materials.[1]
Formation of Side-ProductsControl the reaction temperature to avoid degradation or side reactions. The metered addition of the malonate can help minimize localized high concentrations that may lead to by-products.[1]
Incomplete AcidificationEnsure thorough mixing and sufficient acid addition during the work-up to convert all of the product's salt form to the desired neutral this compound.[3]
Co-precipitation of SaltsDuring acidification, maintain a slightly elevated temperature (e.g., 30-40°C) to keep inorganic salts dissolved while the product precipitates. Wash the filtered product thoroughly with water.[5]

Impurity Profile

While detailed impurity profiles for this compound synthesis are not extensively published, the following table outlines the most probable impurities based on the common synthetic route.

Impurity Name Probable Source Structure
Diethyl MalonateUnreacted starting materialCCO(=O)CC(=O)OCC
FormamideUnreacted starting materialNC=O
MalonamideSide-product from reaction of malonic ester with ammonia (B1221849) (a potential contaminant in formamide)NC(=O)CC(=O)N
Sodium 4,6-dioxo-1,4,5,6-tetrahydropyrimidin-1-ideIncomplete acidification of the product salt[Na+].O=C1C=C(O)N=C[N-]1
2-(4,6-dioxo-5-pyrimidinyl)-4,6-dioxo-1,2,3,5,5-pentahydropyrimidineDimerization of the final product in solutionO=C1NC=NC(C2=CNC(=O)NC2=O)C1=O[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common methods described in the literature.[1][3][10][11]

Materials:

Procedure:

  • Charge a suitable reactor equipped with a stirrer, thermometer, and addition funnel with 8.25 moles of sodium methoxide solution.

  • Heat the solution to 75°C with stirring.

  • Prepare a mixture of 2.5 moles of dimethyl malonate and 5.6 moles of formamide.

  • Continuously add the dimethyl malonate/formamide mixture to the heated sodium methoxide solution over 60 minutes, allowing the temperature to rise to approximately 85°C.

  • After the addition is complete, maintain the reaction mixture at 95°C for 1 hour.

  • Cool the reaction mixture and add 900 mL of deionized water.

  • Slowly add approximately 7.0 moles of 36% hydrochloric acid dropwise, maintaining the temperature between 20-25°C with external cooling.

  • Continue acid addition until the pH of the slurry is between 2 and 3.

  • Filter the precipitated solid and wash the filter cake three times with deionized water, followed by a methanol wash.

  • Dry the product under vacuum at 70-80°C to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose starting method for the purity analysis of this compound and will likely require optimization and validation. It is based on methods for similar polar pyrimidine (B1678525) compounds.[6][12][13]

Chromatographic Conditions:

  • Column: Hydrophilic C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.9 with phosphoric acid.

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 50% B

    • 10-12 min: 50% B

    • 12-12.1 min: 50% to 10% B

    • 12.1-18 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 (v/v) mixture of acetonitrile (B52724) and water to a final volume of 10.0 mL to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Visualizations

Synthesis_Pathway DM Dimethyl Malonate Intermediate Sodium Salt Intermediate DM->Intermediate Form Formamide Form->Intermediate NaOMe Sodium Methoxide (Base) NaOMe->Intermediate DHP This compound Intermediate->DHP Work-up HCl HCl (Acidification) HCl->DHP

Caption: Synthesis pathway for this compound.

Impurity_Workflow start Crude DHP Sample hplc HPLC Analysis start->hplc gc GC Analysis (for volatile impurities) start->gc decision Impurity Detected? hplc->decision lcms LC-MS Analysis quantify Quantify Impurity (HPLC/GC) lcms->quantify nmr NMR Spectroscopy nmr->quantify identify Identify Structure (LC-MS, NMR) decision->identify Yes troubleshoot Troubleshoot Synthesis & Optimize Purification decision->troubleshoot No (Purity OK) identify->lcms identify->nmr quantify->troubleshoot

Caption: Workflow for impurity identification and minimization.

Troubleshooting_Tree start Low Purity or Yield? check_yield Low Yield Issue start->check_yield Yield check_purity High Impurity Issue start->check_purity Purity incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) check_yield->incomplete_rxn unreacted_sm Unreacted Starting Materials Detected? check_purity->unreacted_sm increase_params Increase Time/ Temperature incomplete_rxn->increase_params Yes check_stoich Check Reagent Stoichiometry incomplete_rxn->check_stoich No side_products Unknown Peaks Detected? unreacted_sm->side_products No optimize_purification Optimize Recrystallization or Washing unreacted_sm->optimize_purification Yes optimize_temp Adjust Reaction Temperature side_products->optimize_temp Yes

Caption: Troubleshooting decision tree for DHP synthesis.

References

troubleshooting low yield in 4,6-Dihydroxypyrimidine synthesis from malonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4,6-dihydroxypyrimidine from malonamide (B141969) or its derivatives like malonic esters.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields can arise from various factors throughout the synthetic process. This guide addresses specific issues in a question-and-answer format to help you identify and resolve the root cause.

Question 1: My reaction yield is significantly lower than expected. What are the most common causes related to reaction conditions?

Answer: Suboptimal reaction conditions are a primary contributor to low yields. Several parameters must be carefully controlled:

  • Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions or degradation of reactants and products. The optimal temperature is often cited to be around 70°C, with some protocols suggesting a post-reaction heating step at higher temperatures (e.g., 95-105°C) for a short duration to drive the reaction to completion.[1][2] Overheating can promote the decomposition of formamide (B127407).

  • Reaction Time: Insufficient reaction time will result in an incomplete reaction. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of byproducts. A typical total reaction time is around 2.5 to 3.5 hours.[1][2]

  • Mixing: Inadequate mixing can lead to localized "hot spots" and uneven distribution of reactants, resulting in an incomplete reaction and the formation of side products. Ensure efficient stirring throughout the reaction.

Question 2: I suspect an issue with my reagents. What should I look for?

Answer: The quality and stoichiometry of your reagents are critical for a successful synthesis.

  • Reagent Purity: Ensure that malonamide (or the malonic ester) and formamide are of high purity. Impurities can interfere with the reaction.

  • Alkali Metal Alkoxide Activity: The alkali metal alkoxide (e.g., sodium methoxide) is highly moisture-sensitive. Use freshly prepared or properly stored alkoxide to ensure its activity. The presence of moisture will consume the alkoxide and inhibit the reaction.

  • Stoichiometry: The molar ratio of the reactants is crucial. An excess of the alkoxide and formamide relative to the malonate is generally recommended to drive the reaction forward. Refer to optimized protocols for specific molar ratios. For instance, a molar ratio of dimethyl malonate to sodium methoxide (B1231860) to formamide of 1:3.3:2.25 has been reported to give good yields.[2]

Question 3: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can occur, leading to a decrease in the yield of the desired this compound.

  • Knoevenagel Condensation: This can occur between the aldehyde-like functionality of formamide and the active methylene (B1212753) group of malonamide or its ester, leading to undesired byproducts.[3]

  • Self-Condensation of Reactants: Formamide can decompose or self-condense at high temperatures.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the malonic ester and the product. It is crucial to maintain anhydrous reaction conditions.

To minimize these side reactions, carefully control the reaction temperature, ensure the purity of your reactants, and work under anhydrous conditions. The order of addition of reagents can also be important; some protocols recommend adding the malonate to a mixture of the alkoxide and formamide.[4]

Question 4: My product isolation and purification steps seem to be where I'm losing most of my product. What can I do to improve this?

Answer: Inefficient work-up and purification are common sources of yield loss.

  • Precipitation and Filtration: The product is typically precipitated by acidifying the reaction mixture. The pH of the solution is critical for complete precipitation. A final pH in the range of 1-5 is often recommended.[5] Ensure the product is thoroughly chilled before filtration to minimize its solubility in the mother liquor.

  • Washing: Wash the filtered product with a small amount of cold solvent (e.g., water) to remove any remaining soluble impurities without dissolving a significant amount of the product.

  • Recrystallization: If recrystallization is necessary for purification, the choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Using an excessive volume of solvent will lead to significant product loss in the mother liquor.[6]

  • Colored Impurities: If your final product is colored, this may be due to impurities. Treatment with activated carbon during recrystallization can help to remove colored impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from a malonic ester and formamide?

A1: The reaction is a condensation reaction. The alkali metal alkoxide deprotonates the active methylene group of the malonic ester, forming a nucleophilic enolate. This enolate then attacks the formamide (or a related species), leading to a series of condensation and cyclization steps to form the pyrimidine (B1678525) ring.

Q2: Can I use a different base instead of sodium methoxide?

A2: While sodium methoxide is commonly used, other alkali metal alkoxides like sodium ethoxide can also be employed. However, the choice of base may require optimization of the reaction conditions.

Q3: My final product is an off-white or yellowish solid. Is this normal?

A3: The pure product should be a white to off-white solid. A yellow color indicates the presence of impurities. These can often be removed by recrystallization, potentially with the use of activated carbon.[7]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterOptimized ValueReference
ReactantsDimethyl malonate, Formamide, Sodium Methoxide[1][2][4]
Molar Ratio (Malonate:Alkoxide:Formamide)1 : 3.3 : 2.25[2]
Sodium Methoxide Concentration30% in Methanol[1]
Initial Reaction Temperature50-70°C[1][2][8]
Post-reaction Temperature95-105°C[2]
Total Reaction Time2.5 - 3.5 hours[1][2]
Achievable Yield82-90%[1][9]

Experimental Protocols

Key Experiment: Synthesis of this compound from Dimethyl Malonate

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions and safety procedures.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add a 30% solution of sodium methoxide in methanol.

  • Addition of Formamide: To the stirred sodium methoxide solution, add formamide dropwise, ensuring the temperature is maintained below 30°C.

  • Addition of Dimethyl Malonate: Heat the mixture to 50°C. Add dimethyl malonate dropwise over a period of 1 hour, maintaining the reaction temperature between 50-65°C.[2][5]

  • Reaction: After the addition is complete, heat the reaction mixture to 70°C and stir for 1.5 hours.[1] Some protocols suggest a further heating step at 95-105°C for 30 minutes.[2]

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the precipitated sodium salt of this compound.[5]

  • Precipitation: Slowly add concentrated hydrochloric acid to the solution with stirring and cooling in an ice bath to adjust the pH to 1-2.[5] A precipitate will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum at 50-60°C to a constant weight.

Visualizations

Reaction_Pathway Malonamide Malonamide / Malonic Ester Enolate Enolate Intermediate Malonamide->Enolate + Base Formamide Formamide Condensation Condensation & Cyclization Base Alkali Metal Alkoxide (e.g., NaOMe) Enolate->Condensation + Formamide Product This compound Condensation->Product

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckConditions Check Reaction Conditions (Temp, Time, Mixing) Start->CheckConditions CheckReagents Check Reagents (Purity, Stoichiometry, Activity) CheckConditions->CheckReagents Optimal OptimizeConditions Optimize Temp/Time/ Stirring Rate CheckConditions->OptimizeConditions Suboptimal CheckWorkup Check Work-up & Purification (pH, Precipitation, Washing) CheckReagents->CheckWorkup Optimal UseFreshReagents Use Fresh/Pure Reagents & Optimize Ratios CheckReagents->UseFreshReagents Suboptimal OptimizePurification Optimize pH/Solvent/ Washing Technique CheckWorkup->OptimizePurification Suboptimal YieldImproved Yield Improved OptimizeConditions->YieldImproved UseFreshReagents->YieldImproved OptimizePurification->YieldImproved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

optimizing reaction temperature for 4,6-Dihydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-dihydroxypyrimidine, with a particular focus on the impact of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the condensation reaction of a malonic acid ester (such as dimethyl malonate or diethyl malonate) with formamide (B127407) in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide (B1231860) or sodium ethoxide.[1][2] This one-pot reaction is favored for its use of commercially available starting materials and its potential for high yields.[3] An alternative, though less common, route involves the cyclization of formamidine (B1211174) hydrochloride with a malonic ester.[4]

Q2: What is the optimal reaction temperature for the synthesis of this compound?

A2: The optimal reaction temperature can vary depending on the specific reactants and conditions, but a general range of 50°C to 80°C is often recommended.[3] One study found that a reaction temperature of 70°C for 2.5 hours resulted in a yield of 82.09%.[1] Other protocols suggest initiating the reaction at a lower temperature (e.g., 50°C) during the addition of the malonate, with the temperature potentially rising to 65°C due to the exothermic nature of the reaction, followed by a period of heating at a higher temperature, such as 95°C or 105°C, to drive the reaction to completion.[5][6][7]

Q3: What are the critical parameters to control to maximize the yield of this compound?

A3: To maximize the yield, it is crucial to control the following parameters:

  • Temperature: As discussed, maintaining an optimal temperature range is critical to ensure a good reaction rate without promoting side reactions or decomposition.[3][8]

  • Moisture Control: The alkali metal alkoxides used as catalysts are highly sensitive to moisture. The presence of water can consume the alkoxide, leading to lower yields. Therefore, using anhydrous solvents and reagents is essential.[8][9]

  • Reagent Stoichiometry: The molar ratios of the malonate, formamide, and alkoxide base are crucial for driving the reaction to completion and minimizing the formation of impurities.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. The optimal time can be determined by monitoring the reaction's progress.[1][8]

Q4: How can I monitor the progress of the reaction and assess the purity of the final product?

A4: The progress of the synthesis can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.[9] The purity of the final this compound product can be assessed using these same techniques, as well as by Nuclear Magnetic Resonance (NMR) spectroscopy and by determining its melting point, which is typically above 300°C.[10][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Yield of this compound

Potential Cause Suggested Solution
Incorrect Reaction Temperature The reaction may be too slow at a low temperature or side reactions may occur at a temperature that is too high. Gradually increase the temperature while monitoring the reaction. A range of 50-80°C is generally effective.[3][8]
Moisture in the Reaction The alkoxide base is moisture-sensitive. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[8]
Incomplete Reaction The reaction may not have proceeded to completion. Increase the reaction time and continue to monitor the progress by HPLC or TLC.[8]
Poor Quality of Starting Materials Impurities in the malonate, formamide, or alkoxide can inhibit the reaction. Use high-purity reagents.
Suboptimal Reagent Stoichiometry An incorrect molar ratio of reactants can lead to an incomplete reaction. Ensure the accurate measurement of all starting materials.

Problem: Formation of Significant By-products

Potential Cause Suggested Solution
Reaction Temperature is Too High Elevated temperatures can lead to the decomposition of reactants or products, or promote the formation of side products. Maintain the reaction temperature within the optimal range and consider a more gradual heating process.[3]
Incorrect Stoichiometry An excess of one reactant can lead to the formation of undesired by-products. Carefully control the molar ratios of the reactants.

Problem: Difficulty in Product Isolation and Purification

Potential Cause Suggested Solution
Improper pH Adjustment During Work-up The product precipitates upon acidification of the reaction mixture. Ensure the pH is carefully adjusted to the optimal range (typically pH 2-6) to maximize precipitation of the product and minimize the co-precipitation of impurities.[13]
Inadequate Washing of the Precipitate The crude product may contain trapped salts or other impurities. Wash the filtered product thoroughly with cold water to remove any soluble impurities.[6][14]
Co-precipitation of Impurities If the crude product is highly impure, recrystallization from a suitable solvent, such as acetone (B3395972) or water, can be an effective purification method.[4]

Quantitative Data Summary

The following table summarizes the reported yields of this compound under various reaction temperature conditions.

Malonate Base Solvent Reaction Temperature Reaction Time Yield Reference
Dimethyl malonateSodium methoxideMethanol (B129727)70°C2.5 hours82.09%[1]
Dimethyl malonateSodium methoxideMethanol50°C, then held at 50°C for 1 hourNot specified76.0%[15][16]
Dimethyl malonateSodium methoxideMethanolHeated to 50°C, rose to 65°C, then 1 hour at 95°CNot specified84.0%[6][14]
Dimethyl malonateSodium methoxideMethanolHeated to 60°C, rose to 65°C60 minutes for addition90.9%[3]
Dimethyl malonateSodium methoxideMethanolHeated to 50-55°C, then 30 minutes at 105°CNot specified84.6%[7]
Diethyl malonateSodium methoxideNot specified60°C4 hours~78%[4]
Malonic esterFormamidine HClNot specifiedReflux1-12 hours>90%[4]

Experimental Protocols

Synthesis of this compound from Dimethyl Malonate and Formamide

This protocol is a generalized procedure based on common literature methods and should be optimized for specific laboratory conditions.

Materials:

  • Sodium methoxide (as a solution in methanol, e.g., 30%)

  • Formamide

  • Dimethyl malonate

  • Methanol (anhydrous)

  • Hydrochloric acid (e.g., 36% aqueous solution)

  • Water (deionized)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge the sodium methoxide solution in methanol under an inert atmosphere (e.g., nitrogen).

  • Add formamide to the sodium methoxide solution and heat the mixture to the desired initial reaction temperature (e.g., 50°C).

  • Slowly add dimethyl malonate dropwise to the stirred mixture over a period of approximately 1 hour. Monitor the temperature, as the reaction may be exothermic.

  • After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 70-95°C) and maintain it for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • After the reaction period, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the precipitated sodium salt of this compound.

  • Carefully acidify the solution with hydrochloric acid to a pH of 2-6 while cooling the mixture to maintain a temperature of 20-25°C. The this compound will precipitate as a solid.

  • Stir the resulting suspension for a period to ensure complete precipitation.

  • Collect the solid product by filtration and wash it thoroughly with cold deionized water.

  • Dry the product under vacuum at an elevated temperature (e.g., 50-80°C) to obtain this compound.

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Synthesis cluster_workup Product Isolation cluster_analysis Analysis prep Prepare anhydrous reagents and glassware charge Charge sodium methoxide and formamide prep->charge heat1 Heat to initial temperature (e.g., 50°C) charge->heat1 add Add dimethyl malonate dropwise heat1->add heat2 Heat to final temperature (e.g., 70-95°C) add->heat2 react Hold at temperature for 1-2 hours heat2->react cool Cool to room temperature react->cool dissolve Dissolve in water cool->dissolve acidify Acidify with HCl to pH 2-6 dissolve->acidify precipitate Precipitate product acidify->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry under vacuum filter_wash->dry analyze Analyze purity (HPLC, NMR, m.p.) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_troubleshooting Troubleshooting decision decision end_good High Yield, Pure Product decision->end_good Yield is High? end_bad Low Yield or Impure Product decision->end_bad Yield is Low? process process process->decision Check Yield start Start Synthesis start->process Follow Protocol q_temp Is temperature optimal (50-80°C)? end_bad->q_temp a_temp_no Adjust temperature q_temp->a_temp_no No q_moisture Were anhydrous conditions used? q_temp->q_moisture Yes a_temp_no->process Retry a_moisture Dry reagents and glassware q_moisture->a_moisture No q_time Was reaction time sufficient? q_moisture->q_time Yes a_moisture->process Retry q_time->end_bad Yes, consult further a_time Increase reaction time q_time->a_time No a_time->process

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

effect of base concentration on 4,6-Dihydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,6-Dihydroxypyrimidine

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the synthesis of this compound, with a specific focus on the critical role of base concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and optimized method for synthesizing this compound is the condensation reaction of a malonic acid ester (such as dimethyl malonate) with formamide (B127407) in the presence of a strong alkali metal alkoxide base, typically sodium methoxide (B1231860) in a methanol (B129727) solvent.[1][2]

Q2: What is the specific role of the base in the synthesis of this compound?

A2: The alkali metal alkoxide (e.g., sodium methoxide) acts as a strong base to facilitate the condensation reaction between the malonic acid ester and formamide, which is essential for the formation of the pyrimidine (B1678525) ring.[3] The strength and concentration of the base are critical parameters that influence reaction rate and overall yield.

Q3: What is the optimal base and concentration to maximize yield?

A3: Sodium methoxide is the most commonly employed base for this synthesis.[1][4] Research indicates that optimal yields can be achieved using a 30% solution of sodium methoxide in methanol.[1] In terms of stoichiometry, a molar ratio of 3.0 to 3.5 moles of the alkali metal alkoxide per mole of the malonic acid ester is recommended to drive the reaction to completion.[5]

Q4: How significantly does base concentration impact the reaction yield?

A4: Base concentration is a critical factor that directly influences the product yield.[1] Using optimized conditions, such as a 30% sodium methoxide solution at 70°C, can result in yields as high as 82-86%.[1][6] Deviations from the optimal concentration range can lead to incomplete reactions and a significant reduction in yield.

Troubleshooting Guide: Low Product Yield

Low yield is a common challenge in the synthesis of this compound. The following guide provides potential causes related to the base and corresponding troubleshooting steps.

Problem Potential Cause Troubleshooting Step
Low Yield Incorrect Base Concentration: The concentration of the sodium methoxide solution is either too high or too low.Prepare or use a sodium methoxide solution with a concentration optimized for the reaction, such as 30% in methanol.[1]
Suboptimal Molar Ratio of Base: An insufficient molar quantity of the base is used relative to the malonic ester.Ensure the molar ratio of alkali metal alkoxide to malonic acid ester is between 3.0 and 3.5.[5]
Inactive Base due to Moisture: Alkali metal alkoxides are highly sensitive to moisture, which leads to decomposition and loss of activity.Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle the base under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: The reaction has not proceeded to completion due to insufficient base activity or quantity.Verify the concentration and molar ratio of the base. Monitor the reaction's progress using an appropriate analytical method like TLC or HPLC.
Side Reactions: Improper base concentration or temperature can promote the formation of unwanted byproducts.Adhere strictly to the optimized reaction temperature (e.g., 50-90°C) and base concentration.[1][6]

Quantitative Data Summary

The following table summarizes the effect of different base concentrations and reaction conditions on the yield of this compound as reported in various studies.

Base SystemConcentration / RatioMolar Ratio (Base:Malonate)TemperatureTime (h)Yield (%)
Sodium Methoxide in Methanol30% solutionApprox. 3.5:170°C2.582.09%[1]
Sodium Methoxide in Methanol27% solution3.5:150°C2.076.0%[4]
Sodium Methoxide / MethanolQuality Ratio 1:0.7–1.3Not Specified50-90°C1.0 - 2.0>86%[6]
Alkali Metal AlkoxideNot Specified3.0-3.5:1 (preferred)50-80°CNot SpecifiedHigh Yield[5]

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol derived from patent literature and requires optimization for specific laboratory conditions, equipment, and safety procedures.

Materials:

  • Sodium methoxide (e.g., 30% solution in methanol)

  • Formamide

  • Dimethyl malonate

  • Methanol (anhydrous)

  • Water

  • Hydrochloric acid (or another suitable acid for acidification)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge the sodium methoxide solution in methanol under a nitrogen atmosphere.[4]

  • Reagent Addition: To the stirred sodium methoxide solution, add formamide over approximately 5 minutes. The order of addition can be varied, but adding formamide first is often preferred.[4][6]

  • Heating: Heat the resulting reaction mixture to the target temperature (e.g., 50-70°C).[1][4]

  • Malonate Addition: Add dimethyl malonate dropwise or in portions to the heated mixture over a period of 1 hour. The reaction is weakly exothermic, and cooling may be necessary to maintain the desired temperature.[4][7]

  • Reaction: Maintain the reaction mixture at the target temperature for an additional 1-2.5 hours to ensure the reaction goes to completion.[1][4] A white suspension will typically form.

  • Work-up: After cooling the mixture to ambient temperature, add water to dissolve the solid sodium salt of this compound.[4]

  • Solvent Removal: Remove the methanol from the resulting solution under reduced pressure, ensuring the final pot temperature does not exceed 65°C.[4][6]

  • Acidification: Carefully acidify the aqueous solution with hydrochloric acid to precipitate the this compound product. To reduce the co-precipitation of inorganic salts, it is preferable to maintain the temperature between 30-40°C during acidification.[4]

  • Isolation: Isolate the precipitated solid by filtration, wash with water, and dry under vacuum to yield the final product.[4]

Visualizations

SynthesisWorkflow reactants Reactants: - Dimethyl Malonate - Formamide reaction Reaction Mixture (50-70°C, 1-2.5h) reactants->reaction base Base: Sodium Methoxide in Methanol (30%) base->reaction workup Work-up: 1. Add Water 2. Remove Methanol reaction->workup Cool acidify Acidification (e.g., HCl) workup->acidify product Final Product: This compound acidify->product Precipitation & Filtration

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingLogic start Problem: Low Yield q1 Is base concentration correct? (e.g., 30%) start->q1 a1_no Action: Adjust to optimal concentration q1->a1_no No q2 Is molar ratio correct? (3.0-3.5:1) q1->q2 Yes a2_no Action: Adjust stoichiometry q2->a2_no No q3 Are reaction conditions anhydrous? q2->q3 Yes a3_no Action: Use dry solvents/glassware, run under inert gas q3->a3_no No end Review other parameters (temperature, time, purity) q3->end Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common purification challenges of 4,6-Dihydroxypyrimidine. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Recrystallization

  • Question: We are experiencing a significant loss of this compound during recrystallization, resulting in a low yield. What are the likely causes and how can we improve the yield?

  • Answer: Low recovery after recrystallization can stem from several factors:

    • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor, even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution rapidly.

    • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a significant amount of the product remaining in the solution. Ensure the solution cools slowly to form pure crystals and is then thoroughly chilled in an ice bath before filtration to maximize precipitation.[1]

    • Inappropriate Solvent Choice: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, hot water is a commonly used and effective solvent.

Issue 2: Presence of Colored Impurities in the Final Product

  • Question: Our final this compound product has a persistent yellow or brownish tint. What is the source of this color and how can it be removed?

  • Answer: Colored impurities can arise from complex side reactions during the synthesis or from the degradation of starting materials or the product, especially when high temperatures are involved.[2]

    • Solution: Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.

      • Experimental Protocol:

        • Dissolve the crude this compound in a suitable hot solvent (e.g., hot water).

        • Add a small amount of activated carbon (typically 1-2% by weight of the crude product).

        • Stir the mixture at an elevated temperature for 15-30 minutes.

        • Perform a hot filtration through a pad of celite to remove the activated carbon.

        • Proceed with the recrystallization of the decolorized solution.

    • Caution: Using an excessive amount of activated carbon can lead to a loss of the desired product due to adsorption.

Issue 3: "Oiling Out" During Recrystallization

  • Question: When we attempt to recrystallize our crude this compound, it separates as an oil instead of forming crystals. What causes this and how can we prevent it?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point. This is often due to a high concentration of impurities, which can depress the melting point of the mixture.[1]

    • Solutions:

      • Adjust the Solvent System: If using a mixed solvent system, altering the polarity may help. For this compound which is recrystallized from water, this is less applicable. However, ensuring the crude material is fully dissolved at the boiling point of water is key.

      • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by adding a seed crystal or by gently scratching the inside of the flask with a glass rod at the surface of the solution.

      • Preliminary Purification: If the crude material is highly impure, a preliminary purification step, such as a simple filtration or a quick wash, might be necessary to remove the impurities that are causing the oiling out.[1]

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • What are the common impurities in this compound synthesis? The synthesis of this compound typically involves the reaction of a malonic ester (like dimethyl malonate or diethyl malonate) with formamide (B127407) in the presence of an alkali metal alkoxide (like sodium methoxide).[2][3] Common impurities can include:

    • Unreacted Starting Materials: Residual malonic ester, formamide, and alkali metal alkoxide.

    • Byproducts from Side Reactions: Incomplete cyclization or side reactions of the reactive intermediates.

    • Inorganic Salts: Salts such as sodium chloride or sodium formate (B1220265) are formed as byproducts and need to be removed.[2][4]

    • Degradation Products: The pyrimidine (B1678525) ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[5]

Purification Techniques

  • What is the recommended method for the primary purification of this compound? Recrystallization from hot water is a highly effective and commonly used method for the purification of this compound, which is soluble in hot water but has low solubility in cold water.[6][7]

  • When should I consider using column chromatography? If recrystallization fails to remove certain impurities, particularly those with similar solubility profiles to this compound, column chromatography is a more powerful purification technique.

  • What are the recommended conditions for column chromatography of this compound?

    • Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.[8]

    • Mobile Phase (Eluent): Due to the polar nature of this compound, a polar eluent system is required. A gradient of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol would be a good starting point for method development. The exact ratio will need to be optimized based on TLC analysis.

Purity and Analysis

  • How can I assess the purity of my this compound sample?

    • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of pyrimidine derivatives and detecting trace impurities.[1] A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) is a good starting point for method development.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and to ensure the absence of proton-containing impurities.

    • Melting Point: A sharp melting point at the known literature value (>300 °C) is a good indicator of high purity.

Quantitative Data

The following table summarizes typical purity and yield data that can be expected from the purification of this compound.

Purification TechniquePurity AchievedExpected YieldKey Parameters
Recrystallization from Water >99.5%[4]70-95%[4][6]Solvent: Deionized Water; Temperature: Cool from 100°C to 0-4°C
Column Chromatography >99.8%60-85%Stationary Phase: Silica Gel; Eluent: Dichloromethane/Methanol gradient

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For higher purity, slower cooling is preferred.

  • Chilling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., starting from 1% and slowly increasing to 10%).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagram illustrates the logical workflow for troubleshooting common purification issues encountered with this compound.

Caption: Troubleshooting logic for this compound purification.

References

preventing byproduct formation in the synthesis of 4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to prevent byproduct formation during the synthesis of 4,6-dichloropyrimidine (B16783).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 4,6-dichloropyrimidine?

A1: The most prevalent synthesis routes start from 4,6-dihydroxypyrimidine.[1] The primary methods for chlorination include:

  • Phosphorus Oxychloride (POCl₃) Method: This is the most common approach, where this compound is reacted with POCl₃, often in the presence of an organic base or catalyst.[2][3]

  • Thionyl Chloride (SOCl₂) Method: Thionyl chloride can also be used as the chlorinating agent.[1][4]

  • Phosgene (B1210022) Method: Reaction with phosgene is another route, though it can present challenges with reaction phases and byproduct separation.[2][5]

  • Phosphorus Trichloride (PCl₃) and Chlorine Gas: This method involves reacting this compound with PCl₃ and chlorine gas.[2]

Q2: What are the most common byproducts when using the phosphorus oxychloride (POCl₃) method?

A2: The primary byproducts and impurities associated with the POCl₃ method include:

  • Unreacted Starting Material: Incomplete conversion can leave residual this compound in the crude product.[1]

  • Phosphorus-Containing Impurities: The reaction generates phosphorus-based byproducts like dichlorophosphoric acid.[6] If not handled correctly during work-up, these can contaminate the product and pose environmental concerns.

  • Hydrolysis Products: The presence of moisture during the reaction or work-up can lead to the hydrolysis of POCl₃ and potentially the product, reforming hydroxy-substituted pyrimidines.

  • Colored Impurities: The final product may appear as a yellow or brown crystal, indicating the presence of colored byproducts that need removal.[2]

Q3: How can I minimize unreacted this compound and drive the reaction to completion?

A3: To ensure the reaction goes to completion and minimize residual starting material, several parameters are critical:

  • Reagent Stoichiometry: Using the correct molar ratio of the chlorinating agent (e.g., POCl₃) to this compound is crucial.[1] An excess of the chlorinating agent often serves as both reactant and solvent.[2]

  • Temperature Control: The reaction is often exothermic. Careful temperature management is required to prevent side reactions while ensuring the temperature is high enough for the reaction to proceed efficiently. A typical temperature range is 60°C to 90°C.[5]

  • Reaction Time: Sufficient reaction time is necessary for complete conversion. The reaction progress should be monitored using analytical techniques like HPLC or TLC.[1]

  • Adequate Mixing: Ensuring the reaction mixture is well-agitated is important, especially given the low solubility of this compound in some systems.[2]

Q4: My work-up procedure is difficult due to phosphorus-containing residues. What is the best way to handle this?

A4: Managing phosphorus byproducts is a key challenge. A robust work-up procedure is essential for isolating a pure product.[1] One effective method involves extracting the reaction mixture with a suitable organic solvent before quenching with water. This approach avoids the direct and often vigorous reaction of excess POCl₃ with water, making the process safer and easier to control. The catalyst and phosphorus byproducts can then be managed separately, potentially allowing for recycling and reducing environmental impact.[6]

Q5: What causes product discoloration, and how can it be resolved?

A5: Discoloration (yellow to brown) in 4,6-dichloropyrimidine is typically due to trace impurities and side products.[2] To obtain a pure, white crystalline product, purification is key. Techniques include:

  • Recrystallization: An effective method for removing impurities.

  • Activated Carbon Treatment: If the product is dissolved in a suitable solvent, treatment with activated carbon can effectively adsorb colored impurities before recrystallization or filtration.[7]

  • Distillation: Vacuum distillation can be used to purify the final product.[8]

Q6: How does moisture impact the synthesis, and what are the best practices for maintaining anhydrous conditions?

A6: Moisture can significantly reduce yield and purity. Phosphorus oxychloride reacts readily with water, consuming the reagent and generating acidic byproducts. To prevent this:

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents.

  • Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[9]

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis of 4,6-dichloropyrimidine, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield / Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Suboptimal stoichiometry of chlorinating agent. 3. Inefficient mixing due to poor solubility of starting material.1. Increase reaction time and/or temperature. Monitor progress by HPLC/TLC.[1] 2. Ensure the correct molar ratio of the chlorinating agent is used.[1] 3. Use a solvent in which the starting material has better solubility or ensure vigorous stirring.Increased conversion of starting material and higher product yield.
Difficult Work-up / Oily Product 1. Hydrolysis of excess POCl₃ during aqueous quench. 2. Presence of phosphorus-containing byproducts.1. Extract the product with an organic solvent before quenching.[6] 2. Adjust the pH carefully during work-up to remove acidic impurities.[1] Wash the organic layer thoroughly.Easier phase separation, cleaner crude product, and improved safety.
Product Discoloration (Yellow/Brown) 1. Formation of minor, colored byproducts. 2. Degradation of starting material or product at high temperatures.1. Purify the crude product by recrystallization or vacuum distillation.[8] 2. Treat a solution of the crude product with activated carbon.[7] 3. Optimize temperature control to avoid overheating.[1]A pure, white to off-white crystalline final product.
High Levels of Impurities 1. Poor quality of starting materials. 2. Presence of moisture in the reaction. 3. Inefficient purification.1. Use high-purity this compound.[10] 2. Ensure all reagents and solvents are anhydrous and run the reaction under an inert atmosphere.[9] 3. Optimize the purification method (e.g., choice of recrystallization solvent, distillation conditions).Product purity of >99% as determined by HPLC or GC.[3]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine via POCl₃ Method

This protocol is a general guideline and may require optimization.

  • Preparation: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 eq), which often serves as both the reagent and solvent. If a catalyst or organic base (e.g., N,N-diisopropylethylamine) is used, add it to the mixture (0.1-1.2 eq).[5]

  • Reaction: Heat the reaction mixture to a temperature between 60°C and 90°C.[5] Maintain this temperature and stir for 3-7 hours.

  • Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (vacuum distillation).[8]

    • Carefully pour the residue onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene) multiple times.[6][8]

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layer with water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 4,6-dichloropyrimidine by vacuum distillation or recrystallization to yield a white crystalline solid.[8]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Output A Charge Reactor with This compound B Add POCl3 (Reagent & Solvent) A->B C Add Catalyst (e.g., Tertiary Amine) B->C D Heat to 60-90°C C->D E Stir for 3-7 hours D->E F Monitor by HPLC/TLC E->F G Distill excess POCl3 F->G H Quench on Ice G->H I Solvent Extraction H->I J Dry & Concentrate I->J K Final Purification (Distillation/Recrystallization) J->K L Pure 4,6-Dichloropyrimidine K->L

Caption: General experimental workflow for the synthesis of 4,6-dichloropyrimidine.

G start Problem Detected During Synthesis q1 What is the primary issue? start->q1 low_yield Low Yield or Incomplete Reaction q1->low_yield Yield impurity Product Impure or Discolored q1->impurity Purity check_sm Check TLC/HPLC for Starting Material (SM) low_yield->check_sm action3 Purify via Recrystallization, Activated Carbon Treatment, or Vacuum Distillation. impurity->action3 sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No action1 Increase Reaction Time and/or Temperature. Verify Stoichiometry. sm_present->action1 action2 Investigate Product Loss during Work-up & Purification. sm_absent->action2

Caption: Troubleshooting logic for byproduct and purity issues in synthesis.

References

stability of 4,6-Dihydroxypyrimidine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,6-Dihydroxypyrimidine (CAS: 1193-24-4) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a crystalline powder with a melting point reported to be above 300°C, which indicates high thermal stability in its solid state.[1][2] However, its stability in solution is significantly influenced by factors such as pH, temperature, and concentration.

Q2: What are the primary factors affecting the stability of this compound in solution?

The main factors affecting its stability in solution are:

  • pH: The molecule's structure, particularly its tautomeric and ionic forms, is highly dependent on the pH of the solution. It is susceptible to degradation at extreme pH values.

  • Temperature: Elevated temperatures can promote degradation, especially in solution.[3][4]

  • Dimerization: In aqueous solutions, this compound can undergo slow, spontaneous dimerization. At room temperature, this equilibrium can take 2-3 days to be reached. This process is suppressed in acidic media.[5][6]

  • Oxidation and Light: Like many organic molecules, it may be susceptible to oxidative and photochemical degradation.[3]

Q3: How does pH influence the structure and stability of this compound?

The pH of the medium is a critical determinant of the molecular form and stability of this compound.

  • Tautomerism: It exists in multiple tautomeric forms, including keto-enol and ionic (zwitterionic) forms. The predominant form is influenced by the surrounding medium.[5][7]

  • Acidic Conditions: In strongly acidic environments (e.g., 0.1–99.5% H₂SO₄), the molecule undergoes protonation at two distinct stages.[5][6][7] An acidic environment can also inhibit the formation of dimers.[5]

  • Alkaline Conditions: In basic solutions, this compound can be deprotonated to form anions. Studies on related pyrimidine (B1678525) derivatives show they are unstable in hot alkaline solutions (e.g., 1 N NaOH at 100°C).[8][9]

Q4: What are the likely degradation pathways for this compound?

Based on its structure and data from related pyrimidine compounds, the following degradation pathways are possible:

  • Dimerization: Spontaneous formation of a dimer, particularly in neutral aqueous solutions.[5][6]

  • Hydrolysis: While this compound is a product of hydrolysis for its ether derivatives[3][10], the pyrimidine ring itself can be susceptible to cleavage under harsh hydrolytic conditions (extreme pH and heat).

  • Oxidation: The pyrimidine ring may be vulnerable to oxidative cleavage or the formation of N-oxides.[3]

  • Photodegradation: Exposure to UV light could induce photochemical reactions, leading to various degradation products.[3]

Q5: What are the recommended storage conditions for this compound?

  • Solid Form: As a solid, it should be stored in a well-closed container, protected from light, in a cool, dry place. Its high melting point suggests good solid-state thermal stability.[1]

  • Solutions: Stock solutions should be freshly prepared. For short-term storage, it is advisable to use a buffered acidic solution (to prevent dimerization) and store at refrigerated temperatures (2-8°C), protected from light. Long-term storage of solutions is not recommended without performing specific stability studies.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Unexpected peaks appear in HPLC chromatogram of a solution. 1. Dimerization: The compound is known to form dimers in aqueous solutions.[5][6]2. Degradation: The pH or temperature of the solution may have caused degradation.1. Prepare a fresh standard and sample solution.2. Analyze the mass of the new peak by LC-MS to confirm if it corresponds to the dimer.3. If dimerization is an issue, prepare solutions in a slightly acidic buffer.4. Review solution storage conditions (temperature, light exposure, duration).
Assay value of the compound decreases over time. 1. Chemical Degradation: The compound is degrading under the storage conditions (hydrolysis, oxidation).2. Precipitation/Adsorption: The compound may be precipitating out of solution or adsorbing to the container surface.1. Perform a forced degradation study (see Protocol 1) to identify potential degradants and establish a stability-indicating method.2. Re-evaluate storage conditions (pH, temperature, container type).3. Ensure the compound is fully dissolved and remains in solution prior to analysis.
Solution changes color (e.g., turns yellow or brown). 1. Degradation: Formation of chromophoric degradation products, often from oxidation or thermal stress.[3]1. Discard the solution.2. Prepare fresh solutions and protect them from light and heat.3. If the problem persists, consider purging the solvent with an inert gas (e.g., nitrogen, argon) to minimize oxidation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number1193-24-4[1][2]
Molecular FormulaC₄H₄N₂O₂[1][2]
Molecular Weight112.09 g/mol [1][2]
AppearanceYellow to pale yellow crystalline powder[1]
Melting Point>300 °C[1][2]

Table 2: Basicity Constants (pKb) of this compound in Sulfuric Acid

Note: Basicity was studied in a sulfuric acid medium. The values represent two distinct protonation stages.

CompoundProtonation StagepKb ValueReference(s)
This compound1st-0.22 ± 0.04[5]
2nd-4.01 ± 0.16[5]

Table 3: UV Absorption Maxima (λmax) of this compound in Different Media

Form / Mediumλmax 1 (nm)λmax 2 (nm)Reference(s)
Free Base~202~254[7]
Monoprotonated (Moderately Acidic)-~241[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[11][12]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60°C for 24 hours.[3]

  • After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.[3]

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

5. Thermal Degradation (Solution):

  • To 1 mL of the stock solution, add 1 mL of purified water.

  • Incubate the mixture at 60°C for 24 hours.[3]

  • Cool and dilute to a suitable concentration for HPLC analysis.

6. Photostability:

  • Expose a solution of the compound (e.g., in quartz cuvettes) to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[13]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Analyze both samples by HPLC.

7. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., reverse-phase with PDA detection).

  • Assess peak purity of the parent compound to ensure the method is specific.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Water, 60°C) Stock->Thermal Photo Photolytic (ICH Q1B Light) Stock->Photo Control Unstressed Control Stock->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC Analyze by Stability- Indicating HPLC-PDA Dilute->HPLC Evaluate Evaluate Peak Purity, Identify Degradants, Calculate % Degradation HPLC->Evaluate

Caption: General workflow for a forced degradation study.

Caption: Logical relationship of this compound forms and pH.

References

issues with the scalability of 4,6-Dihydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis and scalability of 4,6-dihydroxypyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the condensation reaction of a malonic acid ester (typically dimethyl malonate or diethyl malonate) with formamide (B127407) in the presence of a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide).[1] This method is favored for its use of readily available and cost-effective starting materials.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key scalability challenges include:

  • Low Space-Time Yields: The concentration of the product in the reaction mixture can be low, leading to inefficient use of reactor volume.[2][3]

  • Difficult Product Isolation: The product often precipitates as a fine crystalline salt that can be difficult to filter, complicating the isolation process.[2]

  • Waste Stream Management: The reaction can generate ammonia-contaminated alcohol as a byproduct, which requires costly and complex processing for recycling or disposal.[2]

  • Exothermic Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety at a larger scale.

Q3: How can I improve the filtration of the this compound salt?

A3: To improve the filterability of the product salt, consider the following:

  • Controlled Precipitation: Adjusting the rate of acidification and the temperature during precipitation can influence the crystal size and morphology. Slower cooling and addition of acid may lead to larger, more easily filterable crystals.

  • Solvent Choice: The choice of solvent can impact crystal formation. While methanol (B129727) or ethanol (B145695) are common, exploring co-solvents (with appropriate safety and recovery considerations) might be beneficial.

  • Post-Precipitation Aging: Allowing the slurry to age for a period after precipitation, with gentle agitation, can sometimes promote crystal growth.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Question: My synthesis of this compound is resulting in a lower than expected yield. What are the potential causes and how can I address them?

Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential CauseSuggested Solution
Incomplete Reaction - Extend the reaction time and monitor progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction temperature is maintained within the optimal range (typically 30-100°C).[4] Some protocols suggest temperatures up to 95°C for post-reaction.[3]
Suboptimal Reagent Stoichiometry - Verify the molar ratios of your reactants. Typically, 2.0 to 2.5 moles of formamide are used per mole of malonic acid ester.[3][4] Using less may result in a drop in yield.[3]
Moisture in Reaction - Ensure all reactants and solvents are anhydrous. Alkali metal alkoxides are particularly sensitive to moisture, which will consume the reagent and inhibit the reaction. Use freshly prepared alkoxide or ensure it is stored under inert conditions.
Inefficient Work-up and Isolation - During the precipitation step with acid, ensure the pH is optimal for complete precipitation. - Wash the collected product with a minimal amount of cold solvent to avoid significant product loss.
Side Reactions - The formation of byproducts can reduce the yield of the desired product. Controlling the reaction temperature and the rate of addition of reagents can help minimize side reactions.
Issue 2: Product Purity Issues

Question: My final this compound product is impure. What are the likely contaminants and how can I improve the purity?

Answer: Impurities can arise from unreacted starting materials, side products, or issues during the work-up.

Potential CauseSuggested Solution
Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize reaction time and temperature as described for low yield issues.
Formation of Side Products - While specific side products for this synthesis are not extensively detailed in the provided search results, general pyrimidine (B1678525) synthesis can have side reactions. Careful control of reaction conditions is crucial.
Inadequate Washing - Ensure the filtered product is washed sufficiently with an appropriate solvent to remove residual salts and other soluble impurities. Multiple washes with small volumes are often more effective than a single large volume wash.
Co-precipitation of Impurities - The rate of precipitation can affect purity. A slower, more controlled precipitation may result in a purer product.

Quantitative Data Summary

The following table summarizes reaction parameters and reported yields for the synthesis of this compound from various sources.

Malonic EsterBaseSolventReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
Dimethyl MalonateSodium Methoxide (B1231860)Methanol65-951 (post-reaction)84.0[3]
Dimethyl MalonateSodium MethoxideMethanol60-65190.9[2]
Dimethyl MalonateSodium MethoxideMethanol702.582.09[5]
Diethyl MalonateSodium EthoxideEthanolReflux2~40[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Dimethyl Malonate

This protocol is adapted from a patented industrial process.[3]

Materials:

  • Sodium methoxide (30% solution in methanol)

  • Formamide

  • Dimethyl malonate

  • Deionized water

  • 36% (w/w) aqueous hydrochloric acid

Procedure:

  • In a suitable reactor, charge the sodium methoxide solution and formamide.

  • Heat the mixture to 50°C.

  • Continuously add dimethyl malonate over a period of 60 minutes, allowing the temperature to rise to approximately 65°C.

  • After the addition is complete, heat the reaction mixture to 95°C and maintain for 1 hour.

  • Cool the reactor and add deionized water.

  • Carefully add the aqueous hydrochloric acid dropwise while maintaining the temperature between 20-25°C through cooling.

  • The product will precipitate out of solution.

  • Filter the solid product and wash it three times with deionized water.

  • Dry the product under vacuum at 70-80°C.

Visualizations

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_stoichiometry Are reagent ratios correct? check_completion->check_stoichiometry Yes solution_incomplete Increase reaction time and/or temperature. Ensure proper mixing. incomplete->solution_incomplete end_node Yield Improved solution_incomplete->end_node incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry No check_moisture Were anhydrous conditions maintained? check_stoichiometry->check_moisture Yes solution_stoichiometry Verify molar ratios of malonic ester, formamide, and base. incorrect_stoichiometry->solution_stoichiometry solution_stoichiometry->end_node moisture Moisture Contamination check_moisture->moisture No check_workup Was the work-up and isolation efficient? check_moisture->check_workup Yes solution_moisture Use dry solvents and reagents. Handle base under inert atmosphere. moisture->solution_moisture solution_moisture->end_node inefficient_workup Inefficient Work-up check_workup->inefficient_workup No check_workup->end_node Yes solution_workup Optimize precipitation pH. Minimize product loss during washing. inefficient_workup->solution_workup solution_workup->end_node

Caption: Troubleshooting logic for low yield in this compound synthesis.

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation Stage reagents Charge Reactor with Sodium Methoxide and Formamide heating1 Heat to 50°C reagents->heating1 addition Add Dimethyl Malonate (over 1h to 65°C) heating1->addition heating2 Heat to 95°C for 1h addition->heating2 cooling Cool Reaction Mixture heating2->cooling quenching Add Deionized Water cooling->quenching precipitation Acidify with HCl (20-25°C) to Precipitate Product quenching->precipitation filtration Filter the Solid Product precipitation->filtration washing Wash with Deionized Water filtration->washing drying Dry under Vacuum washing->drying final_product final_product drying->final_product Final Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

References

troubleshooting guide for the Biginelli reaction with pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of pyrimidine (B1678525) derivatives via the Biginelli multicomponent reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Biginelli reaction and why is it important for pyrimidine derivatives?

The Biginelli reaction is a one-pot, three-component chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[1] This acid-catalyzed condensation is a cornerstone in heterocyclic chemistry due to its operational simplicity and the significant therapeutic properties of the resulting pyrimidine derivatives, which include antiviral, antitumor, antibacterial, and antihypertensive activities.[2]

Q2: My Biginelli reaction is resulting in a very low yield. What are the common causes?

Low yields are a frequent issue in the classical Biginelli reaction, often due to harsh reaction conditions and prolonged reaction times.[3] Key factors to investigate include:

  • Suboptimal Catalyst: The choice and amount of acid catalyst are critical. Traditional mineral acids like HCl can be effective but may also promote side reactions.[4]

  • Poor Reaction Conditions: Inappropriate temperature or solvent can significantly hinder the reaction rate.[4]

  • Reactant Quality and Stoichiometry: Impurities in starting materials, especially the aldehyde, can inhibit the reaction. An improper molar ratio of the reactants can also lead to low conversion.[3] A common molar ratio is 1:1:1.5 for aldehyde:β-ketoester:urea/thiourea.[3]

  • Side Reactions: Competing reactions can consume starting materials, reducing the yield of the desired product.[3]

Q3: What are the most common side reactions in the Biginelli synthesis of pyrimidines?

The most prevalent side reactions include:

  • Knoevenagel Condensation: This reaction occurs between the aldehyde and the β-ketoester, forming an α,β-unsaturated intermediate that may not cyclize efficiently.[3]

  • Hantzsch Dihydropyridine (B1217469) Formation: Under certain conditions, particularly at higher temperatures where urea might decompose to ammonia, a competing Hantzsch pyridine (B92270) synthesis can occur, leading to dihydropyridine byproducts.

  • Self-Condensation of Aldehyde: Aldehydes, especially aliphatic ones, can undergo self-condensation (aldol reaction).[5]

Q4: How can I improve the yield and purity of my Biginelli reaction product?

Several strategies can be employed to optimize the reaction:

  • Catalyst Selection: Modern catalysts, including Lewis acids (e.g., Yb(OTf)₃, FeCl₃) and solid-supported catalysts, often provide higher yields under milder conditions.[3][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[7][8]

  • Solvent Choice: While traditionally performed in ethanol (B145695), solvent-free conditions or the use of alternative solvents can be beneficial.[4]

  • Purification Technique: The choice of purification method, such as recrystallization or column chromatography, is crucial for obtaining a high-purity product.[9][10]

Troubleshooting Guide

Problem 1: Low to No Product Yield
Potential CauseSuggested Solution
Inefficient Catalyst Switch from traditional Brønsted acids (e.g., HCl) to a Lewis acid (e.g., Yb(OTf)₃, InCl₃) or a solid-supported acid catalyst. Optimize the catalyst loading; typically 10-20 mol% is a good starting point.[1][6]
Suboptimal Temperature The reaction often requires heating. An optimal temperature range is typically between 80-100°C. Monitor the reaction by Thin Layer Chromatography (TLC) to find the ideal temperature and avoid decomposition.[4]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. A slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[3]
Impure Reactants Use high-purity starting materials. Aldehydes, in particular, should be free of acidic impurities which can catalyze side reactions.
Inappropriate Solvent While ethanol is common, consider running the reaction under solvent-free conditions, which can lead to higher yields and shorter reaction times.[4] For certain substrates, other polar solvents might be more effective.
Problem 2: Formation of Significant Byproducts
Potential CauseSuggested Solution
Knoevenagel Condensation This side reaction is often favored by strong Brønsted acids. Switching to a Lewis acid catalyst can promote the desired iminium pathway of the Biginelli reaction.[3]
Hantzsch Pyridine Formation This byproduct is more likely at higher temperatures due to the decomposition of urea into ammonia. Running the reaction at a lower temperature can minimize its formation. Ensure the purity of the urea.
Unreacted Starting Materials If TLC shows significant starting material remaining, the reaction may not have gone to completion. Increase the reaction time or temperature, or consider a more efficient catalyst.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl25EthanolReflux1845[5]
Yb(OTf)₃10AcetonitrileReflux492[6]
InCl₃15THFReflux690[6]
FeCl₃·6H₂O10Solvent-free1001.595[3]
Trichloroacetic acid20Solvent-free700.0785[1]
Sulfamic acid20Solvent-free (MW)-0.0594[11]
Table 2: Effect of Solvent on the Yield of a Typical Biginelli Reaction
SolventDielectric Constant (ε)Yield (%)
n-Hexane1.8825
Dichloromethane9.0845
Acetone20.760
Ethanol24.5578
Acetonitrile37.585
Dimethylformamide (DMF)38.2592
Dimethyl sulfoxide (B87167) (DMSO)4788
Solvent-free-95

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Classical Biginelli Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Reaction Setup: In a round-bottom flask, combine 4-methoxybenzaldehyde (B44291) (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reflux: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.[5]

Protocol 2: Microwave-Assisted Solvent-Free Biginelli Synthesis
  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalyst (e.g., 20 mol% sulfamic acid).[11]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 120°C) for a short duration (typically 3-10 minutes).[11][12]

  • Workup: After irradiation, cool the vessel. Add cold water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water to remove any unreacted urea, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.[11]

Visualizations

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction catalyst Is the catalyst optimal? start->catalyst conditions Are reaction conditions (temp, solvent) optimized? catalyst->conditions Yes solution_catalyst Switch to Lewis acid or solid-supported catalyst. Optimize loading. catalyst->solution_catalyst No stoichiometry Is the reactant stoichiometry correct? conditions->stoichiometry Yes solution_conditions Optimize temperature (80-100°C). Consider solvent-free conditions or microwave irradiation. conditions->solution_conditions No side_reactions Are there significant side products? stoichiometry->side_reactions Yes solution_stoichiometry Use a slight excess of urea/thiourea (1.2-1.5 eq). stoichiometry->solution_stoichiometry No solution_side_reactions Identify side products (TLC, NMR). Adjust conditions to minimize their formation. side_reactions->solution_side_reactions Yes end Improved Yield side_reactions->end No solution_catalyst->end solution_conditions->end solution_stoichiometry->end solution_side_reactions->end

Caption: A troubleshooting workflow for addressing low yields in the Biginelli reaction.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_side_reactions Side Reactions Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Hantzsch Hantzsch Dihydropyridine (at high temp.) Aldehyde->Hantzsch Urea Urea Urea->Iminium Urea->Hantzsch decomposition to NH₃ Ketoester β-Ketoester Adduct Open-chain Ureide Ketoester->Adduct Ketoester->Knoevenagel Ketoester->Hantzsch Iminium->Adduct + Ketoester enol Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->Product Cyclization & Dehydration

Caption: The accepted reaction mechanism for the Biginelli synthesis and common side reactions.

Experimental_Workflow start Start mix Mix Reactants: Aldehyde, β-Ketoester, Urea start->mix add_catalyst Add Catalyst mix->add_catalyst reaction Heating (Conventional or MW) add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Workup: Cooling & Precipitation monitor->workup Complete purify Purification: Filtration & Recrystallization workup->purify characterize Characterization: NMR, MS, m.p. purify->characterize end Pure Product characterize->end

Caption: A general experimental workflow for the Biginelli reaction.

References

Technical Support Center: Optimizing Catalyst Choice for Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the catalytic synthesis of pyrimidine (B1678525) derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrimidine synthesis experiments.

Issue 1: Low or No Product Yield

Low yields are a frequent challenge in pyrimidine synthesis and can stem from multiple factors related to the catalyst and reaction conditions.[1][2]

Symptom Possible Cause Suggested Solution
Reaction fails to initiate or proceeds very slowly (monitored by TLC/HPLC). Inactive Catalyst: The catalyst may be of poor quality, oxidized, or poisoned by impurities in the reactants or solvents.[3][4] For palladium catalysts, the active Pd(0) species may not be forming efficiently.- Use a fresh, high-purity catalyst. For cross-coupling reactions, consider a pre-catalyst that is more stable. - Purify all reactants and solvents before use. Techniques like distillation, recrystallization, or passing through activated alumina (B75360) can remove catalyst poisons like sulfur or nitrogen compounds.[3] - For palladium-catalyzed reactions, ensure conditions are suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]
Large amount of unreacted starting materials observed. Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion.[3]- Systematically vary the catalyst loading. Typically, metal catalyst loading ranges from 1 to 10 mol%.[3] For particularly challenging couplings, higher loadings may be necessary.
Inappropriate Ligand: For cross-coupling reactions (e.g., Suzuki, Ullmann), the ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle.[4][6]- Screen a variety of ligands. For Suzuki reactions with less reactive chlorides, bulky, electron-rich phosphine (B1218219) ligands can be effective.[7] For Ullmann couplings, ligands like N-methylglycine or 1,10-phenanthroline (B135089) can improve yields.[4]
Incorrect Base or Solvent: The choice of base and solvent significantly impacts reaction rates and yields.[1][5]- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and anhydrous, deoxygenated solvents (e.g., toluene, dioxane, THF, DMF).[1][5] The optimal choice is often substrate-dependent.
Reaction stalls before completion. Catalyst Deactivation: The catalyst may deactivate over the course of the reaction due to thermal degradation or poisoning by impurities.[3][4] The nitrogen atoms in the pyrimidine ring itself can sometimes coordinate to and poison palladium catalysts.[5]- Consider a more robust catalyst or ligand combination that is less susceptible to deactivation. - If catalyst blackening (formation of palladium black) is observed, try lowering the reaction temperature.[5] - Use of bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst.[5]

Issue 2: Formation of Side Products and Lack of Selectivity

The formation of unintended byproducts can complicate purification and reduce the yield of the desired pyrimidine derivative.

Symptom Possible Cause Suggested Solution
Observation of unexpected peaks in HPLC/LC-MS. Competing Reaction Pathways: In multicomponent reactions like the Biginelli reaction, side reactions such as the formation of Hantzsch-type dihydropyridines can occur.[1][8]- Adjust the stoichiometry of the reactants. For instance, using an excess of urea (B33335) in the Biginelli reaction can sometimes suppress side product formation.[3] - The choice of catalyst can influence selectivity between competing pathways.[8]
Formation of regioisomers in unsymmetrically substituted pyrimidines. Lack of Regioselectivity: The catalyst and reaction conditions may not sufficiently control the regiochemical outcome of the reaction.[3]- The choice of catalyst can significantly influence regioselectivity. For example, iridium-catalyzed multicomponent synthesis has shown high regioselectivity in certain cases.[3]
Dehalogenation observed in cross-coupling reactions. Catalyst-Promoted Side Reaction: Some catalyst/ligand combinations can promote the reduction of the halide instead of the desired cross-coupling.- A sluggish catalyst can allow more time for side reactions. Using a more active ligand/precatalyst combination can sometimes outcompete the dehalogenation pathway.[5]

Issue 3: Difficulty in Product Purification

A complex reaction mixture can make the isolation of the pure pyrimidine derivative challenging.

Symptom Possible Cause Suggested Solution
Complex mixture of unreacted starting materials, side products, and catalyst residues. Suboptimal Reaction Conversion and Catalyst Choice: Incomplete reactions and the use of homogeneous catalysts can lead to purification difficulties.[3]- Optimize the reaction to maximize the conversion of starting materials. - Choose a catalyst that is easily separable from the reaction mixture, such as a solid-supported catalyst.[3] - Employ appropriate chromatographic techniques for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A variety of catalysts are employed, including:

  • Metal-based catalysts: These are widely used and include complexes of palladium, copper, iridium, nickel, and zinc.[3] They are effective for various reactions, including cross-coupling (e.g., Suzuki, Ullmann) and multicomponent reactions.[3][9]

  • Organocatalysts: These are metal-free organic molecules, such as proline and its derivatives, that can catalyze pyrimidine synthesis.[3]

  • Biocatalysts: Enzymes can be used for specific pyrimidine synthesis reactions, offering high selectivity under mild conditions.[3]

  • Nanocatalysts: Nanoparticles of metals or metal oxides (e.g., Fe₃O₄, TiO₂) are also utilized to enhance reaction rates and selectivity.[10][11]

Q2: My palladium-catalyzed Suzuki coupling reaction is not working for a chloropyrimidine substrate. What should I do?

A2: Chloro-substituted pyrimidines are often less reactive than their bromo or iodo counterparts.[7] To improve the success of the coupling, consider the following:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. More specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), are often required to facilitate the oxidative addition of the less reactive C-Cl bond.[7][12]

  • Reaction Conditions: Higher temperatures, often achieved through microwave irradiation, can be beneficial.[13] The choice of base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often used.[13]

  • Substrate Reactivity: The position of the chlorine on the pyrimidine ring affects reactivity, with the general order being 4- > 2- > 5-halopyrimidine.[5] The C5 position is less activated and can be more challenging to couple.[5]

Q3: How can I avoid catalyst poisoning and deactivation?

A3: Catalyst deactivation can be caused by several factors:

  • Impurities: Sulfur, nitrogen, or phosphorus-containing compounds in your starting materials or solvents can act as poisons for many transition metal catalysts.[3] Ensure all reagents and solvents are of high purity.

  • Air or Moisture Sensitivity: Some catalysts are sensitive to air and moisture.[3] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Thermal Degradation: High reaction temperatures can lead to catalyst decomposition, often observed as the formation of palladium black in palladium-catalyzed reactions.[5] If this occurs, try running the reaction at a lower temperature.

  • Ligand Coordination: The nitrogen atoms in the pyrimidine ring can coordinate to the metal center of the catalyst, forming inactive complexes.[5] Using bulky ligands can sometimes mitigate this issue.

Q4: When should I choose a copper catalyst over a palladium catalyst?

A4: The choice between copper and palladium catalysts often depends on the specific transformation:

  • Palladium catalysts are highly versatile and are the go-to choice for many C-C bond-forming reactions like the Suzuki and Stille couplings. They are also widely used for C-N bond formation in Buchwald-Hartwig aminations.[6][14]

  • Copper catalysts are traditionally used for Ullmann condensation reactions, which are particularly useful for forming C-O, C-N, and C-S bonds.[4][15] Modern ligand-accelerated copper-catalyzed protocols operate under milder conditions than traditional Ullmann reactions.[4] In some cases, copper catalysts can be a more cost-effective and less toxic alternative to palladium.[16]

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Halopyrimidines

Catalyst / LigandSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄1,4-Dioxane (B91453)70-8018-22Good[9]
Pd(PPh₃)₄ (0.5 mol%)2,4-dichloropyrimidine (B19661)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25-[13]
Pd(OAc)₂/PPh₃ (4 mol%)4,6-dichloropyrimidineK₃PO₄1,4-Dioxane10012-24-[13]
Pd/IPr system2,4-dichloro-heteroarenesK₂CO₃1,4-DioxaneRT24-[13]

Table 2: Comparison of Catalysts for One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

CatalystReactantsSolventTemp (°C)TimeYield (%)Reference
Nano-Fe₃O₄@SiO₂/SnCl₄6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 3 min94 - 99[17]
Nanocrystalline MgO6-aminouracil, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh[17]
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[17]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study optimizing the reaction using microwave irradiation.[13]

  • Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation Ullmann Coupling

This protocol provides a general starting point for the optimization of a copper-catalyzed Ullmann coupling between an aryl halide and an amine.[4]

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (10 mol%), ligand (e.g., N-methylglycine, 20 mol%), and base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, Dioxane) via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Product Formation check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_catalyst Evaluate Catalyst (Activity, Loading, Choice) check_reagents->check_catalyst Pure reagents_impure Purify Reagents (Distill, Recrystallize) check_reagents->reagents_impure Impure optimize_conditions Optimize Reaction Conditions (Temperature, Time, Base, Solvent) check_catalyst->optimize_conditions OK screen_ligands Screen Ligands (for Cross-Coupling) check_catalyst->screen_ligands Cross-Coupling? catalyst_issue Select New Catalyst or Adjust Loading check_catalyst->catalyst_issue Issue Identified conditions_suboptimal Adjust Conditions Based on Screening Results optimize_conditions->conditions_suboptimal ligand_suboptimal Select Optimal Ligand screen_ligands->ligand_suboptimal reagents_impure->check_catalyst catalyst_issue->optimize_conditions monitor Monitor Reaction (TLC, HPLC, LC-MS) conditions_suboptimal->monitor ligand_suboptimal->optimize_conditions end_success Successful Synthesis monitor->end_success Improved end_fail Re-evaluate Synthetic Strategy monitor->end_fail No Improvement

Caption: Troubleshooting workflow for low yield and side product formation in pyrimidine synthesis.

Catalyst_Selection_Logic start Define Synthetic Goal (e.g., C-C, C-N, C-O bond) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki Coupling (C-C) reaction_type->suzuki C-C ullmann Ullmann Condensation (C-N, C-O, C-S) reaction_type->ullmann C-N, C-O biginelli Biginelli Reaction (Multicomponent) reaction_type->biginelli Ring Formation other Other Methods reaction_type->other Other pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) suzuki->pd_catalyst cu_catalyst Copper Catalyst (e.g., CuI, Cu₂O) ullmann->cu_catalyst acid_catalyst Lewis/Brønsted Acid (e.g., FeCl₃, HCl) biginelli->acid_catalyst organo_catalyst Organocatalyst (e.g., Proline) other->organo_catalyst ligand_choice Consider Ligand (e.g., Phosphines, Diamines) pd_catalyst->ligand_choice cu_catalyst->ligand_choice base_solvent Optimize Base & Solvent acid_catalyst->base_solvent organo_catalyst->base_solvent ligand_choice->base_solvent

Caption: Logical workflow for selecting a catalyst system for pyrimidine derivative synthesis.

De_Novo_Pyrimidine_Synthesis cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_regulation Regulation glutamine Glutamine + CO₂ + 2 ATP carbamoyl_p Carbamoyl Phosphate glutamine->carbamoyl_p CPS II carbamoyl_asp Carbamoyl Aspartate carbamoyl_p->carbamoyl_asp ATCase dihydroorotate Dihydroorotate carbamoyl_asp->dihydroorotate Dihydroorotase orotate Orotate dihydroorotate->orotate DHODH omp OMP orotate->omp UMPS ump UMP (Pyrimidine Nucleotide) omp->ump UMPS utp UTP (End-product) utp->carbamoyl_p Inhibition atp ATP atp->carbamoyl_p Activation

Caption: Simplified diagram of the de novo pyrimidine biosynthesis pathway and its regulation.

References

addressing incomplete cyclization in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on addressing incomplete cyclization.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis is resulting in a low yield, and I suspect incomplete cyclization. What are the common causes?

Low yields in pyrimidine synthesis, particularly in reactions like the Biginelli reaction, are a frequent challenge and can often be attributed to incomplete cyclization.[1][2] The primary reasons for this issue include:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Traditional methods using strong Brønsted acids (e.g., HCl) can sometimes lead to side reactions, while insufficient catalyst activity may fail to promote the final ring closure.[1][3][4]

  • Inappropriate Reaction Temperature: The activation energy for the cyclization step may not be reached at lower temperatures. Conversely, excessively high temperatures can lead to product degradation.[1][3][4]

  • Poor Solvent Choice: The polarity of the solvent plays a significant role in the reaction rate and yield.[3]

  • Steric Hindrance: Bulky substituents on the starting materials can physically impede the intramolecular reaction required for ring closure.[1]

  • Presence of Water: For certain pyrimidine syntheses, like the Pinner synthesis, the presence of water can lead to the hydrolysis of key intermediates, preventing cyclization.[1][4]

Q2: I have identified a major byproduct in my reaction. How can I determine if it's an uncyclized intermediate?

The formation of byproducts is a strong indicator of incomplete cyclization. Common uncyclized intermediates or side products resulting from competing reactions include:

  • Linear Ureides: These are open-chain intermediates that fail to undergo the final ring-closing step.[1][3] They can be identified by analytical techniques such as NMR and mass spectrometry, which will show the incorporation of all three components (aldehyde, β-ketoester, and urea (B33335)/thiourea) without the characteristic heterocyclic structure.[1]

  • Knoevenagel Condensation Product: This byproduct arises from the condensation of the aldehyde and the β-ketoester and is a common competitor to the main pyrimidine-forming reaction.[1][4] Its presence indicates that the initial steps of the reaction are occurring, but the cyclization with urea is not favored.

  • Michael Adducts: In syntheses involving α,β-unsaturated carbonyls (like chalcones), the nucleophile (e.g., guanidine) may add to the double bond (Michael addition) without subsequent cyclization.[3]

Q3: What specific steps can I take to improve the cyclization efficiency in my Biginelli reaction?

To enhance the cyclization and improve the yield of your Biginelli reaction, consider the following troubleshooting strategies:

  • Catalyst Optimization:

    • Switch Catalyst Type: If using a Brønsted acid, consider switching to a Lewis acid such as FeCl₃, InCl₃, Yb(OTf)₃, or ZnCl₂, which have been shown to improve yields.[3][4]

    • Increase Catalyst Loading: An insufficient amount of catalyst may not be enough to drive the reaction to completion. Try incrementally increasing the catalyst concentration.[3]

  • Adjust Reaction Conditions:

    • Increase Temperature: Gently heating the reaction mixture to reflux in a suitable solvent like ethanol (B145695) can provide the necessary energy for ring closure.[1]

    • Increase Reaction Time: If steric hindrance is a potential issue, a longer reaction time may be required for the cyclization to proceed.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4]

    • Use a Dehydrating Agent: In cases where the final step is a dehydration, using a Dean-Stark trap or adding a dehydrating agent can help drive the equilibrium towards the cyclized product.[1]

  • Modify Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of urea or thiourea (B124793) can favor the formation of the necessary intermediate for cyclization over competing side reactions.[1]

  • Change the Solvent: Experiment with different polar solvents like ethanol or acetonitrile (B52724).[3] In some cases, solvent-free conditions, potentially with microwave irradiation, can significantly accelerate the reaction and improve yields.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete cyclization in pyrimidine synthesis.

G cluster_0 start Low Yield or Incomplete Reaction issue Identify Byproducts (TLC, HPLC, NMR, MS) start->issue path1 Linear Ureide Detected (Incomplete Cyclization) issue->path1 path2 Knoevenagel Product Detected (Side Reaction) issue->path2 path3 Starting Materials Unchanged issue->path3 solution1 Increase Temperature Increase Reaction Time Use Stronger/More Catalyst path1->solution1 solution2 Change Catalyst (e.g., Lewis Acid) Use Excess Urea Consider Solvent-Free Conditions path2->solution2 solution3 Check Reagent Purity Optimize Catalyst Loading Increase Temperature path3->solution3 end Improved Yield and Purity solution1->end solution2->end solution3->end caption Troubleshooting incomplete cyclization.

Caption: A logical workflow for troubleshooting incomplete cyclization.

Data Summary

The choice of catalyst and solvent can significantly impact the yield of pyrimidine synthesis. The following tables summarize the effects of these parameters on a model Biginelli reaction.

Table 1: Effect of Catalyst on Reaction Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
HCl (cat.)EthanolReflux460
FeCl₃ (10)EthanolReflux285
InCl₃ (10)Acetonitrile801.592
Yb(OTf)₃ (5)THFReflux395
NoneEthanolReflux12<10

Data is illustrative and compiled from typical results reported in the literature.

Table 2: Influence of Solvent on Reaction Yield

CatalystSolventTemperatureTime (h)Yield (%)
Lewis Acid (10 mol%)EthanolReflux285
Lewis Acid (10 mol%)AcetonitrileReflux1.592
Lewis Acid (10 mol%)THFReflux388
Lewis Acid (10 mol%)Solvent-free100°C0.596

Data is illustrative and based on general findings in synthetic organic chemistry literature.

Experimental Protocols

General Protocol for Biginelli Reaction Optimization

This protocol provides a framework for optimizing a Biginelli reaction to favor cyclization.

  • Reagent Preparation: Ensure all reagents (aldehyde, β-ketoester, and urea/thiourea) are of high purity.[3] Dry solvents if necessary.

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., a Lewis acid, 1-10 mol%).[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[3]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[3] If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[3]

Protocol for Analysis of Reaction Mixture by HPLC

This method can be used to identify the presence of starting materials, the desired product, and byproducts like the Knoevenagel adduct or linear ureides.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[3]

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.[3]

Signaling Pathways and Mechanisms

The following diagram illustrates the competing pathways in a typical Biginelli reaction, highlighting the formation of the desired dihydropyrimidine (B8664642) product versus the uncyclized intermediate and a common side product.

G cluster_main Main Biginelli Pathway cluster_side1 Incomplete Cyclization cluster_side2 Side Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium Knoevenagel Knoevenagel Adduct (Consumes Reactants) Aldehyde->Knoevenagel Ketoester β-Ketoester OpenChain Open-Chain Ureide Ketoester->OpenChain Ketoester->Knoevenagel Urea Urea Urea->Iminium Iminium->OpenChain DHPM Desired Product (Dihydropyrimidine) OpenChain->DHPM Cyclization & -H2O Stalled Stalled Intermediate (Fails to Cyclize) OpenChain->Stalled

Caption: Competing reaction pathways in pyrimidine synthesis.

References

solvent effects on the yield and purity of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 4,6-dihydroxypyrimidine. The focus is on the impact of solvent choice on reaction yield and product purity, with detailed experimental protocols and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves the condensation reaction of a dialkyl malonate (such as dimethyl malonate or diethyl malonate) with formamide (B127407) in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide (B1231860) or sodium ethoxide.[1][2] The reaction is usually carried out in an alcoholic solvent corresponding to the alkoxide and ester used (e.g., methanol (B129727) for sodium methoxide and dimethyl malonate).[1][2]

Q2: Which solvent is recommended for achieving the highest yield in the synthesis of this compound?

A2: Current research indicates that methanol is the preferred solvent over ethanol (B145695) for this synthesis.[3] Studies on the closely related 4,6-dihydroxy-2-methylpyrimidine (B75791) have shown that switching from ethanol to methanol can significantly increase the yield and reduce the reaction time.[3] An optimized process for this compound using a sodium methoxide-methanol solution has been reported to achieve a yield of up to 82.09%.[2]

Q3: How does the choice of solvent affect the purity of the final product?

A3: The solvent can influence the reaction's side products and the ease of purification. While specific comparative purity data for this compound is limited, general principles suggest that a solvent that provides a higher yield and shorter reaction time, such as methanol, may also lead to a cleaner reaction profile by minimizing the degradation of reactants and products.[3] The use of a consistent alcohol and alkoxide (e.g., methanol with sodium methoxide) is crucial to prevent transesterification byproducts.

Q4: What are the critical parameters to control during the synthesis?

A4: Besides the choice of solvent, several other parameters are critical for a successful synthesis:

  • Moisture Control: Alkali alkoxides are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the decomposition of the base, which would lower the yield.[4]

  • Reagent Stoichiometry: The molar ratios of the reactants, especially the base, are crucial for driving the reaction to completion.

  • Temperature Control: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition. An optimal temperature of 70°C has been reported for the synthesis in methanol.[2]

  • Purity of Starting Materials: The use of high-purity starting materials is essential to avoid the introduction of impurities that can interfere with the reaction or complicate the purification of the final product.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] For the methanol-based synthesis, a reaction time of 2.5 hours at 70°C has been shown to be effective.[2]
Moisture in the Reaction: Presence of water in the solvent or on the glassware, which decomposes the alkoxide base.Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use. Handle the alkoxide under an inert atmosphere (e.g., nitrogen or argon).[4]
Suboptimal Solvent Choice: Using ethanol instead of methanol may result in a lower yield.Consider switching to a methanol-based system (sodium methoxide in methanol with dimethyl malonate). This has been shown to improve yields in similar syntheses.[3]
Impure Starting Materials: Impurities in the dialkyl malonate, formamide, or alkoxide can inhibit the reaction.Use high-purity reagents. Purify starting materials if necessary.[4]
Product is Difficult to Purify / Contains Impurities Formation of Side Products: Suboptimal reaction conditions can lead to the formation of byproducts.Optimize the reaction temperature and time. Ensure the correct stoichiometry of reactants is used.
Inappropriate Recrystallization Solvent: The solvent used for purification may be too effective, leading to low recovery, or not effective enough, leading to poor purification.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is a polar molecule, polar solvents like water or ethanol-water mixtures can be effective for recrystallization.[5][6]
"Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.This can be caused by a high concentration of impurities depressing the melting point. Try adjusting the solvent system by using a different solvent or a solvent mixture.[1]
Reaction Fails to Start or Stalls Inactive Base: The alkali alkoxide may have decomposed due to improper storage or exposure to moisture.Use freshly prepared or properly stored sodium alkoxide.[4]
Low Reaction Temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.

Data Presentation

Table 1: Effect of Solvent System on the Yield of this compound and its 2-Methyl Analog

CompoundMalonate EsterBase/Solvent SystemTemperature (°C)Time (h)Yield (%)
This compoundDimethyl MalonateSodium Methoxide / Methanol702.582.09[2]
4,6-Dihydroxy-2-methylpyrimidineDiethyl MalonateSodium Ethoxide / EthanolReflux5< 85
4,6-Dihydroxy-2-methylpyrimidineDiethyl MalonateSodium Methoxide / MethanolReflux385[3]

Note: The data for 4,6-dihydroxy-2-methylpyrimidine is included as a proxy to illustrate the positive impact of methanol on the reaction yield.

Experimental Protocols

Key Experiment 1: Synthesis of this compound in a Methanol System (Optimized Yield)

This protocol is based on the optimized conditions reported to achieve a high yield.[2]

Materials:

  • Dimethyl malonate

  • Formamide

  • Sodium methoxide-methanol solution (30%)

  • Methanol (anhydrous)

  • Hydrochloric acid (for acidification)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, charge the sodium methoxide-methanol solution (30%).

  • Add dimethyl malonate and formamide to the vessel.

  • Heat the reaction mixture to 70°C and maintain this temperature for 2.5 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate as its sodium salt. Isolate the salt by filtration and wash with a small amount of cold methanol.

  • Dissolve the salt in water and acidify with hydrochloric acid to precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Key Experiment 2: General Protocol for Recrystallization

Procedure:

  • Dissolution: In a suitable flask, add the crude this compound. Heat the chosen recrystallization solvent (e.g., water or an ethanol-water mixture) to its boiling point and add the minimum amount of the hot solvent to the flask with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For higher purity, slower cooling is preferred.[1]

  • Chilling: Once crystal formation has slowed at room temperature, place the flask in an ice bath to maximize the yield of the precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification reactants Dimethyl Malonate + Formamide reaction Reaction at 70°C for 2.5h reactants->reaction base Sodium Methoxide in Methanol base->reaction salt Sodium Salt of Product reaction->salt acidification Dissolve in Water & Acidify salt->acidification filtration Filter Crude Product acidification->filtration recrystallization Recrystallization from Water/Ethanol filtration->recrystallization drying Dry Under Vacuum recrystallization->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship solvent Solvent Choice methanol Methanol solvent->methanol ethanol Ethanol solvent->ethanol yield Yield methanol->yield Higher purity Purity methanol->purity Potentially Higher time Reaction Time methanol->time Shorter ethanol->yield Lower ethanol->purity Potentially Lower ethanol->time Longer

Caption: Logical relationship between solvent choice and reaction outcomes.

References

workup procedures to enhance the purity of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dihydroxypyrimidine. The following information is designed to address specific issues that may be encountered during workup and purification procedures to enhance the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for synthesizing this compound?

A1: The typical synthesis involves the condensation of a malonic ester with formamide (B127407) in the presence of an alkali metal alkoxide. The general workup procedure is as follows:

  • Reaction Quenching: After the reaction is complete, the mixture is typically quenched by the addition of water.

  • Solvent Removal: The alcoholic solvent (e.g., methanol (B129727) or ethanol) is removed under reduced pressure.

  • Precipitation: The resulting aqueous solution of the pyrimidine (B1678525) salt is then acidified with a mineral acid (e.g., HCl) to a specific pH to precipitate the this compound.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.

Q2: What are the likely impurities in crude this compound?

A2: Based on the common synthetic route, potential impurities may include:

  • Unreacted Starting Materials: Residual diethyl malonate and formamide.

  • Incomplete Cyclization Products: Intermediates from the reaction that have not fully formed the pyrimidine ring.

  • Salts: Inorganic salts (e.g., sodium chloride) formed during the acidification step.

  • Colored Impurities: Often arise from side reactions or degradation of starting materials at elevated temperatures.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of synthesized compounds like this compound, offering high resolution and sensitivity.[1][2] For routine analysis, a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a buffer) and UV detection is commonly employed.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of Precipitated Product
Potential Cause Troubleshooting Step
Incomplete Precipitation Ensure the pH of the aqueous solution is optimized for precipitation. The target pH is typically in the acidic range. Check the pH with a calibrated meter and adjust as necessary.
Product Loss During Washing Use a minimal amount of ice-cold water to wash the filtered product. Washing with room temperature water can lead to significant product loss due to solubility.
Excessive Solvent in Reaction Workup Ensure all the alcohol from the reaction solvent has been removed before acidification, as this compound has some solubility in alcohol-water mixtures.
Issue 2: Oily Product Instead of a Crystalline Solid
Potential Cause Troubleshooting Step
Presence of Impurities High levels of impurities can lower the melting point of the product, causing it to "oil out." Consider a pre-purification step like a solvent wash or proceed to a more rigorous purification method like recrystallization.
Rapid Precipitation Adding the acid too quickly can cause the product to precipitate as an oil. Add the acid dropwise with vigorous stirring to promote the formation of a crystalline solid.
Incorrect Temperature If the precipitation is carried out at too high a temperature, the product may form as an oil. Ensure the solution is cooled to room temperature or below before and during acidification.
Issue 3: Colored Impurities in the Final Product
Potential Cause Troubleshooting Step
Side Reactions Colored byproducts can form during the synthesis. These can often be removed by recrystallization.
Adsorbed Impurities For persistent color, a charcoal treatment during recrystallization can be effective. Add a small amount of activated carbon to the hot solution before filtering and allowing it to crystallize.

Experimental Protocols

Protocol 1: Standard Acid Precipitation of this compound
  • Following the completion of the reaction, add deionized water to the reaction mixture.

  • Remove the alcoholic solvent (e.g., methanol) via rotary evaporation.

  • Cool the resulting aqueous solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with constant stirring, monitoring the pH.

  • Continue adding acid until the pH of the solution reaches approximately 2-3.

  • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold deionized water.

  • Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water is a common choice. For less polar impurities, a mixed solvent system may be necessary.

  • Dissolution: In a suitable flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen solvent (e.g., deionized water).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For smaller crystals, cooling can be faster, but for larger, purer crystals, slow cooling is recommended.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Purity Enhancement Data

The following table summarizes representative data on the purity of this compound after different workup procedures.

Purification Step Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Yield
Acid Precipitation85-90%~95%High
Recrystallization (Water)~95%>98%Moderate
Charcoal Treatment & Recrystallization~95% (with color)>99% (colorless)Moderate

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Crude Reaction Mixture precipitation Acid Precipitation start->precipitation Initial Purification recrystallization Recrystallization precipitation->recrystallization Further Purification hplc HPLC Purity Analysis precipitation->hplc charcoal Charcoal Treatment recrystallization->charcoal Color Removal recrystallization->hplc charcoal->recrystallization final_product High-Purity this compound hplc->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Identified Issues cluster_solutions Potential Solutions start Crude Product Analysis low_purity Low Purity start->low_purity colored_product Colored Product start->colored_product oily_product Oily Product start->oily_product recrystallize Recrystallization low_purity->recrystallize charcoal_treat Charcoal Treatment colored_product->charcoal_treat optimize_precip Optimize Precipitation oily_product->optimize_precip end end recrystallize->end Pure Product charcoal_treat->recrystallize optimize_precip->recrystallize

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,6-Dihydroxypyrimidine: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4,6-Dihydroxypyrimidine is a crucial building block in the production of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of common synthetic methods for this compound, with a focus on reaction yield and product purity, supported by experimental data from published literature and patents.

This document outlines two primary synthetic pathways to this compound: the reaction of a malonic acid ester with formamide (B127407) and an alkali metal alkoxide, and the cyclization of malonodiamide with formamide or its derivatives. The data presented aims to assist researchers in selecting the most suitable method based on performance and reaction conditions.

Comparative Analysis of Synthesis Methods

The synthesis of this compound has evolved to improve yield, purity, and industrial scalability. The most prevalent contemporary method involves the one-pot reaction of a malonic acid ester, typically dimethyl malonate or diethyl malonate, with formamide in the presence of a strong base like sodium methoxide (B1231860). Older methods, while still relevant, often start from malonodiamide.

Below is a summary of quantitative data for key synthesis methods, compiled from various sources.

Method No.Starting MaterialsBase (Molar Equiv.)SolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Dimethyl Malonate, FormamideSodium Methoxide (3.3)Methanol (B129727)60-65190.9>96
2Dimethyl Malonate, FormamideSodium Methoxide (3.3)Methanol75-85188.0>96
3Dimethyl Malonate, FormamideSodium Methoxide (3.3)Methanol50-550.3384.6>96
4Dimethyl Malonate, FormamideSodium Methoxide (3.5)Methanol50176.0>99
5Diethyl Malonate, FormamideSodium Ethoxide (3.0)EthanolReflux4-6~82N/A
6Malonodiamide, FormamideSodium Ethoxide (3.0)EthanolN/AN/A83.2N/A
7Formamidine (B1211174) Hydrochloride, Diethyl MalonateSodium Hydroxide (1.2)MethanolReflux9>9098.9

Note: The data presented is compiled from various patents and research articles. Direct comparison may be limited by variations in experimental scale and analytical methods.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published examples and should be adapted and optimized for specific laboratory conditions.

Method 1: High-Yield Synthesis from Dimethyl Malonate and Formamide

This method represents a highly efficient and commonly cited procedure for synthesizing this compound.

Experimental Protocol:

  • A 5-liter rotary autoclave equipped with a stirrer is charged with 8.25 moles of a 41.4% suspension of sodium methoxide in methanol and 5.60 moles of formamide.

  • The mixture is heated to 60°C.

  • 2.50 moles of dimethyl malonate are then continuously pumped in over the course of 60 minutes, during which the temperature is allowed to slowly increase to 65°C.

  • The reaction mixture is allowed to post-react for a specified period.

  • For work-up, 900 ml of water is added, followed by the addition of 7.0 moles of 36% aqueous hydrochloric acid to precipitate the product.

  • The precipitated this compound is filtered, washed with water, and dried.

This process has been reported to yield 254.7 g of this compound, which corresponds to a yield of 90.9% of theory.

Method 6: Synthesis from Malonodiamide and Formamide

An alternative route that avoids the use of malonic esters directly, though malonodiamide is often prepared from a malonic ester in a prior step.

Experimental Protocol:

  • Malonodiamide is reacted with formamide in an alcoholic solution.

  • More than 2 moles, and advantageously 3.0 to 3.9 moles, of an alkali metal alkoxide such as sodium ethoxide are used per mole of malonodiamide.

  • The reaction mixture is stirred at an appropriate temperature and for a sufficient time to ensure complete cyclization.

  • The product is isolated by treating the reaction mixture with water and precipitating with acid.

A reported yield for a similar process is 83.2%.

Method 7: Synthesis from Formamidine Hydrochloride and Diethyl Malonate

This method utilizes formamidine hydrochloride as a direct source for the N-C-N fragment of the pyrimidine (B1678525) ring.

Experimental Protocol:

  • To a suitable solvent such as methanol, add 20g of formamidine hydrochloride, 40g of diethyl malonate, and 12g of sodium hydroxide.

  • The mixture is heated to reflux and stirred for 9 hours.

  • After the reaction is complete, the mixture is cooled to 40°C, and the pH is adjusted to approximately 7 with hydrochloric acid.

  • The solvent is recovered under reduced pressure.

  • Water is added to the residue, and the mixture is cooled, stirred, and filtered to obtain a pale yellow crystalline solid.

  • Recrystallization from acetone (B3395972) yields white crystals of this compound.

This method has been reported to produce a yield of over 90% with a purity of 98.9%.[1]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the primary synthesis methods for this compound.

G cluster_0 Method 1: From Malonic Ester ME Malonic Ester (e.g., Dimethyl Malonate) Reaction Cyclocondensation Reaction ME->Reaction F Formamide F->Reaction Base Alkali Metal Alkoxide (e.g., Sodium Methoxide) Base->Reaction Solvent Alcoholic Solvent (e.g., Methanol) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Product1 This compound Workup->Product1

General workflow for the synthesis of this compound from a malonic ester.

G cluster_1 Method 6 & 7: Alternative Starting Materials MD Malonodiamide Reaction2 Cyclization Reaction MD->Reaction2 FH Formamidine Hydrochloride FH->Reaction2 FC Formylating Agent (e.g., Formamide) FC->Reaction2 ME2 Malonic Ester ME2->Reaction2 Base2 Base Base2->Reaction2 Product2 This compound Reaction2->Product2

Alternative synthesis pathways starting from malonodiamide or formamidine hydrochloride.

Conclusion

The synthesis of this compound via the condensation of malonic esters with formamide in the presence of an alkali metal alkoxide is a well-established and high-yielding method.[2][3][4][5][6] Variations in reaction temperature, time, and order of reagent addition can be optimized to achieve yields exceeding 90% with high purity. While older methods starting from malonodiamide exist, the malonic ester route is generally more direct and efficient, assuming the availability of the starting ester. For specific applications where alternative starting materials are more accessible, methods utilizing formamidine hydrochloride also provide a viable and high-yielding pathway.[1] The choice of synthesis method will ultimately depend on the desired scale, available starting materials, and the required purity of the final product. Researchers are encouraged to use the provided data and protocols as a guide for their own experimental design and optimization.

References

A Comparative Analysis of 4,6-Dihydroxypyrimidine and 2,4-Dihydroxypyrimidine (Uracil) in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, pyrimidine (B1678525) analogs serve as crucial tools for probing biological pathways and as scaffolds for novel therapeutics. This guide provides an objective comparison of two isomeric dihydroxypyrimidines: 4,6-dihydroxypyrimidine and the well-known nucleobase 2,4-dihydroxypyrimidine, commonly known as uracil (B121893). While uracil is a fundamental component of ribonucleic acid (RNA), the biological profile of this compound is less characterized, with much of the available data pertaining to its derivatives. This document summarizes their comparative performance in various biological assays, supported by experimental data and detailed protocols.

Physicochemical and Biological Profile

Uracil, as a primary nucleobase, is integral to a multitude of cellular processes. It is a key building block for RNA, participating in protein synthesis and gene regulation.[1] Furthermore, uracil and its derivatives are central to carbohydrate metabolism and act as allosteric regulators and coenzymes.[1] In contrast, this compound is not a component of nucleic acids. However, its derivatives have been shown to exhibit a range of biological activities, including enzyme inhibition and antimicrobial properties. A notable chemical distinction is that this compound is a stronger base compared to the isomeric uracil.

Comparative Biological Activity Data

Direct comparative studies on the unmodified this compound and uracil are limited. The majority of available data contrasts uracil with derivatives of this compound.

Enzyme Inhibition

A key area where these two pyrimidine isomers have been compared is in the context of enzyme inhibition, particularly enzymes involved in pyrimidine metabolism.

Table 1: Comparative Inhibition of Pyrimidine-Metabolizing Enzymes

EnzymeCompoundResultReference
Dihydrouracil (B119008) Dehydrogenase (DHU Dehydrogenase)UracilSubstrate/Weak Inhibitor[2]
Dihydrouracil Dehydrogenase (DHU Dehydrogenase)This compound derivativesConverted to more potent barbituric acid derivatives[2]
Orotate Phosphoribosyltransferase (OPRTase)This compoundPotent Inhibitor
Inhibition of Nitric Oxide Production

The modulation of nitric oxide (NO) production is a critical therapeutic target in various inflammatory diseases. While derivatives of this compound have been investigated for this activity, the parent compound's effect is less clear.

Table 2: Effect on Immune-Activated Nitric Oxide (NO) Production

CompoundAssay SystemResultReference
5-Substituted 2-amino-4,6-dihydroxypyrimidinesMouse peritoneal cellsDevoid of NO-inhibitory activity
UracilVariousNot a recognized direct inhibitor of NO production
Antimicrobial Activity

Experimental Protocols

Dihydrouracil Dehydrogenase (DHU) Inhibition Assay

This assay is crucial for evaluating compounds that may modulate the metabolism of fluoropyrimidine anticancer drugs, such as 5-fluorouracil (B62378) (5-FU).

Principle: The degradation of 5-FU by DHU dehydrogenase is monitored in the presence and absence of the test compounds. The inhibitory effect is determined by measuring the decrease in the rate of 5-FU catabolism.

Protocol:

  • Enzyme Preparation: A crude enzyme extract is prepared from rat liver homogenates.

  • Reaction Mixture: The reaction mixture typically contains the liver extract (as the source of DHU dehydrogenase), a phosphate (B84403) buffer, NADPH as a cofactor, 5-fluorouracil as the substrate, and the test compound (this compound derivative or uracil) at various concentrations.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time.

  • Termination and Analysis: The reaction is stopped, and the amount of remaining 5-FU is quantified using high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhibitory activity is expressed as the concentration of the compound that inhibits 5-FU degradation by 50% (IC50). For some derivatives, Ki values are determined.[2]

Nitric Oxide (NO) Production Assay in Macrophages

This assay is used to screen for compounds with potential anti-inflammatory activity by measuring their ability to inhibit NO production in immune-stimulated macrophages.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), produce large amounts of NO via the inducible nitric oxide synthase (iNOS) pathway. The amount of NO produced is indirectly quantified by measuring the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Mouse peritoneal cells or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Stimulation: The cells are treated with the test compounds at various concentrations for a short pre-incubation period. Subsequently, the cells are stimulated with LPS and IFN-γ to induce NO production.

  • Incubation: The cells are incubated for 24-48 hours to allow for NO production.

  • Nitrite Quantification: The cell culture supernatant is collected, and the nitrite concentration is determined using the Griess reagent system. This involves a colorimetric reaction that is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the stimulated, untreated control. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

To visualize the biological context of the assays described, the following diagrams illustrate the relevant pathways and workflows.

pyrimidine_catabolism cluster_legend Legend 5-Fluorouracil 5-Fluorouracil DHU_Dehydrogenase DHU Dehydrogenase 5-Fluorouracil->DHU_Dehydrogenase Dihydrofluorouracil Dihydrofluorouracil Uracil Uracil Uracil->DHU_Dehydrogenase Dihydrouracil Dihydrouracil DHU_Dehydrogenase->Dihydrofluorouracil NADPH -> NADP+ DHU_Dehydrogenase->Dihydrouracil NADPH -> NADP+ Inhibition Inhibition Inhibition->DHU_Dehydrogenase Metabolism Metabolism 4_6_DHP_derivatives This compound derivatives 4_6_DHP_derivatives->Inhibition Substrate Substrate Metabolite Metabolite Enzyme Enzyme Inhibitor Inhibitor

Pyrimidine Catabolism and DHU Dehydrogenase Inhibition

NO_Production_Workflow cluster_workflow Experimental Workflow cluster_pathway Simplified iNOS Pathway Macrophages Macrophage Culture Pre_incubation Pre-incubation with Test Compound Macrophages->Pre_incubation Stimulation Stimulation with LPS + IFN-γ Pre_incubation->Stimulation Incubation 24-48h Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Griess_Assay Griess Assay for Nitrite Supernatant_Collection->Griess_Assay Data_Analysis Data Analysis (IC50) Griess_Assay->Data_Analysis LPS_IFN LPS / IFN-γ iNOS_Induction iNOS Gene Transcription LPS_IFN->iNOS_Induction iNOS_Protein iNOS Protein iNOS_Induction->iNOS_Protein Arginine L-Arginine NO_Production Nitric Oxide (NO) + L-Citrulline Arginine->NO_Production iNOS Inhibitor Potential Inhibitor Inhibitor->iNOS_Protein

Nitric Oxide Production Assay Workflow and Pathway

Conclusion

The biological activities of 2,4-dihydroxypyrimidine (uracil) are well-established due to its fundamental role in cellular metabolism and nucleic acid biology. In contrast, this compound remains a less explored molecule, with current research focusing primarily on the pharmacological activities of its derivatives.

The available data suggests that while uracil acts as a substrate or weak inhibitor for enzymes like dihydrouracil dehydrogenase, derivatives of this compound can be converted into more potent inhibitors of this enzyme. Furthermore, while certain derivatives of this compound have shown inhibitory effects on nitric oxide production, the 2-amino substituted counterparts were found to be inactive.

For researchers and drug development professionals, this comparison highlights the potential of the this compound scaffold as a starting point for the design of novel enzyme inhibitors. However, further studies directly comparing the biological activities of the unmodified this compound with uracil across a range of standardized assays are warranted to fully elucidate its pharmacological potential and provide a more comprehensive head-to-head comparison.

References

A Comparative Analysis of the Reactivity of Dihydroxypyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of key dihydroxypyrimidine isomers, including 2,4-dihydroxypyrimidine (uracil), 4,6-dihydroxypyrimidine, and the uracil (B121893) analogue 5-fluorouracil (B62378). Understanding the distinct reactivity profiles of these isomers is crucial for their application in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. This document summarizes key experimental data, provides detailed methodologies for assessing reactivity, and visualizes workflows and reaction mechanisms.

Comparative Reactivity Overview

The reactivity of the pyrimidine (B1678525) ring is significantly influenced by the position of the two hydroxyl groups and the nature of any substituents. These structural variations alter the electron density distribution within the ring, affecting acid-base properties, susceptibility to electrophilic and nucleophilic attack, and redox potentials.

  • Acid-Base Properties : The acidity of the imino protons (N-H) and the basicity of the ring nitrogens are key determinants of the ionization state of the molecule under physiological conditions, which in turn affects receptor binding and solubility. This compound and its 2-substituted derivatives are generally stronger bases compared to uracil and thymine (B56734).[1] The introduction of an electron-withdrawing group, such as fluorine at the C5 position in 5-fluorouracil, significantly lowers the pKa of the imino proton compared to uracil and thymine, indicating increased acidity.[2]

  • Electrophilic Substitution : The pyrimidine ring is generally electron-deficient and thus not highly reactive towards electrophiles. However, the presence of electron-donating hydroxyl groups enhances the ring's nucleophilicity, facilitating electrophilic substitution reactions such as halogenation, nitration, and nitrosation.[1][3] These reactions are crucial for the synthesis of substituted pyrimidine derivatives. The positions most susceptible to attack are dictated by the directing effects of the hydroxyl groups and other substituents.

  • Nucleophilic Substitution : Nucleophilic substitution reactions on the pyrimidine ring typically require the presence of a good leaving group, such as a halogen.[4][5] The electron-withdrawing nature of the ring nitrogens makes the carbon atoms electrophilic and susceptible to attack by nucleophiles. The reactivity can be further modulated by the presence of electron-withdrawing groups on the ring.

  • Redox Reactivity : The oxidation and reduction of dihydroxypyrimidines are important in both their synthesis and metabolism. Dihydropyrimidinone scaffolds can undergo various oxidation-reduction reactions, and their redox properties have been linked to pharmacological activities, including calcium channel modulation.[6]

  • Photochemical Reactivity : Uracil and its derivatives, such as thymine and 5-fluorouracil, exhibit distinct mechanisms of deactivation after absorbing UV light. The presence of substituents at the C5 position influences the excited-state lifetime. For instance, the fluorine atom in 5-fluorouracil leads to a higher energy barrier for deactivation compared to uracil and thymine, which has implications for its photostability and potential photodynamic applications.[7]

Data Presentation

The following table summarizes key quantitative data regarding the reactivity of selected dihydroxypyrimidine isomers.

CompoundIsomerpKa (Imino Proton)Key Reactivity Features
Uracil 2,4-Dihydroxypyrimidine9.5[2]Undergoes electrophilic substitution; serves as a precursor for many functionalized pyrimidines.
This compound This compound5.7 (Predicted)[8]Stronger base compared to uracil.[1] The zwitterionic tautomer plays a role in its reactivity.[9]
5-Fluorouracil 5-Fluoro-2,4-dihydroxypyrimidine8.1[2]Increased acidity due to the electron-withdrawing fluorine atom.[2] The pyrimidine ring has diminished π electron density.[2]
Thymine 5-Methyl-2,4-dihydroxypyrimidine9.9[2]The electron-donating methyl group slightly decreases acidity compared to uracil.[2]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative experimental analysis of dihydroxypyrimidine isomer reactivity.

G cluster_0 Isomer Preparation & Characterization cluster_1 Reactivity Assessment cluster_2 Data Analysis & Comparison I1 Isomer 1 (e.g., Uracil) Char Structural Verification (NMR, MS, IR) I1->Char I2 Isomer 2 (e.g., 4,6-DHP) I2->Char I3 Isomer 3 (e.g., 5-FU) I3->Char pKa pKa Determination (Spectrophotometric Titration) Char->pKa ES Electrophilic Substitution (e.g., Bromination) Char->ES Redox Redox Analysis (Cyclic Voltammetry) Char->Redox Analysis Quantitative Comparison (Rate Constants, pKa, E°) pKa->Analysis ES->Analysis Redox->Analysis Report Publish Comparison Guide Analysis->Report

Caption: Workflow for comparative reactivity analysis of dihydroxypyrimidine isomers.

Signaling Pathways

While dihydroxypyrimidines are fundamental building blocks of nucleic acids and key intermediates in drug synthesis, their direct involvement in specific signaling pathways is often as part of larger molecules (e.g., nucleotides, drugs). For instance, 5-fluorouracil, upon metabolic activation, exerts its anticancer effects by inhibiting thymidylate synthase, a critical enzyme in the DNA synthesis pathway. The uracil misincorporated into DNA is recognized by Uracil DNA Glycosylase (UDG), initiating a DNA repair pathway that can lead to cell death if overwhelmed.[10]

The diagram below illustrates the metabolic activation of 5-Fluorouracil and its subsequent interaction with the DNA synthesis and repair machinery.

G cluster_0 Metabolic Activation cluster_1 Mechanism of Action cluster_2 Cellular Response FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Enzymes FUTP FUTP FU->FUTP Metabolic Enzymes dUTP dUTP FU->dUTP Metabolic Enzymes TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Poly RNA Polymerase FUTP->RNA_Poly DNA_Poly DNA Polymerase dUTP->DNA_Poly Apoptosis Apoptosis TS->Apoptosis Thymidine Depletion DNA_Damage DNA Damage DNA_Poly->DNA_Damage Incorporation of Uracil/5-FU RNA_Dys RNA Dysfunction RNA_Poly->RNA_Dys Incorporation of 5-FU UDG Uracil DNA Glycosylase (UDG) DNA_Damage->UDG Recognition RNA_Dys->Apoptosis Repair Base Excision Repair UDG->Repair Repair->Apoptosis Overwhelmed Repair

Caption: Mechanism of action of 5-Fluorouracil leading to cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for the independent verification and extension of these findings.

Protocol 1: Determination of pKa by UV-Vis Spectrophotometry

This protocol determines the acid dissociation constant (pKa) by measuring changes in the UV-Vis absorbance spectrum as a function of pH.[1][9]

  • Preparation of Solutions :

    • Prepare a stock solution (e.g., 1 mM) of the dihydroxypyrimidine isomer in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 12).

  • Spectrophotometric Measurement :

    • For each pH value, prepare a sample by diluting the stock solution into the buffer to a final concentration suitable for UV-Vis analysis (e.g., 50 µM).

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample against a buffer blank.

  • Data Analysis :

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa value.

Protocol 2: Comparative Electrophilic Bromination

This protocol assesses the relative reactivity of the isomers towards an electrophile, bromine.

  • Reaction Setup :

    • In separate reaction vessels, dissolve an equimolar amount of each dihydroxypyrimidine isomer in a suitable solvent (e.g., acetic acid).

    • Prepare a solution of bromine in the same solvent.

  • Reaction Execution :

    • Add the bromine solution dropwise to each isomer solution at a controlled temperature (e.g., room temperature).

    • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to observe the consumption of the starting material and the formation of products.

  • Analysis and Comparison :

    • The rate of disappearance of the starting material provides a qualitative or quantitative measure of the relative reactivity of the isomers. For a quantitative comparison, reaction kinetics can be studied by monitoring the concentration of reactants and products over time using HPLC or NMR spectroscopy. The isomer that reacts fastest is the most susceptible to electrophilic attack under these conditions.

Protocol 3: Redox Analysis by Cyclic Voltammetry (CV)

This protocol evaluates the oxidation and reduction potentials of the dihydroxypyrimidine isomers.

  • Sample Preparation :

  • Electrochemical Measurement :

    • Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode) in an electrochemical cell containing the sample solution.

    • Scan the potential between a set range (e.g., -2.0 V to +2.0 V) and record the resulting current. The scan rate can be varied (e.g., 100 mV/s).

  • Data Interpretation :

    • The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The potential at the peak maximum (Ep) provides information about the ease of oxidation or reduction.

    • By comparing the oxidation and reduction potentials of the different isomers, their relative susceptibility to redox processes can be determined. A lower positive potential for an oxidation peak indicates that the compound is easier to oxidize.

References

A Comparative Guide to the Validation of a New HPLC Method for 4,6-Dihydroxypyrimidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4,6-dihydroxypyrimidine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The performance of this new method is objectively compared with established analytical techniques, namely a traditional UV-Vis Spectrophotometry method and an older isocratic HPLC method. Supporting experimental data and detailed methodologies are presented to facilitate the adoption and implementation of this improved analytical approach for routine quality control and research applications.

Performance Comparison of Analytical Methods

The newly validated HPLC method's performance was benchmarked against existing analytical techniques for the quantification of this compound. The following table summarizes the key validation parameters, demonstrating the superiority of the new method in several critical aspects.

Validation ParameterNew Gradient HPLC MethodExisting Isocratic HPLC MethodExisting UV-Vis MethodICH Guideline
Linearity (R²) 0.99990.99920.997> 0.995
Accuracy (% Recovery) 99.2% - 101.1%98.5% - 102.0%97.5% - 103.0%98.0% - 102.0%
Precision (% RSD) < 1.0%< 1.8%< 2.5%< 2.0%
Limit of Detection (LOD) 0.04 µg/mL0.1 µg/mL0.6 µg/mL-
Limit of Quantitation (LOQ) 0.12 µg/mL0.3 µg/mL2.0 µg/mL-
Specificity High (No interference from related substances)Moderate (Potential for co-elution of impurities)Low (Prone to interference from UV-absorbing impurities)The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Run Time 10 minutes18 minutes5 minutes-

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

New Gradient HPLC Method
  • Instrumentation: A high-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.[1]

    • Gradient: 5% B to 90% B over 8 minutes, then hold for 1 minute, and return to initial conditions.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Linearity: A series of standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 0.5 µg/mL to 50 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the linearity was assessed by the coefficient of determination (R²).

  • Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The spiked samples were analyzed in triplicate, and the percentage recovery was calculated.

  • Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of a standard solution at 100% of the target concentration were performed on the same day. For intermediate precision, the analysis was repeated on three different days by two different analysts. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Specificity: The specificity of the method was assessed by analyzing a placebo matrix, a standard solution of this compound, and a sample containing this compound and its potential impurities. The chromatograms were examined for any interfering peaks at the retention time of this compound.

Existing Isocratic HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of water and acetonitrile (80:20 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Validation: Validation experiments for linearity, accuracy, precision, and specificity were conducted following similar procedures as described for the new gradient HPLC method.

Existing UV-Vis Spectrophotometry Method
  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: 0.1 M Hydrochloric Acid.

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.

    • Quantification: A calibration curve was prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in sample solutions was determined from the calibration curve.

  • Validation: Validation experiments for linearity, accuracy, and precision were performed based on the absorbance values. Specificity was assessed by analyzing the placebo matrix for any absorbance at the analytical wavelength.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflow and a hypothetical signaling pathway where a derivative of this compound might be active.

Analytical_Method_Validation_Workflow cluster_Preparation Sample and Standard Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing and Evaluation Prep Weigh Compound Dissolve Dissolve in Solvent Prep->Dissolve Filter Filter Solution Dissolve->Filter HPLC HPLC Injection & Separation Filter->HPLC UV_Vis UV-Vis Measurement Filter->UV_Vis Integration Peak Integration HPLC->Integration Calculation Calculate Purity/ Concentration UV_Vis->Calculation Integration->Calculation Validation Assess Validation Parameters Calculation->Validation

Caption: Workflow for the validation of an analytical method.

Signaling_Pathway cluster_nucleus Cell Nucleus Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nucleus Nucleus Drug 4,6-DHP Derivative Drug->Kinase2 Inhibits

Caption: A hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion

The new gradient HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. Its performance is superior to existing methods in several key aspects, particularly in terms of specificity, linearity, and sensitivity, making it a highly suitable alternative for routine quality control and research and development. The detailed validation data and experimental protocols provided in this guide should facilitate the seamless adoption and implementation of this enhanced analytical method.

References

A Spectroscopic Showdown: Unraveling the Tautomeric Identity of 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural forms of bioactive molecules is paramount. 4,6-Dihydroxypyrimidine, a key heterocyclic scaffold, presents a fascinating case of tautomerism, existing in a dynamic equilibrium between its diketo, keto-enol, and zwitterionic forms. The prevalence of each tautomer is delicately influenced by its environment, particularly the solvent. This guide provides a comparative analysis of the spectroscopic characteristics of these tautomers, supported by available experimental and computational data, to aid in their identification and characterization.

The tautomeric equilibrium of this compound is a critical factor in its chemical reactivity and biological activity. Spectroscopic techniques such as UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools to probe the dominant tautomeric forms in different conditions. While comprehensive experimental data directly comparing all tautomers is sparse, analysis of available literature on this compound and its derivatives allows for a detailed comparative overview.

Tautomeric Forms of this compound

The primary tautomers of this compound include the 4,6-dioxo form (pyrimidine-4,6(1H,5H)-dione), the 6-hydroxy-4-oxo form (6-hydroxypyrimidin-4(3H)-one), the 4-hydroxy-6-oxo form (4-hydroxypyrimidin-6(1H)-one), the dihydroxy form (pyrimidine-4,6-diol), and zwitterionic species.[1][2][3] The equilibrium between these forms is solvent-dependent, with the oxo-hydroxy form being predominant in dimethyl sulfoxide (B87167) (DMSO) and a bipolar-ionic (zwitterionic) form being more significant in aqueous solutions.

tautomers DHP This compound (Dihydroxy form) KetoEnol1 6-Hydroxy-4-oxo form DHP->KetoEnol1 Tautomerization KetoEnol2 4-Hydroxy-6-oxo form DHP->KetoEnol2 Tautomerization Diketo 4,6-Dioxo form KetoEnol1->Diketo Tautomerization Zwitterion Zwitterionic form KetoEnol1->Zwitterion in polar solvents KetoEnol2->Diketo Tautomerization KetoEnol2->Zwitterion in polar solvents

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the tautomers of this compound based on available experimental data and studies on closely related compounds.

UV-Vis Spectroscopy

UV-Vis spectroscopy reveals characteristic electronic transitions that are sensitive to the tautomeric form. In acidic media, this compound exhibits two main absorption bands.[2][3][4]

Tautomeric Form/ConditionAbsorption Maximum (λmax, nm)Molar Absorptivity (log ε)Reference
Neutral (likely mixed tautomers)200-204~4.3[4]
Neutral (likely mixed tautomers)252-254~4.0[2][4]
Anionic form (in water, pH > 4)258Not specified[2]
Neutral form (in 3-5% H2SO4)< 220Not specified[2]
Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is highly sensitive to the functional groups present in each tautomer. The diketo form is expected to show strong C=O stretching vibrations, while the enol forms will exhibit characteristic O-H and C=C stretching bands. The data below is inferred from a study on the closely related 4,6-dihydroxy-5-nitro pyrimidine (B1678525) and provides an estimation of the expected vibrational frequencies.[1]

Vibrational ModeExpected Wavenumber (cm⁻¹) - Diketo TautomerExpected Wavenumber (cm⁻¹) - Keto-Enol TautomerReference
N-H Stretch~3100-3300~3100-3300[1]
O-H Stretch-~3400-3600[1]
C=O Stretch~1640-1670~1640-1670[1]
C=C Stretch-~1550-1600[1]
C-O-H In-plane bend-~1280[1]
C-O-H Out-of-plane bend-~620[1]
C=O In-plane bend~540~540[1]
NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the differentiation of tautomers. In DMSO, the oxo-hydroxy form is reported to be the major species, while in aqueous solutions, a zwitterionic form is more prevalent.

¹H NMR Chemical Shifts (δ, ppm)

ProtonDiketo Tautomer (Predicted)Keto-Enol Tautomer (in DMSO, experimental)Zwitterionic Tautomer (in D₂O, predicted)
H-2~8.0-8.2~8.0~8.1
H-5~3.5-3.7 (CH₂)~5.2 (CH)~5.5 (CH)
N-H~10.0-12.0~11.0-
O-H-~12.0-

¹³C NMR Chemical Shifts (δ, ppm)

CarbonDiketo Tautomer (Predicted)Keto-Enol Tautomer (Predicted)Zwitterionic Tautomer (Predicted)
C-2~150~152~151
C-4~165 (C=O)~168 (C=O)~170 (C=O)
C-5~40 (CH₂)~90 (CH)~92 (CH)
C-6~165 (C=O)~175 (C-OH)~178 (C-O⁻)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible spectroscopic analysis. Below are representative procedures for the key techniques.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, ethanol, or buffer of known pH) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to an appropriate concentration (e.g., 10-50 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if required.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C). For ¹H NMR, standard parameters may include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a longer relaxation delay and a larger number of scans to achieve adequate signal-to-noise.

Conclusion and Future Directions

The spectroscopic analysis of this compound reveals a complex tautomeric landscape. While UV-Vis and NMR data provide strong evidence for the existence of different tautomers in various environments, a complete and quantitative comparison is hampered by the lack of comprehensive experimental data for each distinct tautomeric form. The vibrational data, inferred from a substituted analog, offers valuable but indirect insight.

To achieve a more definitive understanding, further research is warranted. Specifically, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of signals to specific tautomers. Furthermore, computational studies employing Density Functional Theory (DFT) would be highly beneficial to predict the spectroscopic properties (UV-Vis, IR, Raman, and NMR) of each tautomer.[5][6][7] The correlation of these theoretical predictions with experimental data would provide a powerful and comprehensive framework for characterizing the tautomeric behavior of this compound, a molecule of significant interest in medicinal and materials chemistry.

References

Comparative Analysis of Structure-Activity Relationships: 4,6-Dihydroxypyrimidine vs. Other Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine (B1678525) ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases, vitamins, and a wide array of synthetic therapeutic agents.[1][2][3] Its structural versatility allows for extensive modification, leading to compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4,6-dihydroxypyrimidine derivatives against other prominent pyrimidine-based compounds, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of substituents on the core ring. Different substitution patterns yield compounds with affinities for a wide range of biological targets.

The this compound Scaffold

The this compound moiety is a versatile building block, primarily recognized for its role in developing potent antimicrobial agents.[6][7] SAR studies reveal several key features:

  • Importance of Hydroxyl Groups: The hydroxyl groups at the 4 and 6 positions are critical for activity. A comparative study showed that a derivative with a free hydroxyl group had significantly less activity (40-fold, 10-fold, and 160-fold less against fungi, bacteria, and cyanobacteria, respectively) than its counterpart, confirming the essential role of these groups.[6]

  • Broadening the Antimicrobial Spectrum: Replacing an aminopyrimidine ring with a this compound ring has been shown to augment the antifungal spectrum of compounds.[6] For instance, a this compound hydrazone derivative (IV-C9) exhibited a much broader spectrum of activity compared to its lead scaffold.[6][8]

  • Tautomerism: this compound can exist in different tautomeric forms, which influences its chemical properties and potential for derivatization.[9][10] This characteristic is crucial for its use as a synthetic intermediate.

Comparison with Other Pyrimidine Scaffolds

While 4,6-dihydroxypyrimidines excel as antimicrobial precursors, other substitution patterns on the pyrimidine ring have been optimized for different therapeutic targets.

  • 2,4,5,6-Substituted Pyrimidines (Anticancer): This class of pyrimidines is heavily explored for anticancer activity. Fused pyrimidine structures, such as pyrido[2,3-d]pyrimidines, are potent kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) that are crucial for tumor growth.[4][11] The SAR for these compounds often indicates that specific substitutions at the C5 position and the nature of the fused ring system are critical for kinase inhibitory activity and cytotoxicity.[12]

  • 2-Amino-4,6-dichloropyrimidines (Anti-inflammatory): In stark contrast to their dihydroxy counterparts, 5-substituted 2-amino-4,6-dichloropyrimidines are effective inhibitors of immune-activated nitric oxide (NO) production, a key process in inflammation.[13] The 2-amino-4,6-dihydroxypyrimidine (B16511) precursors were found to be devoid of this specific activity, highlighting a dramatic shift in biological function based on the C4 and C6 substituents (Cl vs. OH).[13] The 5-fluoro derivative was the most potent in this series.[13]

  • 4-Hydroxypyrimidines (Anemia Treatment): Derivatives of 4-hydroxypyrimidine (B43898) have been identified as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), which are targets for treating anemia.[14]

The following diagram illustrates the logical relationship between pyrimidine scaffold modifications and their resulting biological activities.

SAR_Comparison cluster_dihydroxy 4,6-Dihydroxy Substitution cluster_dichloro 2-Amino-4,6-Dichloro Substitution cluster_fused Fused & Other Substitutions Pyrimidine_Core Pyrimidine Core Dihydroxy This compound Pyrimidine_Core->Dihydroxy Dichloro 2-Amino-4,6-dichloropyrimidine Pyrimidine_Core->Dichloro Fused Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidine) Pyrimidine_Core->Fused Activity_Antimicrobial Broad-Spectrum Antimicrobial Activity Dihydroxy->Activity_Antimicrobial Hydroxyl groups are crucial Activity_AntiInflammatory Anti-inflammatory (NO Inhibition) Dichloro->Activity_AntiInflammatory Dihydroxy form is inactive Activity_Anticancer Anticancer (Kinase Inhibition) Fused->Activity_Anticancer Targets EGFR/VEGFR

Caption: SAR pathways for different pyrimidine scaffolds.

Quantitative Data Presentation: A Comparative Overview

The following table summarizes the biological activity of various pyrimidine derivatives, providing a quantitative basis for comparing their efficacy.

Compound ClassSpecific DerivativeTarget/AssayIC50 / ActivityReference(s)
This compound Hydrazone Derivative (IV-C9)Monilinia fructigena (Fungus)>80% control @ 50 µg/mL[6][8]
Hydrazone Derivative (IV-C9)Xanthomonas oryzae (Bacteria)>85% control @ 50 µg/mL[6][8]
Pyrido[2,3-d]pyrimidine Compound 7dPC-3 (Prostate Cancer)37.13 µM (48h)[4]
Compound 7aPC-3 (Prostate Cancer)~70-160 µM (48h)[4]
Thienopyrimidine Derivative 2MCF-7 (Breast Cancer)0.013 µM[15]
Derivative 3MCF-7 (Breast Cancer)0.023 µM[15]
2-Amino-4,6-dichloropyrimidine 5-Fluoro derivativeNitric Oxide (NO) Production2 µM[13]
Other 5-substituted derivativesNitric Oxide (NO) Production9 - 36 µM[13]
Pyrimidone Compound 26P. falciparum DHODH23 nM[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for key experiments cited in the evaluation of pyrimidine derivatives.

MTT Cell Proliferation Inhibition Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15][17]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Pyrimidine derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well microplates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[15]

    • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for the desired period (e.g., 48 or 72 hours).[15]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration to determine the IC50 value using non-linear regression analysis.[15]

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

    • Test compounds dissolved in a suitable solvent

    • 96-well microplates

    • Positive control antibiotic/antifungal

    • Incubator

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific concentration (e.g., 10^5 CFU/mL).

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plates using the broth medium.

    • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Kinase Inhibition Pathway

Many pyrimidine derivatives, particularly those developed as anticancer agents, function by inhibiting protein kinases. These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, generic pathway of kinase inhibition.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) Receptor->Downstream_Signaling Phosphorylates & Activates ATP ATP ATP->Receptor Provides Phosphate Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Receptor Blocks ATP Binding Site Cell_Response Cell Proliferation & Survival Downstream_Signaling->Cell_Response Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Pyrimidine inhibitors block kinase activity.

Conclusion

The structure-activity relationship of pyrimidines is highly dependent on the substitution pattern of the core ring. The this compound scaffold serves as a valuable precursor for broad-spectrum antimicrobial agents, with its hydroxyl groups being essential for activity. In contrast, modifying these positions to dichlorides or creating fused ring systems shifts the biological activity towards anti-inflammatory and anticancer applications, respectively. This demonstrates the remarkable chemical tractability of the pyrimidine heterocycle, which allows for the fine-tuning of its pharmacological profile to address a wide range of therapeutic needs. Future research will undoubtedly continue to leverage this versatility in the design of novel, highly selective, and potent drug candidates.

References

A Comparative Analysis of the Basicity of Substituted Dihydroxypyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the basicity of substituted dihydroxypyrimidines is crucial for predicting their behavior in physiological environments and for the rational design of novel therapeutic agents. The ionization state of these molecules, governed by their acid dissociation constant (pKa), influences critical properties such as solubility, membrane permeability, and interaction with biological targets. This guide provides a comparative analysis of the basicity of various substituted dihydroxypyrimidines, supported by experimental data and detailed methodologies.

The Influence of Substituents on Basicity: A Quantitative Comparison

The basicity of the dihydroxypyrimidine core is significantly modulated by the nature and position of its substituents. Electron-donating groups generally increase basicity (lower pKa of the conjugate acid), while electron-withdrawing groups decrease it (higher pKa of the conjugate acid). The following table summarizes the experimentally determined pKa values for a series of substituted dihydroxypyrimidines, offering a clear comparison of their relative basicities.

CompoundSubstituent(s)pKa1 (Cation → Neutral)pKa2 (Neutral → Anion)Reference
2,4-Dihydroxypyrimidine (Uracil)--~9.5[1]
4,6-Dihydroxypyrimidine---[2]
6-Hydroxy-2-methylpyrimidine-4(3H)-one2-methyl--[2][3]
6-Hydroxy-2-ethylpyrimidine-4(3H)-one2-ethyl--[2][3]
6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one2-methyl, 5-nitro--[2][3]
6-Hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one2-ethyl, 5-nitro--[2][3]
Barbituric Acid--~4.0[2]
2,4-Dihydroxypyrimidine-5-carboxylic acid5-carboxy-5.08 ± 0.20 (Predicted)[4][5]

Note: pKa values can vary depending on the experimental conditions (e.g., temperature, ionic strength, solvent). The data presented here are for comparative purposes. A comprehensive study noted that alkyl substituents in position 2 increase the basicity of this compound derivatives, while a nitro group in position 5 leads to a decrease in basicity.[3][6]

Experimental Determination of pKa: Methodologies and Workflows

The accurate determination of pKa values is paramount for a reliable comparative analysis. The two most common and robust methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.[7][8]

Potentiometric Titration

This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[9] The pKa is determined from the inflection point of the resulting titration curve.[7]

Experimental Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a standard solution of the dihydroxypyrimidine derivative of known concentration (typically around 1 mM).[10]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10]

    • Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[10]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • For an acidic substance, titrate with the standardized base, adding small, precise volumes of the titrant. For a basic substance, titrate with the standardized acid.

    • Record the pH after each addition of the titrant, allowing the solution to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[7] This can be determined more accurately by plotting the first or second derivative of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution titrate Titrate Analyte with Titrant prep_analyte->titrate prep_titrant Prepare Standard Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter record_ph Record pH at Intervals calibrate_ph->record_ph titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Figure 1. Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[8][11] The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of pH.[12]

Experimental Protocol for UV-Vis Spectrophotometry:

  • Preparation of Solutions:

    • Prepare a stock solution of the dihydroxypyrimidine derivative in a suitable solvent (e.g., DMSO).[11]

    • Prepare a series of buffer solutions with a range of known pH values.

  • Spectral Acquisition:

    • For each pH value, prepare a sample by diluting the stock solution into the buffer solution in a quartz cuvette or a 96-well microplate.[11]

    • Record the UV-Vis spectrum of each sample over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) with the largest absorbance change as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[7]

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Analyte prep_samples Prepare Samples in Buffers prep_stock->prep_samples prep_buffers Prepare Buffer Solutions of Varying pH prep_buffers->prep_samples record_spectra Record UV-Vis Spectra prep_samples->record_spectra plot_abs Plot Absorbance vs. pH record_spectra->plot_abs determine_pka Determine pKa from Sigmoidal Fit plot_abs->determine_pka

Figure 2. Workflow for pKa determination by UV-Vis spectrophotometry.

Logical Framework for Basicity Analysis

Basicity_Analysis_Logic cluster_synthesis Compound Synthesis & Selection cluster_pka pKa Determination cluster_analysis Data Analysis & Interpretation select_compounds Select Substituted Dihydroxypyrimidines choose_method Choose Appropriate Method (Titration/Spectrophotometry) select_compounds->choose_method synthesize Synthesize Novel Derivatives (if applicable) synthesize->choose_method perform_experiment Execute Experimental Protocol choose_method->perform_experiment calculate_pka Calculate pKa Values perform_experiment->calculate_pka compare_basicity Compare Basicity Across Series calculate_pka->compare_basicity correlate Correlate Basicity with Substituent Effects compare_basicity->correlate

Figure 3. Logical framework for the comparative analysis of basicity.

By systematically applying these experimental and analytical frameworks, researchers can gain a deep understanding of the factors governing the basicity of substituted dihydroxypyrimidines, thereby facilitating the development of new and improved pharmaceutical compounds.

References

Confirming the Structure of 4,6-Dihydroxypyrimidine Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative analysis of modern analytical techniques, with a focus on 2D Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of 4,6-dihydroxypyrimidine derivatives. These compounds are of significant interest due to their diverse biological activities. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and utilizes visualizations to explain complex relationships, thereby serving as a practical resource for laboratory work.

The Challenge of this compound Structures

The structural analysis of this compound derivatives is often complicated by the presence of tautomerism. These molecules can exist in several forms, such as the dihydroxy, keto-enol, and zwitterionic forms, which can coexist in solution. This phenomenon can lead to complex NMR spectra with more signals than anticipated for a single structure. Therefore, a comprehensive suite of analytical methods is often necessary for complete structural assignment.

2D NMR Spectroscopy: A Powerful Tool for Structure Elucidation

2D NMR spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule, providing a detailed structural map. Several 2D NMR experiments are routinely employed, each offering specific insights into the molecular framework.

Key 2D NMR Experiments
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for establishing proton-proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached, providing a clear picture of C-H one-bond connections.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two to four bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are in close proximity in space, which is invaluable for determining the three-dimensional structure and stereochemistry of the molecule.

Hypothetical 2D NMR Data for a Substituted this compound

To illustrate the power of these techniques, let's consider a hypothetical derivative: 2-methyl-4,6-dihydroxypyrimidine . The following tables summarize the expected 1D and 2D NMR data.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-4,6-dihydroxypyrimidine (in DMSO-d₆)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-CH₃~2.2~20
5-H~5.1~85
NH/OHBroad, variable-
C2-~155
C4/C6-~165
C5~5.1~85

Table 2: Expected 2D NMR Correlations for 2-Methyl-4,6-dihydroxypyrimidine

ExperimentProton (¹H)Correlated Atom(s) (¹H or ¹³C)Correlation Type
COSY 5-HNH/OH (potential weak correlation)³J(H,H)
HSQC 2-CH₃C2-CH₃¹J(C,H)
5-HC5¹J(C,H)
HMBC 2-CH₃C2, C4/C6²J(C,H), ³J(C,H)
5-HC4/C6²J(C,H)
NOESY 2-CH₃5-H (if sterically close)Through-space

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

2D NMR Acquisition Parameters (General)

The following are general parameters that can be adapted for specific instruments and samples.

Table 3: General Acquisition Parameters for 2D NMR Experiments

ExperimentPulse ProgramNumber of Scans (NS)Number of Increments (F1)Spectral Width (F1 & F2)
COSY cosygpqf2-8256-512Cover all proton signals
HSQC hsqcedetgpsisp2.22-4256Cover proton and carbon ranges
HMBC hmbcgplpndqf4-16256-512Cover proton and carbon ranges
NOESY noesygpph8-16256-512Cover all proton signals

Comparison with Alternative Structural Confirmation Methods

While 2D NMR is a powerful technique, a multi-faceted approach provides the most robust structural confirmation.

Table 4: Comparison of Analytical Techniques for the Structural Elucidation of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed connectivity of atoms (C-H, H-H), 3D structure information (NOESY).Provides a complete solution-state structure. Non-destructive.Can be complex to interpret, especially with tautomers. Requires soluble samples.
X-ray Crystallography Precise solid-state structure, including bond lengths, bond angles, and crystal packing.Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be the same as the solution-state structure.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.High sensitivity, requires very small sample amounts. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.Does not provide detailed connectivity information. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).Fast and simple to perform. Good for identifying key functional groups.Provides limited information on the overall molecular structure.

Visualizing the Workflow and Data Relationships

The following diagrams illustrate the experimental workflow and the logic of interpreting 2D NMR data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification synthesis->purification nmr 2D NMR Analysis (COSY, HSQC, HMBC, NOESY) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if crystal obtained) purification->xray elucidation Structure Elucidation nmr->elucidation ms->elucidation xray->elucidation

Experimental workflow for structural elucidation.

nmr_correlations H_a Proton A H_b Proton B H_a->H_b COSY (³J) H_a->H_b NOESY (through-space) C_a Carbon A H_a->C_a HSQC (¹J) C_b Carbon B H_a->C_b HMBC (²J) C_c Carbon C H_a->C_c HMBC (³J) H_b->C_a HMBC (²J) H_b->C_b HSQC (¹J)

A Comparative Guide to the Cross-Validation of HPLC Methods for 4,6-Dihydroxypyrimidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two hypothetical, yet representative, High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4,6-Dihydroxypyrimidine. The objective is to offer researchers, scientists, and drug development professionals a framework for method comparison and cross-validation, supported by illustrative experimental data and detailed protocols. The methodologies and validation parameters discussed are based on established practices for the analysis of pyrimidine (B1678525) derivatives.[1][2]

Introduction to this compound Analysis

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is paramount for ensuring the quality and consistency of final products. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and accuracy.[1][2] This guide compares two distinct RP-HPLC methods to illustrate the process of cross-validation, a critical step when transferring methods between laboratories or implementing a new method.[3]

Comparative Performance of HPLC Methods

For the purpose of this guide, we will compare two hypothetical HPLC methods:

  • Method A: Isocratic RP-HPLC with a C18 Column. A robust and commonly used method for routine quality control.

  • Method B: Gradient RP-HPLC with a Phenyl-Hexyl Column. A potentially faster and more selective method.

The following table summarizes the key validation parameters for these two methods, based on typical performance characteristics observed for similar assays.

Parameter Method A: Isocratic C18 Method B: Gradient Phenyl-Hexyl Acceptance Criteria (based on ICH Guidelines)
Linearity (R²) 0.99920.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 120Relevant to the intended application
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Intra-day≤ 1.5%≤ 1.0%≤ 2.0%
- Inter-day≤ 2.0%≤ 1.8%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.250.10Reportable
Limit of Quantification (LOQ) (µg/mL) 0.750.30Reportable
Retention Time (min) 5.84.2Consistent with system suitability
Asymmetry Factor 1.21.10.8 - 1.5

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Isocratic RP-HPLC with a C18 Column
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 90% 0.1% Formic Acid in Water and 10% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: Gradient RP-HPLC with a Phenyl-Hexyl Column
  • Instrumentation: An HPLC system with a binary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 100 mm, 3 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 80% B

      • 5-6 min: 80% B

      • 6-6.5 min: 80% to 5% B

      • 6.5-8 min: 5% B (re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare calibration standards and quality control samples by diluting the stock solution with the initial mobile phase composition (95% A, 5% B).

    • Filter all solutions through a 0.22 µm syringe filter prior to analysis.

Visualizing the Workflow and Comparison

To better understand the experimental process and the logic of cross-validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report Cross_Validation_Logic cluster_methods Analytical Methods cluster_samples Sample Sets cluster_comparison Performance Parameter Comparison title Cross-Validation of Two HPLC Methods method_a Method A (Isocratic C18) accuracy Accuracy method_a->accuracy precision Precision method_a->precision linearity Linearity method_a->linearity lod_loq LOD/LOQ method_a->lod_loq method_b Method B (Gradient Phenyl-Hexyl) method_b->accuracy method_b->precision method_b->linearity method_b->lod_loq qc_samples Identical QC Samples (Low, Mid, High) qc_samples->method_a Analyzed by qc_samples->method_b Analyzed by decision Are results comparable within acceptance criteria? accuracy->decision precision->decision linearity->decision lod_loq->decision outcome_pass Methods are Cross-Validated decision->outcome_pass Yes outcome_fail Investigate Discrepancies decision->outcome_fail No

References

A New Frontier in Fungal Control: Comparative Efficacy of Novel 4,6-Dihydroxypyrimidine-Derived Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel class of fungicides derived from a 4,6-dihydroxypyrimidine scaffold is demonstrating significant promise in the ongoing battle against devastating fungal pathogens. Recent studies have highlighted the potent and broad-spectrum antifungal activity of these compounds, positioning them as viable alternatives to conventional fungicides. This guide provides a comprehensive comparison of the efficacy of these emerging fungicides, supported by experimental data, for researchers, scientists, and professionals in drug development.

A noteworthy series within this new class are the this compound hydrazones. One particular compound, designated as IV-C9, has shown exceptional performance in both laboratory and real-world simulations.

Quantitative Efficacy Analysis

The antifungal effectiveness of these novel compounds has been rigorously tested against a panel of economically important plant pathogenic fungi. The results, summarized below, indicate that this compound hydrazones, particularly compound IV-C9, exhibit superior or comparable efficacy to existing commercial fungicides.

Table 1: In Vitro Antifungal Activity of this compound Hydrazone (IV-C9) and Commercial Fungicides

Fungal SpeciesIV-C9 EC50 (μg/mL)Chlorothalonil EC50 (μg/mL)Carbendazim EC50 (μg/mL)Tebuconazole EC50 (μg/mL)Kresoxim-methyl EC50 (μg/mL)
Fusarium acuminatum1.23>500.452.343.12
Colletotrichum capsici0.98>50>504.565.67
Monilinia fructigena0.5612.34>503.456.78
Sclerotinia rolfsii2.45>501.235.677.89
Botrytis cinerea3.128.900.892.114.32
Alternaria solani4.5615.67>506.788.90
Phytophthora infestans5.6720.45>508.9010.12
Rhizoctonia solani2.3410.230.563.455.67

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus.

Table 2: In Vivo Protective Efficacy of Compound IV-C9 against Monilinia fructigena

Treatment (Concentration)Disease Incidence (%)Protective Effect (%)
IV-C9 (200 μg/mL)6.094.0
Chlorothalonil (200 μg/mL)21.079.0
Control (Untreated)1000

Unraveling the Mechanism of Action: Induction of Oxidative Stress

Preliminary mechanistic studies suggest that the fungicidal activity of this compound hydrazones stems from their ability to induce oxidative damage within fungal cells.[1] This disruption of the delicate balance of reactive oxygen species (ROS) leads to cellular dysfunction and ultimately, cell death.

The proposed signaling pathway for this oxidative stress-induced cell death is multifaceted. It is believed to involve the activation of GTPases such as Ras1 and Ras2, which in turn stimulates the protein kinase A (PKA) signaling cascade.[2] This cascade promotes mitochondrial activity, leading to an increase in the production of harmful ROS.[2] The accumulation of ROS inflicts damage on vital cellular components, including DNA, proteins, and lipids, culminating in fungal cell death.[2]

G Proposed Signaling Pathway of this compound Hydrazone Fungicides cluster_0 Fungal Cell Fungicide This compound Hydrazone CellularTargets Primary Cellular Targets Fungicide->CellularTargets Interaction Ras Activation of Ras1/Ras2 GTPases CellularTargets->Ras PKA Protein Kinase A (PKA) Signaling Cascade Ras->PKA Mitochondria Increased Mitochondrial Activity PKA->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS OxidativeDamage Oxidative Damage to DNA, Proteins, Lipids ROS->OxidativeDamage CellDeath Fungal Cell Death OxidativeDamage->CellDeath

Proposed fungicidal mechanism pathway.

Rigorous Experimental Protocols for Accurate Evaluation

To ensure the reproducibility and reliability of these findings, detailed experimental protocols are provided below.

In Vitro Antifungal Assay: The Poisoned Food Technique

This method is a standard and widely accepted technique for evaluating the efficacy of antifungal compounds.

G Workflow for In Vitro Antifungal Assay (Poisoned Food Technique) A Prepare Potato Dextrose Agar (PDA) B Autoclave PDA to sterilize A->B C Cool PDA to 45-50°C B->C D Add test fungicide at desired concentrations C->D E Pour amended PDA into Petri plates D->E F Allow plates to solidify E->F G Inoculate center of plates with a mycelial plug of the test fungus F->G H Incubate at 25-28°C G->H I Measure the radial growth of the fungal colony H->I J Calculate the percentage of growth inhibition I->J

In vitro antifungal testing workflow.

Detailed Steps:

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions.

  • Sterilization: The prepared medium is sterilized by autoclaving.

  • Incorporation of Fungicide: After the PDA has cooled to approximately 45-50°C, the test fungicide, dissolved in a suitable solvent, is added to the medium to achieve the desired final concentrations. A control group with the solvent alone is also prepared.

  • Pouring Plates: The molten PDA, with and without the fungicide, is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A small disk (mycelial plug) of the test fungus, taken from the edge of an actively growing culture, is placed in the center of each plate.

  • Incubation: The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus (typically 25-28°C).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 Where 'C' is the average diameter of the fungal colony in the control group and 'T' is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and analyzing the data using probit analysis.

In Vivo Protective Efficacy Assay on Plants

This assay evaluates the ability of a fungicide to protect a plant from infection.

Detailed Steps:

  • Plant Cultivation: Healthy, susceptible host plants are grown under controlled greenhouse conditions.

  • Fungicide Application: The test fungicide is applied to the plants as a foliar spray at a predetermined concentration. Control plants are sprayed with a blank formulation (without the fungicide).

  • Inoculation: After the fungicide application has dried, the plants are artificially inoculated with a spore suspension of the target fungal pathogen.

  • Incubation: The inoculated plants are maintained in a high-humidity environment for a period sufficient to allow for infection and disease development in the control plants.

  • Disease Assessment: The severity of the disease is assessed on both treated and control plants using a standardized disease rating scale.

  • Calculation of Protective Effect: The protective effect of the fungicide is calculated using the formula: Protective Effect (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100

The emergence of this compound-derived fungicides represents a significant advancement in the field of crop protection. Their potent, broad-spectrum activity, coupled with a novel mode of action, offers a valuable tool for managing fungal diseases and combating the growing threat of fungicide resistance. Further research and development in this area are crucial to fully realize the potential of this promising new class of fungicides.

References

head-to-head comparison of different catalysts for 4,6-Dihydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4,6-dihydroxypyrimidine is a critical step in the production of various pharmaceuticals and agrochemicals. This guide provides an objective comparison of the performance of different catalysts in the synthesis of this compound, supported by experimental data from patent literature and academic publications. The primary focus is on the widely employed method of condensing a malonic acid ester with formamide (B127407).

The most prevalent and industrially significant catalysts for this reaction are alkali metal alkoxides. This comparison will delve into the nuances of using these catalysts, examining factors such as yield, reaction conditions, and catalyst selection.

Performance of Alkali Metal Alkoxide Catalysts

The synthesis of this compound is typically achieved through the reaction of a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) with formamide in the presence of a strong base catalyst. Alkali metal alkoxides, such as sodium methoxide (B1231860) (CH₃ONa), sodium ethoxide (C₂H₅ONa), and potassium ethoxide (C₂H₅OK), are the most effective and commonly used catalysts for this condensation reaction.

The selection of the catalyst and the reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes the performance of different alkali metal alkoxide catalysts based on reported experimental data.

CatalystDialkyl MalonateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium MethoxideDimethyl MalonateMethanol (B129727)60-65190.9[1][2]
Sodium MethoxideDimethyl MalonateMethanol75-85188.0[2]
Sodium EthoxideDiethyl MalonateEthanol (B145695)Reflux2~75-90[1]
Potassium EthoxideDiethyl MalonateEthanolNot specifiedNot specified~75-90[1]
Sodium MethoxideDimethyl MalonateMethanol702.582.09[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using different alkali metal alkoxide catalysts.

Protocol 1: High-Yield Synthesis using Sodium Methoxide[1][2]
  • Reaction Setup: A 5 L rotary autoclave equipped with a stirrer is charged with 8.25 moles of a 41.4% suspension of sodium methoxide in methanol and 5.60 moles of formamide.

  • Heating: The mixture is heated to 60°C.

  • Addition of Malonate: 2.50 moles of dimethyl malonate are pumped into the autoclave over the course of 60 minutes. The temperature is allowed to slowly increase to 65°C during the addition.

  • Post-Reaction: The reaction mixture is allowed to post-react for a specified period (details in the reference).

  • Work-up: The reaction mixture is treated with 900 ml of water.

  • Precipitation: The product is precipitated by the addition of 7.0 moles of 36% strength aqueous hydrochloric acid.

  • Isolation: The precipitated this compound is collected by filtration, washed, and dried.

Protocol 2: Synthesis using Sodium Ethoxide[4]
  • Reaction Setup: In a suitable reactor, combine formamide, absolute ethanol, and sodium ethoxide.

  • Heating: Heat the mixture.

  • Addition of Malonate: Diethyl malonate is added dropwise to the stirred mixture.

  • Reflux: The reaction is refluxed for several hours.

  • Solvent Removal: The ethanol is recovered by distillation.

  • Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to a pH of 2-6, leading to the precipitation of this compound.

  • Isolation: The solid product is collected by centrifugation and dried.

Reaction Pathway and Experimental Workflow

To visualize the synthesis process and the role of the catalyst, the following diagrams are provided.

ReactionPathway Malonate Dialkyl Malonate Enolate Malonate Enolate Malonate->Enolate Formamide Formamide Intermediate Condensation Intermediate Formamide->Intermediate Catalyst Alkali Metal Alkoxide (e.g., NaOCH₃) Catalyst->Malonate Deprotonation Enolate->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Cyclization & Tautomerization

Caption: Generalized reaction pathway for the synthesis of this compound.

ExperimentalWorkflow start Start charge_reactor Charge Reactor with Alkoxide and Formamide start->charge_reactor heat Heat to Reaction Temperature charge_reactor->heat add_malonate Add Dialkyl Malonate heat->add_malonate react Allow Reaction to Proceed add_malonate->react workup Aqueous Work-up react->workup precipitate Acidify to Precipitate Product workup->precipitate isolate Isolate and Dry Product precipitate->isolate end End isolate->end

Caption: A typical experimental workflow for this compound synthesis.

Concluding Remarks

The synthesis of this compound is most effectively catalyzed by alkali metal alkoxides. Sodium methoxide, in particular, has been shown to produce high yields under optimized conditions.[1][2] The choice between methoxide and ethoxide is often dictated by the choice of the malonic ester, with methoxide being used with dimethyl malonate and ethoxide with diethyl malonate to avoid transesterification side reactions.

While the core catalytic system remains consistent across most reported procedures, careful control of reaction parameters such as temperature, stoichiometry, and the mode of addition of reactants is crucial for achieving high yields and purity. The provided protocols and data serve as a valuable resource for researchers in optimizing their synthetic routes to this important chemical intermediate. Future research may explore the development of heterogeneous or reusable catalysts to further enhance the sustainability and cost-effectiveness of this compound production.

References

A Comparative Guide to the Purity Validation of Commercially Available 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized products. 4,6-Dihydroxypyrimidine is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals. This guide provides a comparative overview of the validation of purity for commercially available this compound, supported by experimental data and detailed methodologies.

Comparison of Purity Data from Commercial Suppliers

The purity of this compound from various commercial suppliers is typically determined by High-Performance Liquid Chromatography (HPLC). While a comprehensive, independent, multi-batch analysis of all suppliers is not publicly available, the stated purity from major chemical suppliers generally ranges from ≥95% to ≥99%. Researchers should always refer to the Certificate of Analysis (CoA) for batch-specific purity data.

Table 1: Stated Purity of this compound from Various Suppliers

SupplierStated PurityPrimary Analytical Method
Sigma-Aldrich≥98%HPLC
Tokyo Chemical Industry (TCI)>95.0% (Titration)[1]Titration
Chem-Impex≥99% (HPLC)HPLC
CP Lab Safetymin 99%[2]Not Specified
BiosynthNot SpecifiedNot Specified
ChemicalBook (Various)99% (HPLC)[3]HPLC

It is noteworthy that while HPLC is the most common method for purity assessment, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide valuable complementary information regarding the identity and presence of impurities. A recent study reported the purity of synthesized this compound to be higher than 98% based on LC/MS and 1H NMR spectroscopy data[4][5].

Experimental Protocols for Purity Validation

To independently verify the purity of commercially available this compound, a combination of analytical techniques is recommended. Below are detailed protocols for HPLC, NMR, and MS analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust method for quantifying the purity of this compound and detecting the presence of related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A typical starting condition could be 95% A and 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent for this compound[6].

  • Sample Preparation: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The proton NMR spectrum of this compound in DMSO-d₆ is expected to show peaks at approximately 8.0 ppm (H-2) and 5.2 ppm (H-5)[6]. The presence of unexpected signals may indicate impurities. For quantitative analysis, a certified internal standard with a known concentration is added to the sample, and the purity is determined by comparing the integral of the analyte signals to the integral of the internal standard signals.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides information about the molecular weight of the compound and can help in the identification of impurities.

  • Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source, coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: ESI in both positive and negative ion modes should be tested to determine the optimal conditions for detecting the parent ion and potential impurities.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the LC-MS system, such as a mixture of water and methanol (B129727) with 0.1% formic acid.

  • Data Analysis: The expected molecular weight of this compound is 112.09 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 113.09 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 111.09 in negative ion mode. The presence of other ions may indicate impurities or degradation products.

Visualizations: Experimental Workflow and Signaling Pathway

To further illustrate the context of this compound's use and analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Validation cluster_data Data Analysis start Commercial this compound dissolve Dissolution in Appropriate Solvent start->dissolve hplc HPLC-UV Analysis dissolve->hplc Quantitative Purity nmr ¹H NMR Spectroscopy dissolve->nmr Structural Confirmation & qNMR ms LC-MS Analysis dissolve->ms Molecular Weight & Impurity ID report Purity Report & Comparison hplc->report nmr->report ms->report

Caption: Workflow for the validation of this compound purity.

This compound is a precursor to 4,6-dichloropyrimidine, a key intermediate in the synthesis of the widely used fungicide azoxystrobin[7]. Azoxystrobin functions by inhibiting the mitochondrial respiratory chain. While this compound itself is not directly involved in a signaling pathway, it is a critical starting material for compounds that are. For instance, many kinase inhibitors with a pyrimidine (B1678525) core target pathways like the PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation[8].

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Cell Growth, Proliferation) mtor->transcription inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->pi3k inhibitor->mtor

Caption: Representative PI3K/AKT/mTOR signaling pathway targeted by pyrimidine-based inhibitors.

References

Comparative In Silico Analysis of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide offers a comparative overview of molecular docking studies on 4,6-disubstituted pyrimidine (B1678525) derivatives targeting key protein kinases implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives with substitutions at the 4 and 6 positions have shown significant potential as enzyme inhibitors.[1] This document synthesizes in silico data from various studies to provide a rational basis for the design of novel, potent, and selective kinase inhibitors.

Data Presentation: Comparative Docking Performance

The following tables summarize the binding affinities (docking scores) and key molecular interactions of various 4,6-disubstituted pyrimidine derivatives against EGFR, VEGFR-2, and CDK2. Lower binding energy values are indicative of a higher predicted binding affinity.

Table 1: Docking Results of 4,6-Disubstituted Pyrimidine Derivatives against EGFR

Compound ID/ScaffoldBinding Energy (kcal/mol)Key Interacting ResiduesReference(s)
4,6-Pyrimidinediamine derivativeNot specifiedMet793 (H-bond)[2]
Thieno[2,3-d]pyrimidine (B153573) (Compound 5b)-23.94Not specified[3]
Dihydropyrimidine (Compound 15)Not specified (IC50 = 84 nM)Not specified[4]
Pyrimidine derivative (vkh)-10.74Not specified[5]
Pyrimidine derivative (Compound 14)Not specifiedNot specified[6]

Table 2: Docking Results of 4,6-Disubstituted Pyrimidine Derivatives against VEGFR-2

Compound ID/ScaffoldBinding Energy (kcal/mol)Key Interacting ResiduesReference(s)
4,6-Disubstituted Pyrimidine (Compound 8b)Not specified (82.2% inhibition @ 10 µM)Not specified
Dihydropyrimidine (Compound 15)Not specified (IC50 = 3.50 nM)Not specified[4]
Nicotinamide-based derivative (Compound 6)Not specified (IC50 = 60.83 nM)Similar to Sorafenib[7]
Thieno[2,3-d]pyrimidine (Compound 15g)Not specified (IC50 = 2.27 µM)Not specified
Natural Derivative (ZINC08254217)-63.06 (Grid Score)DFG motif (Asp1046, Phe1047, Gly1048)[8]

Table 3: Docking Results of 4,6-Disubstituted Pyrimidine Derivatives against CDK2

Compound ID/ScaffoldBinding Energy (kcal/mol)Key Interacting ResiduesReference(s)
Pyrimidine derivative (Compound 4c)-7.9THR 165, GLU 12, LYS 33, THR 14
Pyrimidine derivative (Compound 4a)-7.7LYS 33, THR 14, THR 165, GLU 12
Pyrimidine derivative (Compound 4h)-7.5THR 14, ILE 10
Pyrazolopyrimidine (Compound 7a)Not specified (IC50 = 0.262 µM)Similar to Roscovitine (B1683857)[9]
Indole-pyrimidine hybrid (I2)Not specifiedNot specified[10]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized workflow for performing molecular docking studies with pyrimidine derivatives, based on methodologies reported in the cited literature.

2.1. Software and Tools

  • Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), PyRx.[5]

  • Visualization Software: PyMOL, Discovery Studio.

  • Structure Preparation Tools: AutoDockTools, ChemDraw, Marvin Sketch, Avogadro.

2.2. Protocol Steps

  • Receptor Preparation:

    • The three-dimensional crystal structure of the target protein (EGFR, VEGFR-2, or CDK2) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added, and Gasteiger or Kollman charges are assigned to the protein atoms.

    • The prepared protein structure is saved in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • The 2D structures of the 4,6-disubstituted pyrimidine derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.

    • The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.

    • The prepared ligand structures are saved in the required format (e.g., PDBQT).

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket where the native ligand binds. This ensures that the docking algorithm searches for binding poses within the relevant region of the protein.

  • Molecular Docking Simulation:

    • The docking simulation is performed using software such as AutoDock Vina. The software samples various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

    • The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand.[5]

  • Analysis of Results:

    • The results are analyzed based on the binding energies and the clustering of docked conformations. The pose with the lowest binding energy is generally considered the most favorable.

    • The interactions between the best-docked ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (from PDB) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run analyze_poses Analyze Docking Poses (Binding Energy) docking_run->analyze_poses visualize Visualize Interactions (PyMOL, Discovery Studio) analyze_poses->visualize

A generalized workflow for in silico molecular docking studies.

EGFR_signaling EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling cascade leading to cell proliferation.

VEGFR2_signaling VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Phosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival Akt->Angiogenesis Raf_MEK_ERK->Angiogenesis eNOS->Angiogenesis CDK2_signaling CDK2 Cell Cycle Regulation CyclinE Cyclin E Active_Complex CDK2/Cyclin E Active Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb Rb Protein Active_Complex->Rb phosphorylates Phospho_Rb p-Rb E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

References

A Comparative Guide to the Environmental Impact of 4,6-Dihydroxypyrimidine Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers an objective comparison of the most common synthesis routes for 4,6-dihydroxypyrimidine, a crucial intermediate in the pharmaceutical and agrochemical industries. The environmental impact, efficiency, and safety of each route are assessed to provide researchers, scientists, and drug development professionals with the data necessary to select the most sustainable method for their applications.

Executive Summary

The synthesis of this compound is predominantly achieved through three primary routes, each with distinct environmental and operational footprints. The most established method involves the condensation of a dialkyl malonate with formamide. An alternative approach utilizes malonamide, while a third, less common route, employs formamidine (B1211174) hydrochloride. This guide provides a detailed analysis of these methods, focusing on quantitative metrics, experimental procedures, and the environmental, health, and safety (EHS) profiles of the reagents involved.

Comparison of Key Performance and Environmental Metrics

The following table summarizes the quantitative data for the three primary synthesis routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Dialkyl Malonate & FormamideRoute 2: Malonamide & Formamide/Ethyl FormateRoute 3: Formamidine HCl & Dialkyl Malonate
Starting Materials Diethyl Malonate, Formamide, Sodium MethoxideMalonamide, Formamide/Ethyl Formate, Sodium EthoxideFormamidine HCl, Diethyl Malonate, Sodium Hydroxide
Typical Yield 82-91%[1][2]~52% (with Formamide)[3], ~40-44% (with Ethyl Formate)[4]Up to 90%[5]
Reaction Temperature 50-95°C[1][2]Reflux (with Ethyl Formate)[6]Reflux[5]
Reaction Time 2.5 - 4 hours[2]2 hours (with Ethyl Formate)[6]8 - 9 hours[5]
Primary Solvents Methanol or Ethanol[1][6]Ethanol[6]Methanol[5]
Key Byproducts/Waste Sodium salts, excess alcohol, unreacted formamideSodium salts, excess alcoholSodium chloride, excess alcohol

Synthesis Route Workflows

The following diagrams illustrate the general workflows for the three main synthesis routes of this compound.

Route1_Dialkyl_Malonate cluster_reactants Reactants cluster_process Process cluster_products Products Diethyl Malonate Diethyl Malonate Reaction Cyclocondensation in Methanol (50-95°C) Diethyl Malonate->Reaction Formamide Formamide Formamide->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Workup Acidification (e.g., HCl) & Precipitation Reaction->Workup Product This compound Workup->Product Waste Sodium Salts & Solvent Waste Workup->Waste Route2_Malonamide cluster_reactants Reactants cluster_process Process cluster_products Products Malonamide Malonamide Reaction Cyclocondensation in Ethanol (Reflux) Malonamide->Reaction Ethyl Formate Ethyl Formate or Formamide Ethyl Formate->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Workup Acidification & Precipitation Reaction->Workup Product This compound Workup->Product Waste Sodium Salts & Solvent Waste Workup->Waste Route3_Formamidine cluster_reactants Reactants cluster_process Process cluster_products Products Formamidine HCl Formamidine HCl Reaction Cyclization in Methanol (Reflux) Formamidine HCl->Reaction Diethyl Malonate Diethyl Malonate Diethyl Malonate->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Neutralization, Solvent Recovery, Recrystallization Reaction->Workup Product This compound Workup->Product Waste NaCl & Solvent Waste Workup->Waste

References

Safety Operating Guide

Proper Disposal of 4,6-Dihydroxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 4,6-Dihydroxypyrimidine, ensuring a safe laboratory environment and compliance with regulatory standards. The following procedures are based on established safety data sheets and chemical waste management guidelines.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its hazards and to use appropriate personal protective equipment (PPE). The compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2][3] The full toxicological properties of this material have not been completely investigated.[1]

Table 1: Personal Protective Equipment and Handling Precautions

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][4]To prevent eye irritation or chemical conjunctivitis from splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][4]To prevent skin irritation upon contact.[1]
Body Protection A lab coat or chemical-resistant apron should be worn.[4]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[1][4]To prevent respiratory tract irritation from inhalation of the powder.[1]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste in adherence to local, state, and federal regulations.[4] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and containers, as hazardous waste.[5]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Chemical wastes should be segregated by hazard class.[6]

  • Waste Collection:

    • Carefully transfer the unwanted solid this compound into a designated hazardous waste container.[4]

    • Ensure the container is made of a compatible material and is in good condition, free from leaks.[4][7][8] Plastic containers are often preferred to minimize the risk of breakage.[5]

    • Keep the waste container tightly capped at all times, except when adding waste.[6][7]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".[4][6][7]

    • The label must also include the full chemical name, "this compound," and the approximate quantity or concentration.[4][6]

    • Include the date of accumulation as required by your institution.[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

    • Segregate the container from incompatible materials, such as strong oxidizing agents.[1][9]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[4]

    • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures to minimize exposure and ensure safety:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[4]

  • Contain and Collect:

    • For solid spills, carefully sweep up the material, avoiding the generation of dust.[1][2][4]

    • Place the spilled material and any contaminated absorbent (e.g., vermiculite, sand for liquid spills) into a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[4]

IV. Disposal of Empty Containers

Empty containers that held this compound must be handled carefully to ensure no chemical residue remains.

  • Triple-Rinse: The empty container must be triple-rinsed with a suitable solvent that can remove the chemical residue.[5][8]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[5][8]

  • Final Container Disposal: After triple-rinsing, deface or remove all labels from the container.[8] The container may then be disposed of as regular trash, although institutional policies may vary.[5][8]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response A Waste Generation (Unused this compound or Contaminated Materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste to Container C->D E Label Container: 'Hazardous Waste' 'this compound' Date D->E F Store in Designated, Secure Accumulation Area E->F G Contact EHS or Licensed Waste Contractor for Pickup F->G H Professional Disposal (e.g., Incineration) G->H S1 Spill Occurs S2 Evacuate, Ventilate, & Secure Area S1->S2 S3 Contain and Collect Spill Material into Hazardous Waste Container S2->S3 S4 Decontaminate Spill Area S3->S4 S4->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,6-Dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Dihydroxypyrimidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a yellow-orange powder that can cause irritation to the skin, eyes, and respiratory tract.[1][2] Ingestion may lead to gastrointestinal irritation.[1] The full toxicological properties of this chemical have not been completely investigated, warranting cautious handling.[1]

Proper personal protective equipment is mandatory to ensure safety. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-Resistant GlovesWear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][2]
Body Protective Clothing/Lab CoatWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Respirator (as needed)Use in a well-ventilated area. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1]

Operational Plan: From Handling to Disposal

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and in good working order.

Handling Procedures
  • General Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1] Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the work area.

  • Minimizing Dust: Take care to minimize dust generation and accumulation during handling.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][3] Keep the container tightly sealed.[1][3]

Spill and Emergency Procedures
  • Spill Cleanup: In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, sweep up the spilled solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][2]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Disposal Plan
  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste.[2] All disposal activities must be in strict accordance with local, state, and federal regulations.[2][4] Place the waste in a clearly labeled, sealed container.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep Preparation - Verify fume hood function - Confirm eyewash/shower access - Don appropriate PPE handling Handling - Weigh/transfer in fume hood - Minimize dust generation - Keep container closed prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area - Away from oxidizers handling->storage If not all used spill Spill Response - Evacuate and secure area - Wear full PPE - Sweep solid, avoid dust - Collect for disposal handling->spill In case of spill disposal Waste Disposal - Collect in labeled container - Treat as hazardous waste - Follow institutional EHS protocol handling->disposal storage->handling For subsequent use spill->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxypyrimidine
Reactant of Route 2
4,6-Dihydroxypyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。